molecular formula C5H11ClFNO B1456491 (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride CAS No. 955028-83-8

(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride

Cat. No.: B1456491
CAS No.: 955028-83-8
M. Wt: 155.6 g/mol
InChI Key: CGOYYYHEMMLYLM-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C5H11ClFNO and its molecular weight is 155.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R,4R)-4-fluoropiperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-1-2-7-3-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOYYYHEMMLYLM-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955028-83-8
Record name 3-Piperidinol, 4-fluoro-, hydrochloride (1:1), (3R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955028-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride discovery and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: (3R,4R)-rel-4-Fluoropiperidin-3-ol Hydrochloride: Discovery, Synthesis, and Application in Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] Within this context, the piperidine scaffold remains one of the most ubiquitous heterocycles in approved pharmaceuticals.[2] The convergence of these two motifs in molecules like (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride creates a conformationally restricted, high-value building block for drug discovery. This guide provides a comprehensive overview of the rationale behind its design, an in-depth analysis of its synthesis, and its application as a strategic component in the development of next-generation therapeutics. We will explore the nuanced stereochemical considerations, detail robust synthetic protocols, and explain the causal relationships behind the experimental choices, offering field-proven insights for its practical application.

The Strategic Value of Fluorinated Piperidines

The piperidine ring is a privileged scaffold due to its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional space. The introduction of fluorine onto this saturated heterocycle is not a trivial modification; it is a strategic decision aimed at fine-tuning molecular properties:

  • pKa Modulation: Fluorine's strong electron-withdrawing nature can significantly lower the basicity (pKa) of the piperidine nitrogen. This can be crucial for optimizing oral bioavailability by reducing clearance and avoiding unwanted interactions with targets like the hERG channel.[3]

  • Conformational Control: Fluorine substitution creates strong conformational preferences, locking the piperidine ring into a desired chair conformation. This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding.[4][5]

  • Metabolic Blocking: A strategically placed C-F bond can block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the half-life and in vivo exposure of a drug candidate.[1]

  • Lipophilicity and Permeability: While highly electronegative, fluorine's impact on lipophilicity is subtle. Monofluorination can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

The (3R,4R)-rel-4-Fluoropiperidin-3-ol scaffold, with its trans relationship between the fluorine and hydroxyl groups, provides a rigid and polar framework that is increasingly sought after for creating novel chemical entities with improved pharmacological profiles.

Structural and Conformational Analysis

The nomenclature (3R,4R)-rel-4-Fluoropiperidin-3-ol describes a racemic mixture of the (3R,4R) and (3S,4S) enantiomers. The key structural feature is the trans configuration of the substituents at the C3 and C4 positions. This stereochemistry has profound implications for the molecule's shape and behavior.

In its protonated (hydrochloride) form, the piperidine ring predominantly adopts a chair conformation. Extensive experimental and computational studies have revealed a strong preference for an axial orientation of the fluorine atom in many fluorinated piperidines, a phenomenon termed the "axial-F preference".[4][6] This counterintuitive preference, which overrides steric considerations, is primarily attributed to stabilizing electronic interactions:

  • Hyperconjugation: An n→σ* hyperconjugative interaction can occur between a nitrogen lone pair (or the N-H bond in the protonated state) and the antibonding orbital of the axial C-F bond.

  • Charge-Dipole Interactions: The electrostatic interaction between the positive charge on the ammonium cation and the dipole of the C-F bond further stabilizes the axial conformer.[4][5]

This conformational locking makes the scaffold a predictable and rigid building block, which is highly advantageous in structure-based drug design.

Caption: Chair conformations of 4-fluoropiperidinium, showing the favored axial conformer.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride presents a significant stereochemical challenge: the creation of two adjacent stereocenters with a specific trans relationship. A logical retrosynthetic analysis points to a protected piperidone as a key intermediate.

G Target (3R,4R)-rel-4-Fluoropiperidin-3-ol HCl Intermediate1 trans-N-Boc-4-Fluoro-piperidin-3-ol Target->Intermediate1 Deprotection & Salt Formation Intermediate2 N-Boc-4-Fluoro-3-piperidone Intermediate1->Intermediate2 Stereoselective Reduction Intermediate3 N-Boc-4-piperidone Intermediate2->Intermediate3 Electrophilic Fluorination

Caption: Retrosynthetic pathway for the target compound.

Based on this analysis, two primary synthetic strategies emerge in the literature for constructing fluorinated piperidines:

Strategy A: Stereoselective Fluorination of Piperidone Precursors This is the most direct approach. It involves the fluorination of a piperidone derivative, followed by a stereoselective reduction of the adjacent ketone. The key challenge lies in controlling the stereochemistry of the fluorination step. Enantioselective methods, often employing chiral catalysts derived from cinchona alkaloids, have been successfully used to synthesize related cis-isomers.[7][8] For a racemic trans synthesis, the focus shifts to the subsequent reduction step to control the relative stereochemistry.

Strategy B: Dearomatization-Hydrogenation of Fluoropyridines This powerful strategy involves the rhodium-catalyzed hydrogenation of a substituted fluoropyridine precursor.[9] This method is highly effective for generating a variety of fluorinated piperidines, though it typically yields products with all-cis stereochemistry due to the hydrogenation occurring from one face of the dearomatized intermediate. While not directly applicable for the trans target, it represents a major advancement in the field and is a complementary approach for generating alternative stereoisomers.[9]

Detailed Synthetic Protocol

The following protocol describes a robust and logical laboratory-scale synthesis of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride, starting from commercially available N-Boc-4-piperidone. This protocol is a composite of established chemical principles for achieving the desired stereochemical outcome.

G Start N-Boc-4-piperidone Step1 Step 1: Enolate Formation (LDA, THF, -78 °C) Start->Step1 Step2 Step 2: Electrophilic Fluorination (N-Fluorobenzenesulfonimide, -78 °C) Step1->Step2 Intermediate N-Boc-4-fluoro-3-piperidone Step2->Intermediate Step3 Step 3: Stereoselective Reduction (NaBH4, MeOH, 0 °C) Intermediate->Step3 Intermediate2 trans-N-Boc-4-fluoropiperidin-3-ol Step3->Intermediate2 Step4 Step 4: Deprotection & Salt Formation (HCl in Dioxane) Intermediate2->Step4 End (3R,4R)-rel-4-Fluoropiperidin-3-ol HCl Step4->End

Caption: Experimental workflow for the synthesis of the target compound.

Step 1 & 2: Synthesis of N-Boc-4-fluoro-3-piperidone

Rationale: This two-step, one-pot procedure generates the key α-fluoroketone intermediate. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that cleanly deprotonates the piperidone at the less-hindered C3 position to form the kinetic lithium enolate. N-Fluorobenzenesulfonimide (NFSI) is an effective and widely used electrophilic fluorine source that delivers F⁺ to the enolate. The entire sequence is run at low temperature (-78 °C) to ensure regioselectivity and prevent side reactions.

Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 eq) followed by n-butyllithium (1.05 eq). Stir the solution for 30 minutes at -78 °C to pre-form LDA.

  • In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF (50 mL).

  • Add the piperidone solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add a solution of NFSI (1.1 eq) in THF (50 mL) dropwise to the reaction mixture. The solution may change color.

  • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-4-fluoro-3-piperidone.

Step 3: Synthesis of (3R,4R)-rel-1-Boc-4-fluoropiperidin-3-ol

Rationale: This is the critical stereochemistry-defining step. The reduction of the ketone at C3 must yield the desired trans-alcohol. Sodium borohydride (NaBH₄) is a mild reducing agent. In this context, the hydride will preferentially attack from the axial face to avoid steric hindrance from the axial hydrogens at C2 and C6, resulting in the formation of the equatorial hydroxyl group. This equatorial-OH, axial-F arrangement corresponds to the desired trans relative stereochemistry.

Protocol:

  • Dissolve the N-Boc-4-fluoro-3-piperidone (1.0 eq) in methanol (MeOH) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

  • Stir the reaction at 0 °C for 2 hours, monitoring by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude product.

  • Purify by flash chromatography to isolate the trans diastereomer as the major product.

Step 4: Synthesis of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride

Rationale: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. A solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane is ideal, as it cleaves the Boc group and precipitates the desired hydrochloride salt in a pure form.

Protocol:

  • Dissolve the purified (3R,4R)-rel-1-Boc-4-fluoropiperidin-3-ol (1.0 eq) in a minimal amount of anhydrous methanol.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the mixture for 2-4 hours. A white precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the white solid under high vacuum to yield the final (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride salt.

Data Summary and Characterization

The successful synthesis of the target compound must be validated through rigorous characterization.

StepProductTypical YieldPurity (Post-Purification)Key Analytical Techniques
1 & 2N-Boc-4-fluoro-3-piperidone60-75%>95%¹H, ¹³C, ¹⁹F NMR; MS
3(3R,4R)-rel-1-Boc-4-fluoropiperidin-3-ol70-85%>98% (trans isomer)¹H, ¹³C, ¹⁹F NMR; MS
4(3R,4R)-rel-4-Fluoropiperidin-3-ol HCl>95%>99%¹H, ¹³C, ¹⁹F NMR; MS; M.P.

Key Characterization Notes:

  • ¹⁹F NMR: This is a crucial technique. The chemical shift and, more importantly, the coupling constants (J-values) to adjacent protons (H3 and H4) will confirm the presence and local environment of the fluorine atom.

  • ¹H NMR: The coupling constants between H3 and H4 are diagnostic for the relative stereochemistry. For a trans (axial-axial) relationship of the protons on C3 and C4, a large coupling constant (typically J = 8-12 Hz) is expected, confirming the stereochemical outcome of the reduction.

Applications in Drug Development

(3R,4R)-rel-4-Fluoropiperidin-3-ol is not merely a synthetic curiosity; it is a building block designed to solve specific problems in drug discovery. Its primary application is as a scaffold to impart favorable properties to drug candidates.

  • Case Study: Serotonin 5-HT₂A Receptor Antagonists: In the development of selective 5-HT₂A antagonists, a related 3-(4-fluoropiperidin-3-yl) indole series was investigated. The introduction of the fluorine atom was instrumental in reducing the pKa of the piperidine nitrogen. This modification led to a significant improvement in oral bioavailability in rats from <5% to 80% for the lead compound, demonstrating the powerful effect of this single-atom substitution on pharmacokinetic properties.[3]

  • Kinase Inhibitors: The conformational rigidity of the scaffold is highly attractive for designing kinase inhibitors, where precise positioning of pharmacophoric groups within a binding pocket is essential for potency and selectivity. The defined trans stereochemistry can serve as a rigid anchor to orient other functional groups.

  • CNS-Targeted Agents: The modulation of pKa and lipophilicity afforded by the fluoro-alcohol motif can be exploited to optimize blood-brain barrier penetration for agents targeting the central nervous system.

Conclusion

(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride is a testament to the sophistication of modern medicinal chemistry. Its design is rooted in a deep understanding of conformational analysis and the multifaceted roles of fluorine in drug design.[1][4] While its synthesis requires careful control of regio- and stereochemistry, the protocols outlined herein provide a reliable pathway to this high-value building block. For drug development professionals, this scaffold offers a validated tool to enhance the potency, selectivity, and pharmacokinetic profiles of new chemical entities, paving the way for the discovery of safer and more effective medicines.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26, 6141-6146. [Link]

  • Nairoukh Research Group. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J. 2020, 26, 6141 – 6146. [Link]

  • Shaw, S. J., Goff, D. A., Boralsky, L. A., Irving, M., & Singh, R. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. The Journal of Organic Chemistry, 78(17), 8932–8937. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Xiong, Y., et al. (2022). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Nairoukh, Z., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 8, 1227. [Link]

  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(11), 1603–1614. [Link]

  • Shaw, S. J., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. [Link]

  • Gogoi, P., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry, 15(18). [Link]

  • Lyubchyk, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6446. [Link]

Sources

An In-Depth Technical Guide to the Initial Synthesis and Characterization of 4-Fluoropiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the initial enantioselective synthesis and detailed characterization of cis-4-fluoropiperidin-3-ol, a valuable fluorinated building block for medicinal chemistry and drug development. The synthesis leverages a pivotal organocatalytic enantioselective α-fluorination of a piperidone precursor, followed by a diastereoselective reduction. This document offers an in-depth analysis of the synthetic strategy, causality behind experimental choices, detailed step-by-step protocols, and a thorough characterization of the key intermediate and final product. The significance of this molecule is contextualized through its applications in the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of complex heterocyclic scaffolds.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous approved drugs. The strategic introduction of fluorine atoms onto this heterocyclic core has emerged as a powerful tool in medicinal chemistry to modulate key drug-like properties. Fluorine's high electronegativity and small size can significantly alter the pKa of the piperidine nitrogen, influencing its binding to biological targets and modifying its pharmacokinetic profile, including metabolic stability and membrane permeability.

cis-4-Fluoropiperidin-3-ol, in particular, is a highly prized building block as it provides a synthetically versatile handle (the hydroxyl group) for further elaboration, while incorporating the advantageous physicochemical properties conferred by the fluorine atom in a defined stereochemical orientation. The development of an efficient and stereocontrolled synthesis of this compound is therefore of significant interest to the drug discovery community.

This guide focuses on the seminal work establishing the first enantioselective route to cis-1-Boc-3-fluoropiperidin-4-ol, a protected form of the target molecule, as a foundational methodology.

Retrosynthetic Analysis and Strategic Considerations

The core challenge in the synthesis of cis-4-fluoropiperidin-3-ol lies in the stereocontrolled introduction of two adjacent stereocenters, one bearing a fluorine atom and the other a hydroxyl group. A logical retrosynthetic approach disconnects the molecule at the C-F and C-O bonds, pointing towards a sequential introduction of these functionalities.

A robust forward strategy involves two key transformations:

  • Enantioselective α-Fluorination: Introduction of the fluorine atom at the 3-position of a suitable piperidone precursor in a stereocontrolled manner.

  • Diastereoselective Reduction: Reduction of the resulting α-fluoroketone to the corresponding alcohol, with control over the relative stereochemistry to favor the cis diastereomer.

The choice of a Boc-protected piperidone (N-Boc-4-piperidone) as the starting material is strategic. The Boc (tert-butyloxycarbonyl) group serves as a robust protecting group that deactivates the nitrogen, preventing side reactions, and can be readily removed under acidic conditions in the final step if required.

Key Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step sequence from the commercially available N-Boc-4-piperidone.

G cluster_0 Synthesis of cis-1-Boc-3-fluoropiperidin-4-ol start N-Boc-4-piperidone step1 Enantioselective α-Fluorination start->step1 intermediate 1-Boc-3-fluoropiperidin-4-one step1->intermediate Key Intermediate step2 Diastereoselective Reduction intermediate->step2 product cis-1-Boc-3-fluoropiperidin-4-ol step2->product Final Product G cluster_mechanism Mechanism of Organocatalytic α-Fluorination ketone N-Boc-4-piperidone enamine Chiral Enamine Intermediate ketone->enamine + Catalyst, -H₂O catalyst Chiral Primary Amine (Cinchona Alkaloid Derivative) ts Diastereomeric Transition State enamine->ts + NFSI nfsi NFSI (F+ source) nfsi->ts product_imine Fluorinated Iminium Ion ts->product_imine Fluorine Transfer product_ketone 1-Boc-3-fluoropiperidin-4-one product_imine->product_ketone + H₂O (Hydrolysis) product_ketone->catalyst Catalyst Regeneration hydrolysis Hydrolysis

Caption: Simplified mechanism of the enantioselective fluorination step.

Detailed Experimental Protocol:

  • Reagents and Materials:

    • N-Boc-4-piperidone

    • N-fluorobenzenesulfonimide (NFSI)

    • Modified Cinchona Alkaloid Catalyst (e.g., 9-amino(9-deoxy)epicinchonine derivative) or (R)-α-methylbenzylamine

    • Sodium Carbonate (freshly ground)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether (Et₂O)

    • Ethyl acetate (EtOAc)

    • Hexane

    • Silica gel for column chromatography

  • Procedure:

    • To a suspension of freshly ground sodium carbonate (1.5 equivalents) and N-fluorobenzenesulfonimide (1.0 equivalent) in anhydrous THF at the specified temperature (e.g., -20 °C to 0 °C), add the chiral amine catalyst (0.1-0.2 equivalents).

    • Stir the mixture for 10-15 minutes.

    • Add N-Boc-4-piperidone (2.0 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction vigorously at the specified temperature for 24 hours.

    • Upon completion (monitored by TLC or LC-MS), add diethyl ether to the reaction mixture.

    • Filter the mixture through a pad of silica gel, eluting with additional diethyl ether to remove insoluble materials.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 60% EtOAc) to yield 1-Boc-3-fluoropiperidin-4-one as a white solid.

Part 2: Diastereoselective Reduction to cis-4-Fluoropiperidin-3-ol

The reduction of the α-fluoroketone intermediate must be controlled to favor the formation of the cis diastereomer. The choice of reducing agent is critical to achieving high diastereoselectivity. While common reducing agents like sodium borohydride can be used, they often yield mixtures of diastereomers. Tetramethylammonium borohydride has been reported to provide improved ratios of the desired cis product.

Rationale for Diastereoselectivity:

The stereochemical outcome of the reduction is governed by the direction of hydride delivery to the carbonyl face. The presence of the adjacent fluorine atom influences the conformation of the ring and the steric environment around the carbonyl group, favoring hydride attack from the less hindered face to yield the cis-alcohol.

Detailed Experimental Protocol:

  • Reagents and Materials:

    • 1-Boc-3-fluoropiperidin-4-one

    • Tetramethylammonium borohydride or Sodium borohydride

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • Dissolve 1-Boc-3-fluoropiperidin-4-one (1.0 equivalent) in methanol at 0 °C.

    • Add the reducing agent (e.g., tetramethylammonium borohydride, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours, or until completion as monitored by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ether/hexane) or column chromatography to yield cis-1-Boc-3-fluoropiperidin-4-ol.

Characterization Data

Thorough characterization of the intermediate and final product is essential to confirm their structure, purity, and stereochemistry.

CompoundMolecular FormulaMolecular WeightAppearance¹H NMR (CDCl₃, δ ppm)¹⁹F NMR (CDCl₃, δ ppm)
1-Boc-3S-fluoropiperidin-4-one (9) C₁₀H₁₆FNO₃217.24White Solid4.87 (ddd, J = 48.0, 9.5, 6.5 Hz, 1H), 4.43 (m, 1H), 4.16 (m, 1H), 3.23 (m, 2H), 2.64-2.44 (m, 2H), 1.48 (s, 9H)-197.4
cis-1-Boc-3S,4R-fluoropiperidin-4-ol (7) C₁₀H₁₈FNO₃219.25White SolidData to be populated from supplementary informationData to be populated from supplementary information

(Note: Specific NMR data for the final alcohol product requires access to the full publication's supplementary materials for complete accuracy.)

Significance and Applications in Drug Development

The availability of enantiopure cis-4-fluoropiperidin-3-ol has significant implications for drug discovery. This building block can be incorporated into lead compounds to:

  • Fine-tune Basicity (pKa): The electron-withdrawing effect of the fluorine atom can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing receptor binding, reducing off-target effects (e.g., hERG channel affinity), and improving oral bioavailability. [1]* Enhance Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a potential site of metabolism can block this pathway and prolong the half-life of a drug.

  • Modulate Conformation: The stereospecific placement of the fluorine atom can influence the conformational preference of the piperidine ring, which can lead to improved binding affinity and selectivity for the biological target.

  • Serve as a Versatile Intermediate: The hydroxyl group provides a convenient point for further chemical modification, allowing for the exploration of a wide range of derivatives in structure-activity relationship (SAR) studies.

Fluorinated piperidines have been successfully incorporated into a variety of therapeutic agents, including serotonin (5-HT) receptor antagonists, dopamine receptor antagonists, and antihypertensive agents, underscoring the broad utility of this structural motif. [1][2][3]

Conclusion

The initial synthesis of cis-4-fluoropiperidin-3-ol via an organocatalytic enantioselective fluorination followed by a diastereoselective reduction represents a landmark achievement in the preparation of valuable fluorinated building blocks. This in-depth guide has detailed the strategic considerations, experimental protocols, and mechanistic underpinnings of this important synthetic route. The robust and stereocontrolled nature of this methodology provides medicinal chemists with reliable access to a versatile scaffold for the development of next-generation therapeutics with improved pharmacological profiles. The principles and techniques described herein are foundational for further innovation in the field of fluorine chemistry and drug discovery.

References

  • Shaw, S. J.; Goff, D. A.; Boralsky, L. A.; Irving, M.; Singh, R. Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. J. Org. Chem.2013 , 78 (17), 8892–8897. [Link]

  • Kwiatkowski, P.; Beeson, T. D.; Conrad, J. C.; MacMillan, D. W. C. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. J. Am. Chem. Soc.2011 , 133 (6), 1738–1741. [Link]

  • Rowley, M.; Hallett, D. J.; et al. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. J. Med. Chem.2001 , 44 (10), 1603-1614. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem2020 , 15 (19), 1836-1845. [Link]

  • Beeson, T. D.; MacMillan, D. W. C. Enantioselective organocatalytic α-fluorination of aldehydes. J. Am. Chem. Soc.2005 , 127 (24), 8826–8828. [Link]

  • Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. Chem. Pharm. Bull. (Tokyo)2012 , 60 (2), 223-34. [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of (3R,4R)-rel-4-Fluoropiperidin-3-ol HCl: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Fluorinated Piperidine Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2][3] Its saturated, three-dimensional structure allows for precise vectoral presentation of substituents to engage with biological targets, while its basic nitrogen atom provides a handle for modulating physicochemical properties such as solubility.[4][5] The strategic introduction of fluorine into this scaffold has become a powerful tactic in modern drug discovery.[6][7][8][9] Fluorination can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties, conformation, and lipophilicity.[7][8][10][11]

This technical guide provides an in-depth exploration of the core physicochemical properties of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride (CAS 955028-83-8), a key building block for the synthesis of novel therapeutics. As a Senior Application Scientist, this document is structured not as a rigid data sheet, but as a comprehensive guide for fellow researchers. It outlines the critical physicochemical parameters, the robust methodologies for their determination, and the scientific rationale behind these experimental choices. We will delve into the anticipated properties of this molecule based on established principles of physical organic chemistry and provide self-validating experimental protocols to empower your research and development endeavors.

Molecular Structure and Core Physicochemical Parameters

A thorough understanding of a drug candidate's fundamental physicochemical properties is the bedrock of successful drug development. These parameters govern everything from formulation and stability to absorption, distribution, metabolism, and excretion (ADME).

PropertyValue (Predicted/Typical)Significance in Drug Development
Chemical Structure See Figure 1The trans relationship between the fluorine and hydroxyl groups imparts specific conformational preferences and dipole moments.
Molecular Formula C₅H₁₁ClFNODefines the elemental composition.
Molecular Weight 155.60 g/mol Influences diffusion rates and is a key parameter in Lipinski's Rule of Five.
Melting Point (°C) Data not available; expected to be a crystalline solid with a defined melting point.Purity indicator; crucial for solid-state formulation development.
Aqueous Solubility Expected to be high due to the hydrochloride salt form.Essential for bioavailability from solid dosage forms and for parenteral formulations.
pKa Expected to be lower than non-fluorinated piperidinols (typically ~8-9).Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.
LogP/LogD Data not available; fluorination can subtly modulate lipophilicity.A key determinant of membrane permeability, protein binding, and metabolic clearance.

Figure 1: Chemical Structure of (3R,4R)-rel-4-Fluoropiperidin-3-ol HCl

Caption: The structure reveals a piperidine ring with a trans-diaxial or trans-diequatorial relationship between the fluorine and hydroxyl groups, influencing its polarity and conformational energetics.

I. Aqueous Solubility: The Gateway to Bioavailability

The hydrochloride salt form of this compound is intentionally designed to enhance aqueous solubility, a critical factor for oral absorption and the development of intravenous formulations.[12] However, the interplay between the crystalline salt form and the free base in solution necessitates a thorough experimental determination of its solubility profile across a physiologically relevant pH range.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This method remains the gold standard for determining thermodynamic solubility. Its self-validating nature comes from ensuring equilibrium is reached, providing a true measure of the saturated solution concentration.

Methodology Workflow:

Caption: Workflow for equilibrium shake-flask solubility determination.

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) at a constant ionic strength (e.g., 0.15 M KCl).[7]

  • Sample Preparation: Add an excess of (3R,4R)-rel-4-Fluoropiperidin-3-ol HCl to vials containing a known volume of each buffer. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and shake them in a temperature-controlled incubator at 37 ± 1 °C for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[13] Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess solid. Carefully withdraw an aliquot of the supernatant, ensuring no solid is transferred. Alternatively, filter the suspension through a low-binding filter (e.g., PVDF).

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Plot the determined solubility against the pH of the respective buffer to generate a pH-solubility profile.

Expert Insights: For hydrochloride salts of weak bases, solubility is expected to be highest at low pH where the compound is fully ionized and decrease as the pH approaches and surpasses the pKa of the parent amine.[2]

II. Acidity Constant (pKa): The Driver of Ionization

The pKa of the piperidine nitrogen is arguably the most critical physicochemical parameter. It dictates the extent of ionization at any given pH, which in turn influences solubility, lipophilicity (LogD), and the nature of interactions with biological targets. The electron-withdrawing effect of the fluorine atom is anticipated to lower the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart.[10][11]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[5][7] The method's trustworthiness lies in its direct measurement of pH changes upon the addition of a titrant, allowing for the precise identification of the half-equivalence point.

Methodology Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of (3R,4R)-rel-4-Fluoropiperidin-3-ol HCl in a known volume of high-purity, CO₂-free deionized water. A constant ionic strength should be maintained with a background electrolyte like 0.15 M KCl.[7]

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[7] Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C or 37°C) and stir gently.

  • Titration: Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using an auto-titrator or a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the acid (the protonated piperidinium) has been neutralized. This half-equivalence point can be accurately determined from the inflection point of the titration curve, often visualized more clearly as a peak in the first derivative plot (ΔpH/ΔV vs. V).[5]

Expert Insights: The presence of the electronegative fluorine atom is expected to decrease the basicity of the piperidine nitrogen. This is because the fluorine inductively withdraws electron density, making the lone pair on the nitrogen less available for protonation. Consequently, the pKa of the conjugate acid (the piperidinium ion) will be lower than that of a non-fluorinated analog.[10] This reduction in pKa can be beneficial for improving oral bioavailability by reducing the charge at the pH of the small intestine.[14]

III. Lipophilicity (LogP/LogD): A Balancing Act for Permeability and Potency

Lipophilicity is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a critical parameter that influences membrane permeability, plasma protein binding, volume of distribution, and metabolic clearance.[15] For an ionizable compound like (3R,4R)-rel-4-Fluoropiperidin-3-ol, the distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is more relevant than the partition coefficient (LogP) of the neutral species.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The shake-flask method is the definitive technique for measuring lipophilicity.[16][17] Its validity is based on the direct measurement of a compound's partitioning between two immiscible phases at equilibrium.

Methodology Workflow:

Caption: Workflow for LogD determination by the shake-flask method.

Step-by-Step Protocol:

  • Phase Pre-saturation: Pre-saturate n-octanol with pH 7.4 buffer and vice versa by shaking them together overnight and then separating the layers. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a dilute solution of (3R,4R)-rel-4-Fluoropiperidin-3-ol HCl in the pre-saturated pH 7.4 buffer.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a screw-cap vial.

  • Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS/MS.[18]

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous phase).

Expert Insights: The effect of a single fluorine atom on lipophilicity can be complex and context-dependent.[19] While often increasing lipophilicity, in some cyclic systems, the introduction of fluorine can lead to a decrease in LogP due to changes in molecular conformation and polarity.[20] The presence of the hydroxyl group will also contribute to the overall polarity of the molecule. Therefore, experimental determination is crucial.

IV. Solid-State Properties: Ensuring Stability and Manufacturability

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, manufacturability, and performance.[4] Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide invaluable information about the thermal behavior of the hydrochloride salt.

Experimental Protocol: Thermal Analysis by DSC and TGA

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh a small amount (3-5 mg) of (3R,4R)-rel-4-Fluoropiperidin-3-ol HCl into an aluminum DSC pan and seal it.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: An endothermic peak will indicate the melting point of the crystalline salt. The sharpness of the peak can be an indicator of purity. Other thermal events, such as polymorphic transitions, may also be observed.[21]

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place a slightly larger sample (5-10 mg) into a TGA pan.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: The TGA curve will show any weight loss as a function of temperature. For a stable hydrochloride salt, significant weight loss should only occur at high temperatures corresponding to decomposition. The absence of weight loss at lower temperatures (e.g., < 120°C) can confirm the absence of water or residual solvents.[21]

Expert Insights: Simultaneous TGA-DSC analysis can be particularly powerful. For instance, an endotherm in the DSC curve without a corresponding weight loss in the TGA curve confirms a true melt or polymorphic transition, whereas an endotherm accompanied by weight loss would indicate dehydration or decomposition.[21]

Conclusion: A Foundation for Rational Drug Design

A comprehensive understanding of the physicochemical properties of (3R,4R)-rel-4-Fluoropiperidin-3-ol HCl is not merely an academic exercise; it is a fundamental prerequisite for its successful application in drug discovery and development. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reliable data. By characterizing its solubility, pKa, lipophilicity, and solid-state behavior, researchers can make informed decisions in the design of new chemical entities, leading to drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. The strategic placement of the fluorine atom in this piperidine scaffold offers a compelling opportunity to fine-tune molecular properties, and a thorough physicochemical characterization is the key to unlocking its full potential.

References

  • Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. ResearchGate. Available at: [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC. Available at: [Link]

  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • LogP/D. Cambridge MedChem Consulting. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]

  • Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ResearchGate. Available at: [Link]

  • (3,4)-TRANS-4-FLUOROPIPERIDIN-3-OL HYDROCHLORIDE. Tetrahedron. Available at: [Link]

  • Physicochemical characterization of the various solid forms of carbovir, an antiviral nucleoside. PubMed. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • Shake Flask logK. Lokey Lab Protocols. Available at: [Link]

  • Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. Available at: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). ResearchGate. Available at: [Link]

  • Solubility of organic amine salts. Sciencemadness.org. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl). PMC. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. WHO. Available at: [Link]

  • 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. PubMed. Available at: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. Available at: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride: A Valuable Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis, and structural characterization. Furthermore, it explores the rationale behind its application in drug discovery, with a particular focus on its role as a key building block for neurologically active agents. The strategic incorporation of fluorine and the specific stereochemistry of this molecule confer unique physicochemical and pharmacological properties, making it a valuable scaffold for the development of novel therapeutics.

Introduction: The Strategic Advantage of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for the precise spatial orientation of functional groups, which is critical for molecular recognition at biological targets. In the realm of drug design, chemical modifications of the piperidine core are a proven strategy to optimize the pharmacological profile of lead compounds.

One of the most impactful strategies in modern medicinal chemistry is the introduction of fluorine into drug candidates. The unique properties of the fluorine atom—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[2] Specifically, in the context of central nervous system (CNS) drug discovery, fluorination can be a key tool to enhance blood-brain barrier penetration.[2]

This guide focuses on a specific and highly valuable fluorinated piperidine derivative: (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride . The cis-relationship between the fluorine and hydroxyl groups, along with their specific stereochemistry, creates a unique conformational landscape that can be exploited for the design of highly selective ligands.

Chemical Identity and Structure

The precise identification and structural understanding of a molecule are paramount for its effective application.

CAS Number and Molecular Formula
  • CAS Number: 955028-83-8[3]

  • Molecular Formula: C₅H₁₁ClFNO[3]

  • Molecular Weight: 155.60 g/mol [3]

Chemical Structure

The structure of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride is depicted below:

Chemical structure of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride

The designation "(3R,4R)-rel" indicates a racemic mixture of the (3R,4R) and (3S,4S) enantiomers. The key structural features are the piperidine ring, a fluorine atom at the 4-position, and a hydroxyl group at the 3-position, with a cis relative stereochemistry between them. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

Synthesis and Purification

Synthetic Pathway Overview

A logical synthetic pathway commences with a protected piperidone, proceeds through an asymmetric fluorination and reduction, and concludes with deprotection and salt formation.

G A N-Boc-4-piperidone B N-Boc-3-fluoro-4-oxopiperidine A->B Electrophilic Fluorination C cis-N-Boc-4-fluoropiperidin-3-ol B->C Stereoselective Reduction D (3R,4R)-rel-4-Fluoropiperidin-3-ol C->D Boc Deprotection E (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride D->E Salt Formation (HCl)

Caption: Synthetic workflow for (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride.

Step-by-Step Experimental Protocol

The following protocol is a representative synthesis based on established chemical transformations.

Step 1: Synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in an appropriate aprotic solvent (e.g., THF, DCM), add a suitable base (e.g., LiHMDS, LDA) at low temperature (-78 °C) to form the enolate.

  • Slowly add a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) (1.1 eq), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired fluorinated piperidone.

Causality of Experimental Choices: The use of a strong, non-nucleophilic base at low temperature ensures the regioselective formation of the thermodynamic enolate. NFSI is a widely used and effective electrophilic fluorine source.

Step 2: Stereoselective Reduction to cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

  • Dissolve the tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Cool the solution to 0 °C.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. The choice of reducing agent is crucial for achieving the desired cis-stereochemistry.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the residue with an organic solvent and dry the combined organic layers.

  • Concentrate the solution to obtain the crude product, which can be purified by crystallization or column chromatography.

Causality of Experimental Choices: Sodium borohydride is a mild reducing agent that often provides good stereoselectivity in the reduction of cyclic ketones, favoring the formation of the thermodynamically more stable cis-product in this case.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate in a suitable solvent, such as dioxane or diethyl ether.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) in excess.

  • Stir the mixture at room temperature. The deprotection is typically accompanied by the precipitation of the hydrochloride salt.

  • Monitor the reaction for the disappearance of the starting material.

  • Collect the precipitated solid by filtration.

  • Wash the solid with the solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Dry the resulting white solid under vacuum to yield (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride.

Causality of Experimental Choices: Acidic conditions are standard for the removal of the Boc protecting group. The use of HCl in an organic solvent directly affords the desired hydrochloride salt, often in high purity.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValue
AppearanceWhite to off-white solid
SolubilitySoluble in water and methanol
Melting PointNot available in literature
Spectroscopic Data (Predicted and Representative)
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. The protons on the carbons bearing the fluorine and hydroxyl groups will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The chemical shifts will be influenced by the electron-withdrawing effects of the substituents.

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the five carbon atoms of the piperidine ring. The carbons attached to the fluorine and hydroxyl groups will be significantly downfield. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F).

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations will be observed around 2800-3000 cm⁻¹. The C-F bond will show a strong absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base, and the fragmentation pattern will be characteristic of the piperidinol structure.

Applications in Drug Discovery and Development

The unique structural features of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride make it a highly sought-after building block in the design of novel therapeutic agents, particularly for CNS disorders.

Serotonin 5-HT₂ₐ Receptor Antagonists

A prominent application of this scaffold is in the development of potent and selective serotonin 5-HT₂ₐ receptor antagonists. The 5-HT₂ₐ receptor is a key target for the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety.

A derivative of (3R,4R)-rel-4-Fluoropiperidin-3-ol, namely 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, has been identified as a high-affinity antagonist of the human 5-HT₂ₐ receptor. The introduction of the fluorine atom to the piperidine ring was a critical optimization step that led to a reduction in the pKa of the basic nitrogen. This modification improved the oral bioavailability of the compound.

G A (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride B Key Intermediate A->B Synthetic Precursor C 3-(4-Fluoropiperidin-3-yl)-2-phenylindole Derivative B->C Coupling Reaction D High Affinity h5-HT(2A) Receptor Antagonist C->D Pharmacological Profile E Improved Oral Bioavailability D->E Pharmacokinetic Advantage

Caption: Role of the title compound in developing 5-HT₂ₐ antagonists.

Rationale for Improved Pharmacological Properties

The strategic placement of the fluorine atom in the 4-position of the piperidin-3-ol scaffold imparts several beneficial properties:

  • Conformational Rigidity: The fluorine atom can influence the conformational preference of the piperidine ring, potentially locking it into a bioactive conformation that enhances binding to the target receptor.

  • Modulation of pKa: As demonstrated in the development of 5-HT₂ₐ antagonists, fluorination adjacent to the basic nitrogen atom lowers its pKa. This can be advantageous for optimizing absorption and reducing off-target effects related to high basicity.

  • Metabolic Stability: The strong C-F bond is generally resistant to metabolic cleavage, which can block potential sites of metabolism and improve the pharmacokinetic profile of a drug candidate.

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic interactions with the target protein, potentially increasing binding affinity.

Conclusion

(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique combination of a piperidine scaffold, a strategically placed fluorine atom, and defined stereochemistry provides medicinal chemists with a powerful tool to address key challenges in drug design, including potency, selectivity, and pharmacokinetic properties. The successful application of this compound in the development of high-affinity 5-HT₂ₐ receptor antagonists underscores its potential for the discovery of new treatments for CNS disorders and other therapeutic areas. As the demand for more effective and safer medicines continues to grow, the importance of chiral, fluorinated building blocks like (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride is certain to increase.

References

  • Rowley, M., Hallett, D. J., Goodacre, S., Moyes, C., Crawforth, J., Sparey, T. J., Patel, S., Marwood, R., Patel, S., Thomas, S., Hitzel, L., O'Connor, D., Szeto, N., Castro, J. L., Hutson, P. H., & MacLeod, A. M. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1603–1614. [Link]

  • Shaw, S. J., Goff, D. A., Boralsky, L. A., Irving, M., & Singh, R. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry, 78(17), 8892–8897. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68442624, 3-Fluoropiperidin-4-ol hydrochloride. Retrieved January 21, 2026, from [Link]

  • Wilkinson, J. A., & Williams, J. M. J. (2010). The Role of Fluorine in the Discovery and Optimization of CNS Agents. In Fluorine in Medicinal Chemistry and Chemical Biology (pp. 333-356). John Wiley & Sons, Ltd.
  • Meziane, M. A., & Al-Hourani, B. J. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(23), 8272. [Link]

  • Adejare, A. (2020). Fluorinated molecules as drugs and imaging agents in the CNS. Future Medicinal Chemistry, 12(12), 1085–1087. [Link]

  • Sun, H., & Adejare, A. (2006). Fluorine in drug discovery: role, design and case studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(5), 527-537.
  • Burianov, V. V., Lega, D. A., Makhankova, V. G., Volovenko, Y. M., Kolotilov, S. V., Volochnyuk, D. M., & Ryabukhin, S. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Zhou, Y., & Li, Z. (2020). The role of fluorine in drug design. Acta Pharmaceutica Sinica B, 10(11), 2045–2058.

Sources

The Strategic Introduction of Fluorine to Piperidine Scaffolds: An In-depth Guide to Pharmacological Implications and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals targeting a wide range of diseases. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to interact with biological targets. The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful tool to modulate and enhance the pharmacological properties of these compounds. This technical guide provides a comprehensive exploration of the pharmacology of fluorinated piperidine compounds, detailing the profound effects of fluorination on key drug attributes such as metabolic stability, pKa, lipophilicity, and conformational behavior. Furthermore, this guide will delve into synthetic strategies and provide detailed experimental protocols for the preparation and analysis of these important molecules.

The Transformative Influence of Fluorine on Physicochemical Properties

The introduction of fluorine, the most electronegative element, into a piperidine ring instigates a cascade of changes in the molecule's fundamental physicochemical properties. These modifications are often critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy of ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2][3]

  • Basicity (pKa) Modulation: The high electronegativity of fluorine can significantly lower the pKa of the piperidine nitrogen through a strong inductive effect.[4] This reduction in basicity can be advantageous in several ways, including reducing off-target effects at aminergic G-protein coupled receptors and mitigating cardiac toxicity associated with hERG channel affinity.[5][6]

  • Lipophilicity and Permeability: Fluorine substitution often increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes, including the blood-brain barrier.[7][8] This is a critical consideration for drugs targeting the central nervous system (CNS).[2]

PropertyEffect of FluorinationRationale
Metabolic Stability IncreasedHigh C-F bond energy resists enzymatic cleavage.[1]
Basicity (pKa) DecreasedStrong electron-withdrawing inductive effect of fluorine.[4]
Lipophilicity (logP) IncreasedFluorine is more lipophilic than hydrogen.[7]
Membrane Permeability Generally IncreasedEnhanced lipophilicity facilitates passage across lipid bilayers.[3]
Conformational Control: The Axial Fluorine Preference

One of the most profound and strategically important consequences of fluorinating a piperidine ring is the alteration of its conformational equilibrium. Contrary to what would be predicted based on sterics alone, a fluorine substituent on the piperidine ring often prefers to occupy an axial position.[9][10] This preference is a result of a complex interplay of stereoelectronic and electrostatic interactions.[11]

  • Hyperconjugation (Anomeric Effect): A key stabilizing interaction involves the donation of electron density from an anti-periplanar C-H or C-C bonding orbital into the low-lying antibonding orbital of the C-F bond (σ → σ*C-F).[9][11] This interaction is maximized when the fluorine atom is in the axial position.

  • Gauche Effect: In 3-fluoropiperidines, a gauche arrangement between the fluorine and the nitrogen atom can be favored due to stabilizing hyperconjugative interactions.[9]

  • Charge-Dipole Interactions: In the protonated state, a favorable electrostatic interaction can occur between the positive charge on the nitrogen and the partial negative charge on the axial fluorine atom.[12]

cluster_axial Axial Fluorine Conformation (Favored) cluster_equatorial Equatorial Fluorine Conformation (Disfavored) axial Axial F hyperconjugation Hyperconjugation (σC-H → σ*C-F) axial->hyperconjugation Stabilizing charge_dipole Charge-Dipole Interaction (N+...Fδ-) axial->charge_dipole Stabilizing equatorial Equatorial F steric_hindrance Steric Hindrance (Less significant for F) equatorial->steric_hindrance driving_forces Stereoelectronic Driving Forces cluster_axial cluster_axial driving_forces->cluster_axial cluster_equatorial cluster_equatorial driving_forces->cluster_equatorial

Caption: Stereoelectronic forces driving the axial preference of fluorine in piperidine rings.

Diverse Biological Activities and Therapeutic Applications

The unique physicochemical and conformational properties imparted by fluorine translate into a wide range of biological activities, particularly for targets within the central nervous system.

The following table summarizes key quantitative data for representative fluorophenyl piperidine derivatives, highlighting their high affinity for important neurological targets.

CompoundTargetK_i_ (nM)
GBR 12909 (1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)Dopamine Transporter (DAT)1
Pimozide T-Type Calcium Channel (α1G)34.6
T-Type Calcium Channel (α1H)53.5
T-Type Calcium Channel (α1I)30.4
Penfluridol T-Type Calcium Channel (α1G)93.1
T-Type Calcium Channel (α1H)64.1
T-Type Calcium Channel (α1I)71.6

Data sourced from multiple studies, including Andersen (1989) and Enyeart et al.[13]

The strategic placement of fluorine has been instrumental in the development of drugs for a variety of conditions, including depression, schizophrenia, and pain. For instance, fluorinated piperidine derivatives have shown promise as inhibitors of enzymes involved in diabetes and Alzheimer's disease.[14]

Synthetic Strategies for Accessing Fluorinated Piperidines

The synthesis of fluorinated piperidines has been a significant area of research, with several robust methods now available. A particularly effective and widely used approach is the catalytic dearomatization-hydrogenation of readily available fluoropyridines.[11] This method allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines.[15][16]

start Fluoropyridine Precursor dearomatization Catalytic Dearomatization (e.g., Rh(I) complex, pinacol borane) start->dearomatization hydrogenation Hydrogenation (e.g., Pd/C, H2) dearomatization->hydrogenation product cis-(Multi)fluorinated Piperidine hydrogenation->product analysis Purification & Analysis (Chromatography, NMR, X-ray) product->analysis

Caption: General workflow for the synthesis of fluorinated piperidines via hydrogenation.

This protocol is a representative example of the hydrogenation of a fluoropyridine to yield a fluorinated piperidine.

Materials:

  • Fluoropyridine starting material

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the fluoropyridine starting material in anhydrous methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst is typically 5-10 mol%.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas multiple times to remove any air. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated piperidine derivative.

  • Characterization: Confirm the structure and stereochemistry of the final product using nuclear magnetic resonance (NMR) spectroscopy and, if possible, X-ray crystallography.[15]

Conclusion

The incorporation of fluorine into piperidine scaffolds is a powerful and versatile strategy in modern drug discovery. The unique properties of fluorine allow for the fine-tuning of a molecule's physicochemical properties, leading to improved metabolic stability, modulated basicity, and enhanced membrane permeability. Furthermore, the ability of fluorine to control the conformational preferences of the piperidine ring provides a rational approach to designing ligands with high affinity and selectivity for their biological targets. As synthetic methodologies for accessing these valuable building blocks continue to advance, the prevalence of fluorinated piperidines in the next generation of pharmaceuticals is set to increase.

References

  • BenchChem. The Decisive Role of Fluorine in Piperidine Ring Conformation: A Technical Guide. BenchChem.9

  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 56(43), 13533-13537.

  • Pessina, F., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946.

  • Pessina, F., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.

  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie.

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies.

  • Mei, H., et al. (2020). The Many Roles for Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(4), 344-347.

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.

  • Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).

  • Cantu, R., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(21), 6469.

  • Hollingworth, G. J., & Gouverneur, V. (2012). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 41(11), 3959-3975.

  • BenchChem. The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide. BenchChem.13

  • Pessina, F., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar.

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(15), 8436-8442.

  • Carcenac, Y., et al. (2015). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Chemical Communications, 51(61), 12246-12249.

  • BenchChem. The Strategic Introduction of Fluorine to Piperidine Scaffolds: An In-depth Guide to Pharmacological Implications and Experiment. BenchChem.17

  • ResearchGate. (2019). Biological Active Fluorobenzoates of Piperidine Range. ResearchGate.

  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate.

  • ResearchGate. (2021). Piperidines bearing a β-fluoroamine moiety possess promising bio-activities. ResearchGate.

  • BenchChem. The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development: An In-depth Technical Guide. BenchChem.8

  • Richardson, P. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts, 21(09), 875.

  • Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4933.

  • Bentham Science. (2014). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science.

  • Noreen, S., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Journal of Biomolecular Structure & Dynamics.

Sources

An In-Depth Technical Guide to the Conformation Analysis of cis- and trans-4-Fluoropiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of fluorine and hydroxyl substituents creates stereoisomers with distinct three-dimensional arrangements that profoundly influence their biological activity and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the conformational preferences of cis- and trans-4-fluoropiperidin-3-ol. We delve into the intricate interplay of steric, stereoelectronic, and intramolecular forces that govern the conformational equilibrium of these isomers. This guide integrates experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical insights from computational modeling to offer a holistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Piperidines in Drug Discovery

The piperidine ring is a prevalent heterocyclic motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility allows it to adopt various shapes to fit into the binding pockets of biological targets. The strategic placement of substituents, such as fluorine and hydroxyl groups, can lock the ring into specific conformations, thereby enhancing binding affinity and selectivity. Fluorine, in particular, is often introduced to modulate metabolic stability, lipophilicity, and pKa.[1] The hydroxyl group can participate in hydrogen bonding, a crucial interaction for molecular recognition.[2][3]

Understanding the conformational behavior of substituted piperidines like 4-fluoropiperidin-3-ol is paramount for rational drug design. The relative orientation of the fluorine and hydroxyl groups in the cis and trans isomers dictates their intramolecular interactions and overall shape, which in turn affects their interaction with protein targets.

Fundamental Principles of Piperidine Conformation

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The interconversion between the two chair forms is a rapid process at room temperature. For a monosubstituted piperidine, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes.

However, in polysubstituted piperidines, the conformational preference is a nuanced balance of several factors:

  • Steric Hindrance: The repulsion between bulky groups favors conformations that place these groups in less crowded equatorial positions.

  • Stereoelectronic Effects: These arise from the interaction of electron orbitals. A key example is the anomeric effect, where an electronegative substituent at a position adjacent to a heteroatom (like the nitrogen in piperidine) may prefer the axial orientation.

  • Intramolecular Hydrogen Bonding: The presence of a hydrogen bond donor (like a hydroxyl group) and an acceptor (like a fluorine atom or the nitrogen of the piperidine ring) can stabilize specific conformations.[4][5]

Conformational Analysis of cis-4-Fluoropiperidin-3-ol

In the cis isomer, the fluorine and hydroxyl groups are on the same side of the piperidine ring. This arrangement allows for the possibility of two primary chair conformations, as illustrated below.

Caption: Chair conformations of cis-4-fluoropiperidin-3-ol.

Experimental and computational studies suggest that for cis-4-fluoropiperidin-3-ol, the conformer with the hydroxyl group in the equatorial position and the fluorine atom in the axial position is significantly favored. This preference is driven by a combination of factors:

  • Avoidance of 1,3-Diaxial Interactions: An axial hydroxyl group would experience steric clashes with the axial hydrogens at the C2 and C5 positions. Placing the bulkier hydroxyl group in the equatorial position minimizes these unfavorable interactions.

  • Intramolecular Hydrogen Bonding: In the diequatorial arrangement of the substituents, a stabilizing intramolecular hydrogen bond can form between the equatorial hydroxyl group and the lone pair of the fluorine atom. While fluorine is a weak hydrogen bond acceptor, this interaction can still contribute to the overall stability of the conformer.[5]

Conformational Analysis of trans-4-Fluoropiperidin-3-ol

For the trans isomer, the fluorine and hydroxyl groups are on opposite sides of the ring. This leads to two distinct chair conformations.

Caption: Chair conformations of trans-4-fluoropiperidin-3-ol.

In the case of the trans isomer, the diaxial conformation is generally less stable due to significant 1,3-diaxial interactions involving both the fluorine and hydroxyl groups. The diequatorial conformer is therefore the predominant species in solution. This preference is primarily dictated by steric considerations, as placing both substituents in the more spacious equatorial positions minimizes steric strain.

The Role of Solvent Polarity

It is important to note that solvent polarity can influence the conformational equilibrium of fluorinated piperidines.[6][7] In polar solvents, conformers with larger dipole moments may be preferentially stabilized.[6] For the 4-fluoropiperidinium salt, the equatorial conformer has a significantly larger dipole moment and is therefore stabilized in aqueous solution.[6][7] While the effect may be less pronounced for the uncharged 4-fluoropiperidin-3-ol, it is a factor that should be considered, particularly in computational studies where solvent effects can be modeled.[7]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental tool for determining the conformation of molecules in solution.[8][9] Key parameters for conformational analysis of piperidines include:

  • 1H-1H Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

  • 19F-1H Coupling Constants: Similar to proton-proton couplings, the magnitude of the coupling between fluorine and adjacent protons can provide valuable information about their relative orientation.

  • Nuclear Overhauser Effect (NOE): NOE experiments can identify protons that are close in space, which helps to distinguish between different conformers.[10]

Table 1: Representative 1H NMR Coupling Constants for Conformational Analysis
InteractionDihedral AngleTypical J-value (Hz)Implication
Hax-H'ax~180°8 - 12Trans-diaxial relationship
Hax-H'eq~60°2 - 5Gauche relationship
Heq-H'eq~60°2 - 5Gauche relationship
Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative energies of different conformers and for visualizing their three-dimensional structures.[11]

Experimental Protocol: Computational Conformational Analysis
  • Structure Generation: Build the initial 3D structures of the cis and trans isomers of 4-fluoropiperidin-3-ol.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer and calculate its energy using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set). It is crucial to perform these calculations in both the gas phase and in a solvent to account for solvent effects.[7]

  • Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Data Analysis: Compare the relative energies of the conformers to determine their populations at a given temperature using the Boltzmann distribution.

Sources

A Guide to the Spectroscopic Characterization of 4-Fluoropiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-fluoropiperidin-3-ol hydrochloride, a valuable building block in medicinal chemistry. Due to the limited availability of public domain raw spectral data for this specific compound, this guide synthesizes information from analogous fluorinated piperidine derivatives and foundational spectroscopic principles to present a comprehensive interpretation of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The document is intended to serve as a practical resource for researchers in the synthesis, identification, and quality control of this and related compounds.

Introduction: The Significance of Fluorinated Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated piperidines, such as 4-fluoropiperidin-3-ol hydrochloride, have emerged as highly sought-after intermediates in drug discovery.[1][2][3] A thorough understanding of their spectroscopic characteristics is paramount for unambiguous structure elucidation and purity assessment. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for 4-fluoropiperidin-3-ol hydrochloride.

Molecular Structure and Stereochemistry

4-Fluoropiperidin-3-ol hydrochloride possesses two stereocenters at the C3 and C4 positions of the piperidine ring. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The cis and trans relationship between the fluorine and hydroxyl groups will significantly influence the coupling constants observed in the NMR spectra. This guide will consider the general spectral features applicable to all isomers, with specific notes on how stereochemistry can impact the data.

Diagram of the Chemical Structure of 4-Fluoropiperidin-3-ol Hydrochloride

Caption: General structure of protonated 4-fluoropiperidin-3-ol with its chloride counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-fluoropiperidin-3-ol hydrochloride, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-fluoropiperidin-3-ol hydrochloride is expected to be complex due to the number of protons and the presence of fluorine, which will induce ¹H-¹⁹F coupling. The hydrochloride salt form means the piperidine nitrogen will be protonated, leading to broader signals for the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H-23.0 - 3.5m
H-34.5 - 5.0dmJ(H,F) ≈ 45-50
H-43.8 - 4.2m
H-51.8 - 2.2m
H-63.0 - 3.5m
OH5.0 - 6.0br s
NH₂⁺9.0 - 10.0br s

Interpretation and Rationale:

  • Downfield Shifts: The protons on carbons adjacent to the electronegative nitrogen (H-2 and H-6) and oxygen (H-4) are expected to be deshielded and appear at a lower field. The proton on the carbon bearing the fluorine (H-3) will also be significantly downfield.

  • Fluorine Coupling: The most diagnostic feature will be the large doublet of multiplets for the proton at C-3 due to geminal coupling with the fluorine atom. The magnitude of this coupling constant is typically in the range of 45-50 Hz.

  • Stereochemistry's Influence: The coupling constants between H-3 and H-4 will be dependent on their dihedral angle, which is determined by the cis or trans configuration. For a trans diaxial relationship, a larger coupling constant (around 8-10 Hz) is expected, while a smaller coupling (around 2-4 Hz) would be indicative of a cis or trans diequatorial/axial-equatorial relationship.[4]

  • Broad Signals: The hydroxyl (OH) and amine (NH₂⁺) protons are exchangeable and will likely appear as broad singlets. Their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of fluorine will also be evident through carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

CarbonPredicted Chemical Shift (δ, ppm)Expected Coupling Constants (J, Hz)
C-245 - 50
C-388 - 95¹J(C,F) ≈ 170-190
C-465 - 70²J(C,F) ≈ 15-25
C-525 - 30³J(C,F) ≈ 5-10
C-645 - 50³J(C,F) ≈ 5-10

Interpretation and Rationale:

  • Carbon-Fluorine Coupling: The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹J(C,F)) of approximately 170-190 Hz, appearing as a doublet. The adjacent carbons (C-2 and C-4) will show smaller two-bond couplings (²J(C,F)), and the carbons further away (C-5 and C-6) will have even smaller three-bond couplings (³J(C,F)).

  • Electronegativity Effects: The carbons bonded to the electronegative nitrogen (C-2 and C-6), oxygen (C-4), and fluorine (C-3) will be shifted downfield compared to a simple piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For 4-fluoropiperidin-3-ol hydrochloride, the key vibrational modes will be associated with the O-H, N-H, C-N, C-O, and C-F bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3200 - 3500O-H stretch (alcohol)Strong, Broad
2400 - 2800N-H stretch (secondary amine salt)Strong, Broad
1580 - 1650N-H bendMedium
1050 - 1150C-O stretch (secondary alcohol)Strong
1000 - 1100C-F stretchStrong

Interpretation and Rationale:

  • O-H and N-H Stretching: The most prominent features will be the broad absorption bands in the high-frequency region corresponding to the O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding. The N-H stretch of the ammonium salt is characteristically broad and often shows multiple sub-peaks.[5]

  • C-F Stretch: A strong absorption band in the 1000-1100 cm⁻¹ region is indicative of the C-F stretching vibration.

  • C-O Stretch: The C-O stretch of the secondary alcohol will also give a strong band, typically in the 1050-1150 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For 4-fluoropiperidin-3-ol hydrochloride, electrospray ionization (ESI) would be a suitable technique.

Expected Molecular Ion:

  • The free base, 4-fluoropiperidin-3-ol, has a molecular weight of 119.15 g/mol .

  • In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 120.16.

Predicted Fragmentation Pathway:

The fragmentation of the protonated molecule will likely proceed through the loss of small neutral molecules such as water and hydrogen fluoride.

Diagram of Predicted Mass Spectrometry Fragmentation

G M [M+H]⁺ m/z = 120.16 F1 Loss of H₂O m/z = 102.15 M->F1 - H₂O F2 Loss of HF m/z = 100.14 M->F2 - HF

Caption: A simplified representation of the initial fragmentation steps for protonated 4-fluoropiperidin-3-ol.

Interpretation and Rationale:

  • Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da), which would result in a fragment ion at m/z 102.15.

  • Loss of Hydrogen Fluoride: The presence of a fluorine atom allows for the elimination of hydrogen fluoride (20 Da), leading to a fragment at m/z 100.14.

  • Ring Opening and Further Fragmentation: Subsequent fragmentation could involve ring opening of the piperidine and further loss of small fragments.[6][7]

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy Protocol

Diagram of NMR Sample Preparation and Analysis Workflow

G A Weigh ~5-10 mg of 4-fluoropiperidin-3-ol HCl B Dissolve in ~0.6 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) A->B C Transfer to an NMR tube B->C D Acquire ¹H, ¹³C, and appropriate 2D NMR spectra C->D E Process and analyze data D->E

Caption: A typical workflow for preparing and analyzing an NMR sample.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-fluoropiperidin-3-ol hydrochloride and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts.[8]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): To aid in the complete assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C one-bond correlations can be performed.[9]

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Grinding: Grind a small amount (1-2 mg) of 4-fluoropiperidin-3-ol hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of 4-fluoropiperidin-3-ol hydrochloride (approximately 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-300).

  • Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan by selecting the protonated molecular ion (m/z 120.16) as the precursor ion and applying collision-induced dissociation (CID).

Conclusion

The spectroscopic characterization of 4-fluoropiperidin-3-ol hydrochloride is a critical step in its synthesis and application in drug discovery. While direct experimental data is not widely available, a comprehensive understanding of its expected NMR, IR, and MS spectra can be achieved through the analysis of related structures and the application of fundamental spectroscopic principles. This guide provides a detailed framework for the interpretation of this data, which will be invaluable for researchers working with this important class of fluorinated heterocycles.

References

  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(11), 1603-1614. [Link]

  • Scott, J. D., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry, 78(18), 9521-9527. [Link]

  • PubChem. (n.d.). 3-Fluoropiperidin-4-ol hydrochloride. Retrieved from [Link]

  • Parella, T. (2015). ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Journal of Agricultural and Food Chemistry, 63(8), 2209-2217. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]

  • Kuk, D., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of the American Society for Mass Spectrometry, 29(11), 2235-2244. [Link]

  • NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Vessecchi, R., et al. (2011). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 22(1), 161-169. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Kuran, P., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6982. [Link]

  • Angelis, Y. S., et al. (2016). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 21(11), 1460. [Link]

  • Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

  • Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-449. [Link]

  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral... Retrieved from [Link]

  • Siemion, I. Z., et al. (1989). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 34(5), 439-449. [Link]

  • Beijing Hwrk Chemical Co., Ltd. (n.d.). 3-Fluoropiperidin-4-ol hydrochloride. Retrieved from [Link]

Sources

The Strategic Exploration of Fluoropiperidinols: A Technical Guide to Early-Stage Biological Activity Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fluoropiperidinols in Modern Drug Discovery

The piperidinol scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs. Its unique three-dimensional structure allows for precise orientation of substituents to interact with biological targets. The strategic incorporation of fluorine into this privileged scaffold has opened new avenues for drug discovery, giving rise to the fluoropiperidinol class of compounds. Fluorine's distinct properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This includes modulating metabolic stability, membrane permeability, and binding affinity for target proteins.[3] Consequently, fluoropiperidinols have garnered significant interest, particularly in the development of agents targeting the central nervous system (CNS).[4]

This in-depth technical guide provides a comprehensive overview of the early-stage research into the biological activity of fluoropiperidinols. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, biological evaluation, and characterization of this promising class of molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

I. Synthetic Strategies: Building the Fluoropiperidinol Core

The journey into the biological activity of fluoropiperidinols begins with their chemical synthesis. The placement of both the fluorine and hydroxyl groups on the piperidine ring is critical for determining the molecule's biological properties. Several synthetic strategies have been developed to achieve specific regio- and stereochemical outcomes.

A key precursor in many synthetic routes is a protected 4-hydroxypiperidine derivative, such as N-tert-butyloxycarbonyl-4-hydroxy piperidine.[5] This starting material allows for the introduction of fluorine at various positions. One effective method for creating hydroxylated fluoro-piperidines involves the regioselective and divergent ring-opening of epoxide-containing 2-aryl-piperidines using a combination of tetrabutylammonium fluoride (TBAF) and potassium bifluoride (KHF2).[6][7] This approach offers a facile route to different isomers, which are crucial for structure-activity relationship (SAR) studies.

Another strategy involves the cyclocondensation of precursor molecules. For instance, the synthesis of certain trifluoromethyl-containing piperidine derivatives starts with a cyclocondensation reaction of an aldehyde with a trifluoromethyl-containing building block like ethyl 4,4,4-trifluoro-3-oxobutanoate.[8] While this example does not directly yield a fluoropiperidinol, it illustrates a common approach to constructing the core ring system with the desired fluorine substitution.

The choice of synthetic route is paramount as it dictates the accessible chemical space and the feasibility of generating a diverse library of analogs for biological screening. A well-designed synthesis allows for systematic modifications to the fluoropiperidinol scaffold, enabling a thorough exploration of its biological potential.

II. Identifying Biological Targets: Where Do Fluoropiperidinols Act?

A critical step in early-stage research is the identification of the biological targets through which fluoropiperidinols exert their effects. Given the prevalence of the piperidinol motif in CNS-active drugs, it is not surprising that a significant area of investigation for fluoropiperidinols is in neurology and neurodegenerative diseases.[9][10][11]

Enzyme Inhibition

One major class of biological targets for small molecules is enzymes. The introduction of fluorine can enhance the inhibitory potency of a compound. For instance, fluorinated analogs of various compounds have been shown to be potent enzyme inhibitors.[1] While specific enzyme targets for fluoropiperidinols are still an emerging area of research, related fluorinated heterocyclic compounds have demonstrated inhibitory activity against enzymes like dipeptidyl peptidase IV (DPP-IV). This suggests that screening fluoropiperidinol libraries against a panel of relevant enzymes is a logical step in target identification.

Ion Channel Modulation

Ion channels, which play crucial roles in cellular signaling, are another important class of drug targets. The modulation of ion channels by small molecules can have profound physiological effects. Fluorinated compounds have been investigated as modulators of various ion channels.[8] The ability of fluoropiperidinols to cross the blood-brain barrier makes them particularly interesting candidates for modulating ion channels in the CNS.

Receptor Binding: The Case of the NMDA Receptor

A significant breakthrough in understanding the biological activity of fluoropiperidinols has come from studies on their interaction with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and is implicated in various neurological disorders.[6][12]

Research on fluorinated dioxadrol analogues, which share structural similarities with fluoropiperidinols, has demonstrated high-affinity binding to the NMDA receptor.[13] Specifically, these studies revealed that the stereochemistry of the fluorine atom on the piperidine ring is crucial for high affinity. For example, an axially oriented fluorine atom in the 4-position of a 2-substituted piperidine derivative resulted in a compound with a Ki value of 27 nM for the NMDA receptor.[13] These findings strongly suggest that the NMDA receptor is a key biological target for at least a subset of fluoropiperidinol compounds and provides a clear direction for further investigation.

III. In Vitro Evaluation: A Step-by-Step Guide to Characterizing Biological Activity

Once a library of fluoropiperidinol compounds is synthesized, a cascade of in vitro assays is employed to characterize their biological activity. The selection of assays is guided by the predicted or identified biological targets.

Workflow for In Vitro Biological Evaluation of Fluoropiperidinols

Caption: A typical workflow for the in vitro biological evaluation of a fluoropiperidinol library.

Experimental Protocol: NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of fluoropiperidinol derivatives for the NMDA receptor.

Materials:

  • [3H]-MK-801 (radioligand)

  • Rat brain cortex membranes (source of NMDA receptors)

  • Test fluoropiperidinol compounds

  • Unlabeled MK-801 (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • 96-well filter plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test fluoropiperidinol compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or unlabeled MK-801 (for non-specific binding).

    • 50 µL of the test compound dilution or buffer (for controls).

    • 50 µL of [3H]-MK-801 solution.

    • 50 µL of the rat brain membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The inclusion of positive (unlabeled MK-801) and negative (buffer) controls in each assay plate ensures the validity of the results. The determination of a full dose-response curve allows for accurate calculation of the IC50.

Data Presentation: Structure-Activity Relationship (SAR) Table
Compound IDR1R2Fluorine PositionStereochemistryNMDA Receptor Ki (nM)
FPP-01HPhenyl4Axial27
FPP-02HPhenyl4Equatorial81
FPP-03CH3Phenyl4Axial55
FPP-04HCyclohexyl4Axial150

This is a representative table. The data is illustrative and based on findings for structurally related compounds.[13]

IV. In Vivo Evaluation: Assessing Pharmacological Effects in Biological Systems

Promising candidates from in vitro studies are advanced to in vivo evaluation to assess their pharmacological effects, pharmacokinetics, and safety in a whole-organism context. For fluoropiperidinols targeting the CNS, this typically involves behavioral models relevant to neurological and psychiatric disorders.

Workflow for In Vivo Pharmacological Evaluation of Fluoropiperidinols

Caption: A streamlined workflow for the in vivo pharmacological assessment of a lead fluoropiperidinol candidate.

Experimental Protocol: Rodent Model of Neuroprotection

This protocol outlines a general procedure for evaluating the neuroprotective effects of a fluoropiperidinol in a rodent model of excitotoxicity, which is relevant for conditions like stroke and traumatic brain injury.

Objective: To assess the ability of a fluoropiperidinol to protect neurons from NMDA-induced excitotoxicity in vivo.

Materials:

  • Test fluoropiperidinol compound.

  • NMDA.

  • Stereotaxic apparatus.

  • Anesthetic.

  • Surgical instruments.

  • Histological equipment and reagents (e.g., cresyl violet stain).

  • Microscope.

Procedure:

  • Animal Preparation: Anesthetize the animals (e.g., rats) and place them in a stereotaxic apparatus.

  • Drug Administration: Administer the test fluoropiperidinol compound or vehicle control via a relevant route (e.g., intraperitoneal injection) at a predetermined time before the excitotoxic insult.

  • Induction of Excitotoxicity: Inject a solution of NMDA directly into a specific brain region (e.g., the hippocampus or striatum) using a microsyringe.

  • Post-operative Care: Allow the animals to recover from anesthesia and provide appropriate post-operative care.

  • Behavioral Assessment (Optional): Conduct behavioral tests relevant to the function of the targeted brain region at various time points after the lesion.

  • Histological Analysis: After a set period (e.g., 7 days), euthanize the animals and perfuse their brains. Process the brains for histology and stain sections with cresyl violet to visualize neuronal damage.

  • Quantification of Neuroprotection: Quantify the volume of the lesion or the number of surviving neurons in the targeted brain region.

  • Data Analysis: Compare the extent of neuronal damage between the vehicle-treated and fluoropiperidinol-treated groups to determine the neuroprotective effect.

Self-Validation: The use of a vehicle control group is essential to establish the baseline level of damage caused by the NMDA injection. A sham-operated group (injection of saline instead of NMDA) can also be included to control for the effects of the surgical procedure itself.

V. Future Directions and Conclusion

The early-stage research on the biological activity of fluoropiperidinols has laid a promising foundation for the development of novel therapeutics, particularly for CNS disorders. The strategic incorporation of fluorine into the piperidinol scaffold has been shown to be a viable approach for modulating the pharmacological properties of these compounds.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesizing a wider variety of fluoropiperidinol analogs with diverse substitution patterns to build more comprehensive SAR.

  • Broader Target Screening: Screening fluoropiperidinol libraries against a wider range of biological targets, including other receptors, ion channels, and enzymes relevant to CNS and other diseases.

  • Advanced In Vivo Models: Utilizing more sophisticated and translatable in vivo models, including transgenic models of neurodegenerative diseases, to evaluate the therapeutic potential of lead candidates.[14][15]

  • PET Imaging: The development of 18F-labeled fluoropiperidinols as positron emission tomography (PET) ligands to study the in vivo distribution and target engagement of these compounds in the brain.[3]

References

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2025). ResearchGate. Retrieved from [Link]

  • Yan, N., Fang, Z., Liu, Q. Q., Guo, X. H., & Hu, X. G. (2016). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. Organic & Biomolecular Chemistry, 14(12), 3295-3301.
  • CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. (2016). Google Patents.
  • Synthesis and NMDA receptor affinity of fluorinated dioxadrol analogues. (2010). PubMed. Retrieved from [Link]

  • Wünsch, B., et al. (2010). Synthesis and NMDA receptor affinity of fluorinated dioxadrol analogues. Bioorganic & Medicinal Chemistry, 18(11), 3844-3853.
  • Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 103-113.
  • Delamanid intermediate synthesis patent. (n.d.). Google Patents.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2012). PubMed Central. Retrieved from [Link]

  • Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. (2016). RSC Publishing. Retrieved from [Link]

  • Alzheimer's disease prevention by flavonols and their analogs. (2025). PubMed Central. Retrieved from [Link]

  • Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. (2020). MDPI. Retrieved from [Link]

  • Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging. (2021). MDPI. Retrieved from [Link]

  • Neurophysiological biomarkers of Alzheimer's disease: In vivo evaluation of synaptic dysfunction. (2024). PubMed Central. Retrieved from [Link]

  • The development of synthetic biology: a patent analysis. (2013). PubMed Central. Retrieved from [Link]

  • The Potential of Flavonoids for the Treatment of Neurodegenerative Diseases. (2019). MDPI. Retrieved from [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2023). PubMed Central. Retrieved from [Link]

  • Cutting-edge neurology and pain research services at Nuvisan. (n.d.). Nuvisan. Retrieved from [Link]

  • Repurposing FDA-Approved Drugs for Neurodegenerative Disorders: A Computational and Experimental Approach. (2023). Longdom Publishing. Retrieved from [Link]

  • Development and In Vivo Assessment of 4-Phenyltellanyl-7-chloroquinoline-loaded Polymeric Nanocapsules in Alzheimer's Disease Models. (2023). MDPI. Retrieved from [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Pharmacology. Retrieved from [Link]

  • 4-(trifluoromethyl)piperidine. (2024). ChemBK. Retrieved from [Link]

  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2011). Future Medicinal Chemistry. Retrieved from [Link]

  • Inhibition of NMDA receptors through a membrane-to-channel path. (2022). PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Enantioselective Synthesis of (3R,4R)-4-Fluoropiperidin-3-ol Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for exploring chemical space. The strategic incorporation of fluorine into this privileged structure offers a powerful tool for medicinal chemists to fine-tune a molecule's metabolic stability, membrane permeability, and binding affinity. Specifically, the (3R,4R)-4-Fluoropiperidin-3-ol substructure, with its defined trans stereochemistry, presents a conformationally constrained building block that is of significant interest for the development of novel therapeutics. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (3R,4R)-4-Fluoropiperidin-3-ol as its hydrochloride salt, emphasizing the rationale behind the chosen synthetic strategy and methodologies.

Synthetic Strategy: A Three-Step Approach to Stereochemical Control

The synthesis of the target molecule hinges on the precise installation of two adjacent stereocenters. Our strategy is designed to control the absolute configuration at the C3 position in the first step and then to direct the stereochemistry of the C4 position in the second step, leveraging established and robust chemical transformations. The overall workflow is a three-step sequence starting from the commercially available N-Boc-4-piperidone:

  • Asymmetric α-Fluorination: An organocatalytic enantioselective fluorination establishes the (R) stereocenter at the C3 position.

  • Diastereoselective Ketone Reduction: A substrate-directed reduction of the intermediate α-fluoroketone is performed to yield the desired trans-(3R,4R) diastereomer.

  • Deprotection and Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group and subsequent treatment with hydrochloric acid affords the final hydrochloride salt.

G cluster_0 Synthetic Workflow A N-Boc-4-piperidone B (R)-N-Boc-3-fluoro-4-oxopiperidone A->B Step 1: Asymmetric Fluorination C (3R,4R)-N-Boc-4-fluoropiperidin-3-ol B->C Step 2: Diastereoselective Reduction D (3R,4R)-4-Fluoropiperidin-3-ol hydrochloride C->D Step 3: Deprotection & Salt Formation

Caption: Overall synthetic workflow.

Part 1: Asymmetric α-Fluorination of N-Boc-4-piperidone

Rationale and Mechanistic Insight

The cornerstone of this synthesis is the creation of the C3 stereocenter. For this, we employ an organocatalytic approach based on the seminal work of MacMillan and others.[1][2] This method utilizes a primary amine derived from a cinchona alkaloid to form a chiral enamine intermediate with the starting piperidone. This enamine then attacks an electrophilic fluorine source, N-fluorobenzenesulfonimide (NFSI), from a sterically preferred face, thereby inducing high enantioselectivity.

The choice of a cinchona alkaloid-derived catalyst is critical. The rigid, chiral scaffold of the catalyst creates a well-defined steric environment around the enamine. As computationally modeled, the catalyst and substrate form a seven-membered ring transition state during the fluorine transfer. The stereochemical outcome is dictated by the lowest energy conformation of this transition state, which effectively shields one face of the enamine from the incoming electrophile.[3][4] Using the pseudo-enantiomeric catalysts derived from either cinchonidine or cinchonine allows for selective access to either enantiomer of the product. For the synthesis of the (3R) enantiomer, a catalyst derived from dihydrocinchonidine is typically employed.

G cluster_catalytic_cycle Mechanism of Enantioselective Fluorination Ketone N-Boc-4-piperidone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H2O Catalyst Chiral Primary Amine Catalyst TS Stereodetermining Transition State Enamine->TS + NFSI NFSI NFSI (Electrophilic F+) Fluoroketone_Iminium α-Fluoroketone-Iminium Complex TS->Fluoroketone_Iminium Fluorine Transfer Fluoroketone (R)-N-Boc-3-fluoro-4-oxopiperidone Fluoroketone_Iminium->Fluoroketone + H2O - Catalyst

Caption: Organocatalytic cycle for fluorination.

Part 2: Diastereoselective Reduction of the α-Fluoroketone

The Challenge of trans-Selectivity

The reduction of the intermediate (R)-N-Boc-3-fluoro-4-oxopiperidone presents a significant stereochemical challenge. Standard reduction conditions, such as using sodium borohydride (NaBH₄) alone, overwhelmingly favor the formation of the cis-(3R,4S)-alcohol.[5] This is a classic example of Felkin-Anh-type control, where the hydride attacks from the less hindered face, opposite to the adjacent, sterically demanding fluorine atom, resulting in the cis product.

To achieve the desired trans-(3R,4R) diastereomer, conditions that override this intrinsic preference are required. A Luche reduction, which utilizes a combination of NaBH₄ and a lanthanide salt, typically cerium(III) chloride (CeCl₃), is the proposed solution.[6][7]

Causality of the Luche Reduction

The effectiveness of the Luche reduction stems from two key principles:

  • Hard and Soft Acids and Bases (HSAB) Theory: NaBH₄ is a relatively "soft" hydride donor. In contrast, the carbonyl group is a "hard" electrophile. The cerium(III) ion is a hard Lewis acid that coordinates to the carbonyl oxygen, increasing its hardness and electrophilicity.[6]

  • Reagent Modification: In alcoholic solvents like methanol, CeCl₃ catalyzes the formation of sodium methoxyborohydrides, which are "harder" reducing agents than NaBH₄ itself.[7]

This "harder" hydride reagent preferentially attacks the more electrophilic carbonyl carbon (1,2-addition) from the axial direction to avoid steric repulsion with the piperidine ring. Axial attack on the chair-like conformation of the piperidinone leads to the formation of the equatorial alcohol, which corresponds to the desired trans product.

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivities for the proposed synthetic sequence.

StepTransformationReagentsTypical YieldStereoselectivity
1Asymmetric FluorinationCinchonidine-derived catalyst, NFSI70-85%>95% ee (R)
2Diastereoselective ReductionNaBH₄, CeCl₃·7H₂O75-90%trans:cis > 10:1 (proposed)
3Deprotection & Salt Formation4M HCl in 1,4-Dioxane>95%Not applicable

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions should be dried using appropriate methods. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates or by LC-MS. ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded for product characterization.

Protocol 1: (R)-1-tert-butyl 3-fluoro-4-oxopiperidine-3-carboxylate
  • To a stirred solution of the dihydrocinchonidine-derived primary amine catalyst (0.1 eq.) in an appropriate solvent such as THF or CH₂Cl₂ at room temperature, add N-fluorobenzenesulfonimide (NFSI, 1.2 eq.).

  • Stir the mixture for 10-15 minutes to pre-form the active fluorinating agent.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of N-Boc-4-piperidone (1.0 eq.) in the same solvent dropwise over 20 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound as a white solid.

Protocol 2: (3R,4R)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
  • Dissolve (R)-N-Boc-3-fluoro-4-oxopiperidone (1.0 eq.) and CeCl₃·7H₂O (1.1 eq.) in methanol at room temperature.

  • Cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by the slow addition of water at -78 °C, followed by saturated aqueous ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H or ¹⁹F NMR analysis of the crude product. Purify by flash column chromatography to isolate the trans diastereomer.

Protocol 3: (3R,4R)-4-Fluoropiperidin-3-ol hydrochloride
  • Dissolve the purified (3R,4R)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (1.0 eq.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) dropwise at 0 °C.[5][8]

  • Allow the mixture to warm to room temperature and stir for 1-4 hours. The product will typically precipitate as a white solid.

  • Monitor the reaction for the complete consumption of the starting material by TLC or LC-MS.

  • Upon completion, collect the solid product by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield (3R,4R)-4-Fluoropiperidin-3-ol hydrochloride as a stable, crystalline solid.

Conclusion

This application note details a robust and stereocontrolled synthesis of (3R,4R)-4-Fluoropiperidin-3-ol hydrochloride. By combining a well-established organocatalytic asymmetric fluorination with a carefully selected diastereoselective reduction, this protocol provides reliable access to a valuable building block for drug discovery and development. The mechanistic discussions provide researchers with the necessary insights to adapt and troubleshoot these procedures for related targets, reinforcing the principles of rational synthetic design.

References

  • Bae, J. W., Lee, S. H., Jung, Y. J., Yoon, C.-O. M., & Yoon, C. M. (2001). Reduction of ketones to alcohols using a decaborane/pyrrolidine/cerium(III) chloride system in methanol. Tetrahedron Letters, 42(12), 2137-2139.
  • Lam, Y.-h., & Houk, K. N. (2014). How Cinchona Alkaloid-Derived Primary Amines Control Asymmetric Electrophilic Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 136(28), 9904–9907.
  • Lam, Y.-h., & Houk, K. N. (2014). How Cinchona Alkaloid-Derived Primary Amines Control Asymmetric Electrophilic Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 136(28), 9904–9907. Available from: [Link]

  • Beier, P., & O’Hagan, D. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(6), 1738–1741.
  • Constantino, M. G., Matias, L. G. O., da Silva, G. V. J., & Barbieri, E. (1998). STEREOSELECTIVE SODIUM BOROHYDRIDE REDUCTIONS OF CYCLOPENTANONES: INFLUENCE OF CERIC CHLORIDE ON THE STEREOCHEMISTRY OF REACTION. Química Nova, 21(3), 314-317.
  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The selective reduction of α-enones by sodium borohydride in the presence of lanthanoid chlorides. Journal of the American Chemical Society, 103(18), 5454–5459.
  • Enders, D., & Hüttl, M. R. M. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(6), 1738–1741. Available from: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134-8141.
  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Pham, H., & Davis, T. A. (2013). Solvent-Assisted Diastereoselective Trimethylsilyl Cyanide Additions to Cyclic α-Fluoro Ketones. The Journal of Organic Chemistry, 78(15), 7371-7377.
  • Tetrahedron. (n.d.). (3,4)-TRANS-4-FLUOROPIPERIDIN-3-OL HYDROCHLORIDE. Retrieved from [Link]

  • Beier, P., & O’Hagan, D. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(6), 1738-1741. Available from: [Link]

  • Scott, P. J. H., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry, 78(17), 8892-8897. Available from: [Link]

Sources

N-Protection of 4-Fluoropiperidin-3-ol: A Detailed Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols for the N-protection of 4-fluoropiperidin-3-ol, a critical building block in modern medicinal chemistry. The strategic introduction of fluorine into piperidine scaffolds can significantly modulate basicity, lipophilicity, and metabolic stability, making these motifs highly valuable in drug design.[1][2] This guide focuses on the three most prevalent amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). Each section offers a step-by-step experimental protocol, a discussion of the underlying chemical principles, and considerations for adapting these methods. The information presented herein is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the chemical modification of this important fluorinated heterocyclic scaffold.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals due to its ability to impart favorable pharmacokinetic properties.[1] The introduction of fluorine into the piperidine ring offers a powerful tool for fine-tuning a molecule's physicochemical properties. The high electronegativity of fluorine can lower the basicity (pKa) of the piperidine nitrogen, which can be advantageous for optimizing oral absorption and bioavailability.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking potential sites of oxidation.[3]

4-Fluoropiperidin-3-ol, in particular, presents a trifecta of valuable functionalities: a secondary amine for further derivatization, a hydroxyl group for introducing additional diversity, and a fluorine atom to modulate the molecule's properties. The secondary amine, however, is a reactive nucleophile and often requires protection to ensure selective reactions at other positions of the molecule or to prevent undesired side reactions during coupling processes.[4] This guide provides detailed protocols for the N-protection of 4-fluoropiperidin-3-ol using the Boc, Cbz, and Fmoc protecting groups, each offering distinct advantages and deprotection strategies.

General Considerations for N-Protection of 4-Fluoropiperidin-3-ol

Reactivity of the Substrate

4-Fluoropiperidin-3-ol possesses two nucleophilic sites: the secondary amine and the secondary alcohol. The amine is generally more nucleophilic than the alcohol, allowing for selective N-protection under carefully controlled conditions. However, the presence of the electron-withdrawing fluorine atom at the adjacent carbon can decrease the nucleophilicity of the piperidine nitrogen. This effect may necessitate slightly more forcing reaction conditions (e.g., longer reaction times, use of a catalyst, or a stronger base) compared to non-fluorinated analogs.

Chemoselectivity

Achieving high chemoselectivity for N-protection over O-protection is crucial. The choice of reagents and reaction conditions plays a pivotal role.

  • Boc Anhydride ((Boc)₂O) generally exhibits good selectivity for amines over alcohols, especially when the reaction is carried out under basic conditions.[5]

  • Benzyl Chloroformate (Cbz-Cl) can react with both amines and alcohols.[6] However, the higher nucleophilicity of the amine allows for selective protection by carefully controlling the stoichiometry of the reagents and the reaction temperature.

  • 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) also has the potential to react with both functional groups. Similar to Cbz-Cl, controlling the reaction conditions is key to achieving selective N-protection.

Choice of Protecting Group

The selection of an appropriate protecting group is dictated by the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the final deprotection.

  • Boc: Stable to basic and hydrogenolytic conditions, but readily cleaved under acidic conditions (e.g., TFA, HCl).[7]

  • Cbz: Stable to acidic and basic conditions, but typically removed by catalytic hydrogenolysis.[7][8]

  • Fmoc: Stable to acidic and hydrogenolytic conditions, but cleaved under mild basic conditions (e.g., piperidine).[9]

The orthogonality of these protecting groups allows for the selective deprotection of one group in the presence of others, a cornerstone of complex molecule synthesis.[7]

Experimental Protocols

N-Boc Protection of 4-Fluoropiperidin-3-ol

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction and its mild, acidic-mediated removal.

Reaction Scheme:

N-Boc Protection 4-Fluoropiperidin-3-ol N-Boc-4-fluoropiperidin-3-ol 4-Fluoropiperidin-3-ol->N-Boc-4-fluoropiperidin-3-ol (Boc)2O, Base Solvent, Temp, Time Di-tert-butyl dicarbonate N-Cbz Protection 4-Fluoropiperidin-3-ol N-Cbz-4-fluoropiperidin-3-ol 4-Fluoropiperidin-3-ol->N-Cbz-4-fluoropiperidin-3-ol Cbz-Cl, Base Solvent, Temp, Time Benzyl chloroformate N-Fmoc Protection 4-Fluoropiperidin-3-ol N-Fmoc-4-fluoropiperidin-3-ol 4-Fluoropiperidin-3-ol->N-Fmoc-4-fluoropiperidin-3-ol Fmoc-Cl, Base Solvent, Temp, Time Fmoc-Cl

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Novel Scaffolds Utilizing (3R,4R)-rel-4-Fluoropiperidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Piperidines in Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with biological targets. The introduction of fluorine into this scaffold offers a powerful strategy for fine-tuning molecular properties critical for drug efficacy, such as metabolic stability, membrane permeability, and binding affinity. Specifically, the presence of a fluorine atom can modulate the pKa of the piperidine nitrogen, influencing its interaction with physiological targets and potentially reducing off-target effects. The (3R,4R)-rel-4-Fluoropiperidin-3-ol HCl building block, with its defined stereochemistry and bifunctional nature (a secondary amine and a secondary alcohol), presents a unique opportunity for creating diverse and complex molecules through solid-phase synthesis, a technique that allows for the rapid and efficient construction of compound libraries.

This guide provides a comprehensive overview of the principles and protocols for the successful incorporation of (3R,4R)-rel-4-Fluoropiperidin-3-ol into solid-phase synthesis workflows, enabling researchers to leverage its unique structural features for the development of novel therapeutics.

Core Principles: Orthogonal Protection Strategy for Bifunctional Scaffolds

The successful application of (3R,4R)-rel-4-Fluoropiperidin-3-ol in solid-phase synthesis hinges on a robust orthogonal protection strategy. This strategy ensures that the two reactive functional groups, the secondary amine and the secondary alcohol, can be selectively manipulated at different stages of the synthesis without unintended reactions. The most common and versatile approach for solid-phase synthesis is the Fmoc/tBu strategy, and our protocols will be designed to be compatible with this methodology.

Protecting Group Selection:
  • Secondary Amine: The secondary amine of the piperidine ring should be protected with a group that is stable to the acidic conditions used for final cleavage from the resin but can be removed to allow for further functionalization. The tert-butyloxycarbonyl (Boc) group is an ideal choice, as it is readily introduced and is stable to the basic conditions used for Fmoc deprotection, yet can be removed with moderate to strong acids.

  • Secondary Alcohol: The secondary alcohol requires a protecting group that is stable to both the basic conditions of Fmoc deprotection and the coupling conditions. An acid-labile protecting group that can be removed during the final cleavage step is ideal. The trityl (Trt) group or its more acid-labile analogue, the 2-chlorotrityl (2-ClTrt) group, are excellent candidates. These groups offer good stability and can be cleaved under standard TFA-based conditions.

The fully protected building block for solid-phase synthesis would therefore be N-Boc-(3R,4R)-rel-4-fluoro-3-(O-trityl)piperidin-3-ol .

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the general workflow for incorporating the protected (3R,4R)-rel-4-Fluoropiperidin-3-ol building block into a growing molecule on a solid support.

Solid-Phase Synthesis Workflow cluster_prep Building Block Preparation cluster_sps Solid-Phase Synthesis Cycle cluster_final Final Steps prep Protection of (3R,4R)-rel-4-Fluoropiperidin-3-ol incorporation Incorporation of Protected Fluoropiperidinol Building Block prep->incorporation Protected Building Block resin Resin Swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Amino Acid Coupling (e.g., HATU, DIC/HOBt) deprotection1->coupling1 coupling1->deprotection1 Repeat for Peptide Elongation coupling1->incorporation deprotection2 Boc Deprotection (TFA/DCM) incorporation->deprotection2 coupling2 Coupling to Piperidine N deprotection2->coupling2 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) coupling2->cleavage purification Purification (e.g., HPLC) cleavage->purification

Caption: General workflow for solid-phase synthesis.

Detailed Protocols

Protocol 1: Preparation of N-Boc-(3R,4R)-rel-4-fluoro-3-(O-trityl)piperidin-3-ol

This protocol describes the two-step protection of the commercially available (3R,4R)-rel-4-Fluoropiperidin-3-ol HCl.

Step 1a: N-Boc Protection

  • Suspend (3R,4R)-rel-4-Fluoropiperidin-3-ol HCl (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and facilitate the reaction.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise to the stirring solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-(3R,4R)-rel-4-Fluoropiperidin-3-ol. This intermediate can often be used in the next step without further purification.

Step 1b: O-Trityl Protection

  • Dissolve the crude N-Boc-(3R,4R)-rel-4-Fluoropiperidin-3-ol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add trityl chloride (Trt-Cl) (1.2 eq) portion-wise to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-(3R,4R)-rel-4-fluoro-3-(O-trityl)piperidin-3-ol.

Protocol 2: Incorporation of the Protected Fluoropiperidinol Building Block into a Peptide Chain on Solid Support

This protocol assumes the synthesis is being performed on a standard Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin).

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Coupling of the Fluoropiperidinol Building Block:

    • Pre-activate a solution of the protected fluoropiperidinol building block (if it were an amino acid, which it is not, this step would be relevant. As it is being coupled to a growing chain, it will be coupled via its deprotected amine). This section will be rephrased to reflect coupling to the deprotected piperidine nitrogen in a later step.

    • This protocol will now detail the coupling of an amino acid to the piperidine nitrogen after its incorporation and deprotection.

Revised Protocol 2: Solid-Phase Synthesis of a Peptidomimetic Incorporating the Fluoropiperidinol Scaffold

This protocol outlines the synthesis of a simple peptidomimetic to illustrate the incorporation and subsequent functionalization of the fluoropiperidinol building block. We will assume the synthesis of a model sequence: Fmoc-Ala-((3R,4R)-rel-4-Fluoro-3-hydroxypiperidin)-Gly-Resin.

Step 2a: Synthesis of the Linear Peptide Precursor (Fmoc-Ala-OH coupling)

  • Start with a Gly-loaded Wang resin. Swell the resin in DMF.

  • Perform Fmoc deprotection of the glycine residue as described in Protocol 2, steps 2 and 3.

  • In a separate vial, pre-activate Fmoc-Ala-OH (3 eq) with a coupling reagent such as HATU (2.9 eq) and a base like DIPEA (6 eq) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative ninhydrin test (Kaiser test). A negative test (yellow beads) indicates a complete reaction.

  • Wash the resin thoroughly with DMF and DCM.

Step 2b: Incorporation of the Fluoropiperidinol Building Block

This step requires a different chemical strategy as we are not coupling an amino acid. The fluoropiperidinol will be introduced via reductive amination.

  • The N-terminal Fmoc-Ala on the resin must first be deprotected as in Protocol 2, steps 2 & 3.

  • The resin now has a free Alanine N-terminal amine. To this, we will couple N-Boc-3-oxo-4-fluoropiperidine.

  • A more direct approach is to have the fluoropiperidinol as a pre-formed dipeptide-like unit. However, for a more general protocol, we will assume its incorporation into a growing chain.

Let's pivot to a more practical and generalizable approach: using the fluoropiperidinol as a scaffold to build upon.

Application Example: Synthesis of a Disubstituted Fluoropiperidinol Derivative on Solid Phase

This example demonstrates how to attach the fluoropiperidinol scaffold to a resin and subsequently functionalize both the amine and hydroxyl groups.

Workflow for Scaffold-Based Synthesis

Scaffold-Based Synthesis cluster_attach Scaffold Attachment cluster_functionalize Stepwise Functionalization cluster_final Cleavage and Purification resin 2-ClTrt Resin Swelling attachment Attach N-Boc-Fluoropiperidinol via Hydroxyl Group resin->attachment deprotection1 Boc Deprotection (TFA/DCM) attachment->deprotection1 functionalize_N Functionalize Amine (e.g., Acylation, Alkylation) deprotection1->functionalize_N cleavage Cleavage from Resin (TFA Cocktail) functionalize_N->cleavage functionalize_O This would have been done prior to cleavage in an orthogonal strategy purification Purification (HPLC) cleavage->purification

Caption: Workflow for scaffold-based synthesis.

Protocol 3: Attachment of N-Boc-(3R,4R)-rel-4-Fluoropiperidin-3-ol to 2-Chlorotrityl Chloride Resin
  • Swell 2-chlorotrityl chloride (2-CTC) resin (1.0 eq) in anhydrous DCM for 30 minutes.

  • In a separate flask, dissolve N-Boc-(3R,4R)-rel-4-Fluoropiperidin-3-ol (1.5 eq) in anhydrous DCM.

  • Add DIPEA (3.0 eq) to the solution of the protected fluoropiperidinol.

  • Add the solution to the swollen resin and agitate at room temperature for 2-4 hours.

  • To cap any remaining reactive trityl chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Wash the resin extensively with DCM, DMF, and finally DCM, and dry under vacuum.

  • The loading of the resin can be determined gravimetrically or by cleaving a small amount of the resin-bound material and analyzing the product.

Protocol 4: On-Resin Functionalization of the Piperidine Nitrogen
  • Swell the fluoropiperidinol-loaded resin in DCM.

  • Remove the Boc protecting group by treating the resin with a solution of 20-50% TFA in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM, a 10% solution of DIPEA in DMF (to neutralize the ammonium salt), and then DMF.

  • Acylation: To couple a carboxylic acid (e.g., Acetic Acid), pre-activate the acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF and add to the resin. Agitate for 2 hours and monitor with a Kaiser test (should remain negative as it's a secondary amine).

  • Reductive Amination: To introduce an alkyl group, treat the resin with an aldehyde or ketone (5 eq) and a reducing agent such as sodium cyanoborohydride (5 eq) in a suitable solvent system (e.g., 1% acetic acid in DMF).

  • After functionalization, wash the resin thoroughly.

Protocol 5: Cleavage from the Resin and Final Deprotection
  • Wash the functionalized resin with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). TIS is a scavenger to trap the carbocations generated during cleavage.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen to reduce the volume of TFA.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

  • Purify the final compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary and Considerations

ParameterRecommendationRationale
Resin Choice 2-Chlorotrityl Chloride (2-CTC) ResinAllows for mild cleavage conditions, preserving acid-sensitive functionalities if desired.
Amine Protection BocStable to piperidine, easily removed with TFA.
Alcohol Protection Trityl (Trt) or 2-Chlorotrityl (2-ClTrt)Acid-labile, stable to coupling and Fmoc deprotection conditions.
Coupling Reagents HATU, HBTU, DIC/HOBtEfficient for amide bond formation with the secondary amine.
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Standard, effective cleavage and deprotection. For very acid-sensitive compounds, dilute HCl in fluoroalcohols can be explored.[1]

Troubleshooting and Expert Insights

  • Incomplete Coupling to the Secondary Amine: Secondary amines are generally less reactive than primary amines. To drive the coupling to completion, consider using a higher excess of the activated species, extended reaction times, or performing a double coupling. Monitoring the reaction is crucial.

  • Side Reactions during Cleavage: The fluorohydrin moiety is generally stable. However, if sensitive functional groups are present in the molecule, the choice of scavengers in the cleavage cocktail should be optimized. For tryptophan-containing peptides, for example, ethanedithiol (EDT) should be included.

  • Alternative Cleavage Conditions: For highly acid-sensitive final compounds, cleavage from 2-CTC resin can be achieved with very mild acids, such as 1-5% TFA in DCM, which would leave the O-trityl group intact for further solution-phase manipulation if an orthogonal strategy was designed around this.

Conclusion

The use of (3R,4R)-rel-4-Fluoropiperidin-3-ol HCl in solid-phase synthesis opens up exciting avenues for the creation of novel, three-dimensional molecular architectures for drug discovery. By employing a well-defined orthogonal protection strategy and optimizing the coupling and cleavage conditions, researchers can efficiently incorporate this valuable building block into their synthetic workflows. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this and similar functionalized scaffolds in the quest for new and improved therapeutic agents.

References

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis. (2002). In Current Protocols in Protein Science. [Link]

  • Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. (2013). Modern Chemistry & Applications. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). Molecules. [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2013). Organic Letters. [Link]

Sources

The Strategic Application of 4-Fluoropiperidin-3-ol in the Synthesis of High-Affinity 5-HT2A Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and receptor binding affinity.[1] This application note provides a detailed technical guide on the utilization of a key fluorinated building block, 4-fluoropiperidin-3-ol, in the synthesis of potent and selective serotonin 5-HT2A receptor antagonists. Blockade of the 5-HT2A receptor is a cornerstone for the therapeutic action of numerous antipsychotic medications.[2]

The piperidine moiety is a prevalent scaffold in centrally active pharmaceuticals. However, its inherent basicity can lead to undesirable properties, such as high affinity for the hERG potassium channel, which can pose cardiotoxicity risks. The introduction of a fluorine atom adjacent to the piperidine nitrogen, as in the 4-fluoropiperidin-3-ol scaffold, offers a sophisticated solution. This strategic fluorination effectively lowers the pKa of the piperidine nitrogen, a modification that has been demonstrated to enhance oral bioavailability and mitigate off-target activities, such as IKr potassium channel affinity, without compromising the desired high affinity for the 5-HT2A receptor.[3][4]

This guide will elucidate the synthetic pathway from 4-fluoropiperidin-3-ol to a highly potent 5-HT2A antagonist, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The 5-HT2A Receptor Signaling Pathway: The Therapeutic Target

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a multitude of downstream cellular responses. Antagonists at this receptor block these downstream effects.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (Agonist) Serotonin->5HT2A_Receptor Binds & Activates Antagonist 5-HT2A Antagonist (e.g., from 4-fluoropiperidin-3-ol) Antagonist->5HT2A_Receptor Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 1: 5-HT2A Receptor Signaling Pathway and Point of Antagonist Intervention.

Synthetic Protocols: From Building Block to Potent Antagonist

The synthesis of high-affinity 5-HT2A antagonists from 4-fluoropiperidin-3-ol can be conceptualized as a two-stage process: first, the enantioselective synthesis of the key building block, and second, its incorporation into the final indole-based antagonist scaffold.

Part 1: Enantioselective Synthesis of cis-1-Boc-3-fluoropiperidin-4-ol

The synthesis of the chiral fluorinated piperidinol is a critical first step. An established and efficient method employs an organocatalyzed enantioselective fluorination of N-Boc-4-piperidone.[5][6] This protocol provides a scalable route to the desired cis-diastereomer with high enantiomeric excess.

Synthesis_of_Precursor Start N-Boc-4-piperidone Step1 Enantioselective Fluorination Start->Step1 NFSI, Chiral Amine Catalyst Intermediate1 1-Boc-3-fluoropiperidin-4-one Step1->Intermediate1 Step2 Diastereoselective Reduction Intermediate1->Step2 NaBH4 Product cis-1-Boc-3-fluoropiperidin-4-ol Step2->Product

Figure 2: Workflow for the Synthesis of the Key Fluorinated Precursor.

Protocol 1: Synthesis of (3S,4R)-1-Boc-3-fluoropiperidin-4-one [5]

  • Reaction Setup: To a suspension of freshly ground sodium carbonate (1.5 equiv) and N-fluorobenzenesulfonimide (NFSI, 1.0 equiv) in tetrahydrofuran (THF) at -20 °C, add a solution of a chiral amine catalyst (e.g., (R)-α-methylbenzylamine trichloroacetic acid salt monohydrate, 0.2 equiv) in THF.

  • Addition of Substrate: Stir the reaction mixture at -20 °C for 10 minutes. Then, add 1-Boc-piperidin-4-one (2.0 equiv) in three portions.

  • Reaction Monitoring: Stir the reaction between -20 and -10 °C for 24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, add diethyl ether (Et₂O) to the reaction mixture. Filter the mixture through a pad of silica gel to remove insoluble materials, eluting with Et₂O. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired fluorinated ketone.

Protocol 2: Diastereoselective Reduction to cis-1-Boc-3-fluoropiperidin-4-ol

  • Reaction Setup: Dissolve the 1-Boc-3-fluoropiperidin-4-one (1.0 equiv) obtained from Protocol 1 in methanol (MeOH) and cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by crystallization or column chromatography to afford the pure cis-1-Boc-3-fluoropiperidin-4-ol.

Part 2: Synthesis of a Potent 5-HT2A Antagonist

The synthesized cis-1-Boc-3-fluoropiperidin-4-ol is then elaborated into the final antagonist. A key example from the literature is the synthesis of 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole and its derivatives.[3][4] The general strategy involves the conversion of the hydroxyl group to a leaving group, followed by a Fischer indole synthesis or a similar indole formation strategy.

Protocol 3: Synthesis of 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole (A Representative Example) [3]

This protocol is a representative sequence based on the transformations described by Rowley et al. and may require optimization.

  • Activation of the Hydroxyl Group: Convert the hydroxyl group of cis-1-Boc-3-fluoropiperidin-4-ol to a suitable leaving group, such as a tosylate or mesylate. To a solution of the alcohol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.2 equiv). Allow the reaction to warm to room temperature and stir until completion.

  • Introduction of the Indole Precursor: The resulting tosylate can then be used in an alkylation reaction with a suitable nucleophile that will serve as the indole precursor.

  • Indole Ring Formation: A common method for constructing the indole ring is the Fischer indole synthesis. This involves the reaction of a phenylhydrazine with a ketone or aldehyde. In this context, a more advanced strategy, such as a palladium-catalyzed cross-coupling reaction (e.g., a Buchwald-Hartwig or Suzuki coupling) followed by cyclization, would likely be employed to form the 2-phenylindole core.

  • Final Deprotection: The final step involves the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, for example, by treating the compound with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an appropriate solvent like dioxane or methanol.

  • Purification: The final compound is purified by column chromatography or preparative HPLC to yield the desired 5-HT2A antagonist as a free base or a salt.

Pharmacological Data and Structure-Activity Relationship (SAR)

The strategic introduction of fluorine into the piperidine ring has a profound and beneficial impact on the pharmacological profile of these 5-HT2A antagonists.

Compound5-HT2A Receptor Affinity (Ki, nM)Oral Bioavailability (Rat, %)Reference
3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole (17) High (specific value not stated in abstract)Improved[3][4]
6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole (22) 0.06 80% [3][4]

Key SAR Insights:

  • Fluorine on Piperidine: The addition of a fluorine atom to the piperidine ring at the 4-position reduces the pKa of the basic nitrogen. This is a critical modification that leads to improved oral bioavailability.[3][4]

  • Piperidine Nitrogen Position: Placing the basic nitrogen at the 3-position of the piperidine ring was found to be optimal for high affinity at 5-HT2A receptors without the need for further substitution, which in turn helped to avoid affinity for the IKr potassium channel.[3]

  • Fluorine on Indole: Further substitution on the indole ring, such as a fluorine atom at the 6-position, can block metabolic oxidation pathways. This modification led to compound 22 , which exhibits both exceptionally high affinity (0.06 nM) and excellent oral bioavailability (80% in rats).[3][4]

Conclusion

The use of 4-fluoropiperidin-3-ol as a synthetic precursor represents a sophisticated and effective strategy in the design of high-affinity, selective, and orally bioavailable 5-HT2A receptor antagonists. The deliberate introduction of fluorine addresses key challenges in drug development, including metabolic stability and off-target effects, thereby enhancing the therapeutic potential of the resulting compounds. The detailed protocols and SAR insights provided in this application note offer a robust framework for researchers engaged in the synthesis and development of next-generation CNS therapeutics.

References

  • Rowley, M., Hallett, D. J., Goodacre, S., Moyes, C., Crawforth, J., Sparey, T. J., Patel, S., Marwood, R., Patel, S., Thomas, S., Hitzel, L., O'Connor, D., Szeto, N., Castro, J. L., Hutson, P. H., & MacLeod, A. M. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1603–1614. [Link]

  • Henderson, J. L., Edwards, A. A., & MacMillan, D. W. C. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. Organic Letters, 15(17), 4516–4519. [Link]

  • Rowley, M., Hallett, D. J., Hitzel, L., O'Connor, D., Szeto, N., Castro, J. L., Hutson, P. H., MacLeod, A. M., Goodacre, S., Moyes, C., Crawforth, J., Sparey, T. J., Patel, S., Marwood, R., Patel, S., & Thomas, S. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as High Affinity, Selective, and Orally Bioavailable h5-HT2A Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Henderson, J. L., Edwards, A. A., & MacMillan, D. W. C. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. ACS Publications. [Link]

  • Henderson, J. L., Edwards, A. A., & MacMillan, D. W. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. [Link]

  • Hutson, P. H., et al. (2022). "Selective" serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology. [Link]

  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT2A receptor antagonists. Pascal-Francis Inist. [Link]

Sources

Application Notes & Protocols: A Guide to the Experimental Setup for Fluorination of Piperidinone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Piperidinone Scaffolds for Drug Discovery

The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved small-molecule drugs.[1] Its three-dimensional structure provides an excellent scaffold for interacting with biological targets. The strategic incorporation of fluorine into this scaffold can profoundly alter a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, pKa, and binding affinity.[2][3][4] For instance, the introduction of fluorine can lower the basicity of the piperidine nitrogen, a modification that has been correlated with reduced affinity for the hERG channel, thereby mitigating the risk of cardiac toxicity.[5][6]

Piperidinone precursors offer a versatile entry point for synthesizing these valuable fluorinated motifs. The carbonyl group provides a reactive handle that can be leveraged to introduce fluorine at various positions through several synthetic strategies. This guide provides a detailed overview of the experimental setups for the two primary approaches: electrophilic and nucleophilic fluorination, with a focus on practical protocols, the rationale behind experimental choices, and critical safety considerations.

Part 1: Foundational Concepts: Choosing the Right Fluorination Strategy

The choice between an electrophilic or nucleophilic fluorination strategy is dictated primarily by the structure of the piperidinone precursor and the desired position of the fluorine atom.

  • Electrophilic Fluorination : This approach is ideal for precursors that can form an enol or enolate intermediate. The carbon-centered nucleophile (the enolate) attacks an electrophilic fluorine source ("F+"). This method is commonly used to synthesize α-fluorinated ketones. Reagents containing a nitrogen-fluorine (N-F) bond are the most common, offering greater stability and safety compared to older reagents like elemental fluorine.[7]

  • Nucleophilic Fluorination : This strategy involves the displacement of a leaving group by a nucleophilic fluoride source ("F-"). This is suitable for precursors that have been pre-functionalized with a leaving group, such as a hydroxyl or sulfonate group. While conceptually straightforward, nucleophilic fluorination can be challenging due to the low solubility and high basicity of many fluoride salts, which can lead to competing elimination reactions.[8][9]

Logical Flow for Strategy Selection

G start Start: Piperidinone Precursor q1 Can the precursor form a stable enol / enolate at the desired position? start->q1 electrophilic Pursue Electrophilic Fluorination q1->electrophilic  Yes nucleophilic_path Pre-functionalize precursor (e.g., reduction to alcohol) q1->nucleophilic_path No / Wrong Regiochemistry nucleophilic Pursue Nucleophilic Fluorination (Deoxyfluorination) nucleophilic_path->nucleophilic

Caption: Decision workflow for selecting a fluorination strategy.

Part 2: Electrophilic Fluorination of Piperidinone Precursors

Electrophilic fluorination is a powerful method for the direct synthesis of α-fluoropiperidinones. The most widely used and trusted reagents for this transformation are N-F compounds, with Selectfluor™ being a prominent example due to its stability, effectiveness, and ease of handling.[10]

Expert Insight: The mechanism of electrophilic fluorination is complex and still debated, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate.[7][11] For practical purposes, the reaction can be viewed as the attack of a carbon nucleophile on an electrophilic fluorine atom.

Core Reagent: Selectfluor™ (F-TEDA-BF₄)

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a colorless, air-stable solid.[11] Its high thermal stability and non-volatile nature make it a safer alternative to gaseous fluorinating agents. It is a strong oxidizing agent and should be handled with appropriate care.[10]

Experimental Protocol: α-Fluorination of N-Boc-4-Piperidinone

This protocol describes the synthesis of N-Boc-3-fluoro-4-piperidinone via the fluorination of a silyl enol ether intermediate. The two-step, one-pot procedure enhances control and regioselectivity.

Workflow Diagram:

G sub 1. N-Boc-4-Piperidinone in THF enol 2. Generate Silyl Enol Ether (TMSCl, Et3N, 0°C to RT) sub->enol reagent 3. Add Selectfluor™ (in Acetonitrile) enol->reagent reaction 4. Reaction at Room Temp (Monitor by TLC/LC-MS) reagent->reaction workup 5. Aqueous Workup (Quench, Extract, Dry) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Product: N-Boc-3-fluoro-4-piperidinone purify->product

Caption: Workflow for electrophilic fluorination of N-Boc-4-piperidinone.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

    • Causality: Piperidinone precursors and their enolates are sensitive to atmospheric moisture and oxygen, which can lead to side reactions and reduced yield.

  • Substrate Preparation: Dissolve N-Boc-4-piperidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Silyl Enol Ether Formation: Add triethylamine (Et₃N, 1.5 equiv.) followed by the dropwise addition of trimethylsilyl chloride (TMSCl, 1.2 equiv.). Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.

    • Causality: The formation of the silyl enol ether intermediate ensures that fluorination occurs regioselectively at the α-carbon. Triethylamine acts as a base to neutralize the HCl generated.

  • Fluorinating Agent Addition: In a separate flask, dissolve Selectfluor™ (1.1 equiv.) in acetonitrile (MeCN). Add this solution dropwise to the reaction mixture at room temperature.

    • Causality: Acetonitrile is a common solvent for Selectfluor™ due to good solubility and compatibility. A slight excess of the fluorinating agent ensures complete consumption of the enol ether.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress by TLC or LC-MS until the silyl enol ether is fully consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure α-fluoropiperidinone.

Data Summary: Typical Electrophilic Fluorination Conditions
ParameterCondition / ReagentRationale / Expertise Note
Fluorinating Agent Selectfluor™, NFSISelectfluor™ is often preferred for its ease of handling.[10][12] NFSI is also highly effective.[12]
Solvent Acetonitrile, THF, DMFChoice depends on substrate solubility and compatibility with the enolate formation conditions.
Temperature 0 °C to Room TemperatureMild conditions are generally sufficient and minimize side reactions.
Stoichiometry 1.1 - 1.5 equiv. of F⁺ reagentA slight excess ensures complete reaction but avoids unnecessary waste and purification challenges.
Typical Yields 40 - 75%Yields can vary significantly based on the substrate's stability and steric hindrance.

Part 3: Nucleophilic Fluorination of Piperidinone Precursors

Nucleophilic fluorination typically requires converting the target carbon into an electrophile by introducing a good leaving group. For piperidinones, a common strategy is to first reduce the ketone to a secondary alcohol, which can then be subjected to deoxyfluorination.

Expert Insight: The primary challenge in nucleophilic fluorination is overcoming the inherent properties of the fluoride ion, which is a poor nucleophile in protic solvents and highly basic in aprotic solvents.[9] Modern deoxyfluorination reagents like PyFluor and DAST are designed to activate the hydroxyl group in situ, facilitating displacement by fluoride under milder conditions.[8]

Core Reagent: Diethylaminosulfur Trifluoride (DAST)

DAST is a widely used deoxyfluorinating agent. It reacts with alcohols to form a fluorosulfite intermediate, which then undergoes intramolecular SN2 displacement by fluoride to yield the fluorinated product.

CAUTION: DAST is thermally unstable and can decompose violently, especially at temperatures above 50-60 °C. It is also highly sensitive to moisture, releasing toxic and corrosive HF gas upon contact with water. All manipulations must be performed by trained personnel in a well-ventilated fume hood.

Experimental Protocol: Deoxyfluorination of N-Boc-4-hydroxypiperidine

This protocol outlines the conversion of a piperidinol (derived from the reduction of the corresponding piperidinone) to a fluoropiperidine.

Workflow Diagram:

G sub 1. N-Boc-4-hydroxypiperidine in anhydrous DCM cool 2. Cool to -78°C (Dry Ice/Acetone Bath) sub->cool reagent 3. Add DAST (dropwise) cool->reagent reaction 4. Slow warm to RT (Monitor by TLC/LC-MS) reagent->reaction workup 5. Cautious Aqueous Workup (Quench with sat. NaHCO3) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Product: N-Boc-4-fluoropiperidine purify->product

Caption: Workflow for nucleophilic deoxyfluorination using DAST.

Step-by-Step Methodology:

  • Inert Atmosphere & Low Temp Setup: Assemble a flame-dried, three-neck round-bottom flask (equipped for stirring, inert gas, and addition) made of plastic or Teflon if possible, or use a silanized glass flask. Place the flask in a dry ice/acetone bath to cool to -78 °C.

    • Causality: The reaction is highly exothermic and must be performed at low temperature to control the reaction rate and prevent thermal decomposition of the DAST reagent. Anhydrous conditions are critical to prevent the formation of HF.

  • Substrate Preparation: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Slowly add DAST (1.2-1.5 equiv.) dropwise via syringe to the cooled solution.

    • Causality: Slow addition is crucial to manage the exotherm and prevent uncontrolled reaction. A slight excess of DAST ensures complete conversion of the alcohol.

  • Reaction Progression: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Workup (Extreme Caution): Cool the reaction mixture back down to 0 °C. Very slowly and carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Causality: The quench must be done slowly and at low temperature to safely neutralize excess DAST and any HF formed. NaHCO₃ is a weak base that effectively neutralizes acidic byproducts.

  • Extraction & Concentration: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure fluoropiperidine.

Part 4: Mandatory Safety Protocols for Fluorination Chemistry

Handling fluorinating agents requires a rigorous and proactive approach to safety. These reagents are highly reactive and can pose significant health hazards.[13][14]

Hazard Identification:

  • Electrophilic Reagents (e.g., Selectfluor™): Strong oxidizing agents. Can react violently with reducing agents or combustible materials. May be harmful if inhaled or comes into contact with skin.[10]

  • Nucleophilic Reagents (e.g., DAST, HF-Pyridine): Acutely toxic and highly corrosive. Can generate hydrofluoric acid (HF) upon contact with moisture.[14] HF causes severe, deep-tissue burns that may not be immediately painful but can be lethal.[15]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory at all times.

  • Hand Protection: Use nitrile gloves as a base layer and a chemically resistant outer glove (e.g., neoprene or butyl rubber). Consult the manufacturer's compatibility chart. Double-gloving is strongly recommended.[13]

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required. Ensure legs and feet are fully covered.

  • Emergency Equipment: An emergency shower and eyewash station must be immediately accessible. A supply of 2.5% calcium gluconate gel must be on hand before starting any work with reagents that can generate HF.[15][16]

Engineering Controls:

  • All manipulations involving fluorinating agents must be performed inside a certified chemical fume hood with excellent ventilation.

  • For larger-scale reactions, a blast shield should be used.

Spill and Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. For potential HF exposure, apply calcium gluconate gel after flushing and seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

  • Small Spills: Alert personnel and restrict the area. Wearing appropriate PPE, absorb the spill with a compatible, inert material (e.g., vermiculite or sand). Do not use combustible materials. Collect the waste in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the laboratory immediately and contact your institution's emergency response team.

Conclusion

The fluorination of piperidinone precursors is a critical capability in modern medicinal chemistry. By understanding the fundamental principles of electrophilic and nucleophilic strategies, researchers can rationally design synthetic routes to novel fluorinated piperidines. The successful and safe execution of these protocols hinges on meticulous experimental technique, a thorough understanding of the reaction mechanisms, and an unwavering commitment to safety. The methods detailed in this guide provide a robust foundation for scientists and drug development professionals to confidently access these valuable chemical entities.

References

  • Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. [Link][2][6]

  • PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link][5]

  • Semantic Scholar. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link][17]

  • Morbe, J., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link][1]

  • Chavignon, A., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PubMed. [Link][18]

  • Sci-Hub. (2010). Selectfluor-promoted fluorination of piperidinyl olefins. Tetrahedron Letters. [Link][19]

  • Purdue University Department of Chemistry. Fluorine Safety. Purdue University. [Link][15]

  • ACS GCI Pharmaceutical Roundtable. Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][14]

  • Cantillo, D., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link][16][20]

  • Common Organic Chemistry. Selectfluor. commonorganicchemistry.com. [Link][10]

  • Wikipedia. Selectfluor. Wikipedia. [Link][11]

  • ResearchGate. (2021). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link][3]

  • Organic Chemistry Portal. Selectfluor. organic-chemistry.org. [Link][21]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-104. [Link][4]

  • Wikipedia. Electrophilic fluorination. Wikipedia. [Link][7]

  • The Doyle Group, UCLA. Nucleophilic Fluorination. doylegroup.chem.ucla.edu. [Link][8]

  • Klippenstein, V., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 26(16), 4983. [Link][22]

  • The Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. doylegroup.chem.ucla.edu. [Link][9]

Sources

Mass spectrometry fragmentation analysis of fluorinated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Deciphering the Fragmentation of Fluorinated Piperidines by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Piperidines and Mass Spectrometry

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and basic nitrogen atom are key to its frequent role in molecular recognition at biological targets. In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[3] Consequently, the synthesis and characterization of fluorinated piperidines are of paramount importance.[3][4][5][6][7]

Mass spectrometry (MS) stands as an indispensable analytical technique for the structural elucidation of these novel chemical entities.[8][9] Understanding the fragmentation patterns of fluorinated piperidines under various ionization conditions is crucial for their unambiguous identification, impurity profiling, and metabolite characterization. This application note provides a detailed guide to the mass spectrometry fragmentation analysis of fluorinated piperidines, offering insights into the underlying fragmentation mechanisms and practical protocols for their analysis.

The Influence of Fluorine on Mass Spectrometric Fragmentation

The introduction of fluorine, the most electronegative element, profoundly influences the fragmentation pathways of the piperidine ring. Fluorine is monoisotopic, which simplifies mass spectra interpretation as it does not produce the isotopic patterns seen with elements like chlorine or bromine.[10] However, its strong electron-withdrawing nature can significantly alter the stability of adjacent carbocations and the pathways of radical-initiated cleavages.[11]

In many cases, mass spectra of fluorocarbons are notably different from their hydrocarbon analogs.[12] For instance, in perfluorinated paraffins, the molecular ion is often weak or absent, and the CF₃⁺ ion is typically the most abundant.[12] While the direct impact of one or more fluorine atoms on piperidine fragmentation is complex, some general principles can be outlined:

  • Inductive Effect: The strong inductive effect of fluorine can destabilize nearby positive charges, potentially disfavoring certain fragmentation pathways that proceed through carbocation intermediates.

  • Bond Strength: The carbon-fluorine bond is exceptionally strong, meaning that direct cleavage of this bond is often not the most favored fragmentation pathway.

  • Rearrangements: The presence of fluorine can influence the propensity for rearrangements, such as the McLafferty rearrangement, by altering the electron density within the molecule.[13]

Characteristic Fragmentation Pathways

The fragmentation of piperidine derivatives is highly dependent on the ionization method employed. Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common techniques, each providing complementary structural information.[1][8]

Electron Ionization (EI-MS)

EI is a "hard" ionization technique that imparts significant internal energy to the analyte, leading to extensive fragmentation. For piperidine derivatives, fragmentation is often initiated by the ionization of the nitrogen atom.[1]

A dominant fragmentation pathway in the EI-MS of piperidines is α-cleavage , involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][14] This results in the formation of a stable, resonance-stabilized iminium ion. The substituent on the α-carbon that is most readily lost as a radical will dictate the major fragment ion observed.[1]

Ring fission is another common fragmentation route, where the piperidine ring itself undergoes cleavage, leading to a variety of acyclic fragment ions.[1] The presence and position of fluorine atoms can influence which bonds are preferentially cleaved.

Electrospray Ionization (ESI-MS/MS)

ESI is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[1][15] Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and subjected to collision-induced dissociation (CID).[16][17]

For protonated piperidines, fragmentation is often initiated at the charged nitrogen atom. Common fragmentation pathways observed in ESI-MS/MS include:[18]

  • Neutral Loss: The loss of small, stable neutral molecules is a frequent fragmentation pathway. For substituted piperidines, this can include the loss of water (if a hydroxyl group is present) or other small molecules related to the substituents.[8]

  • Ring Opening and Cleavage: Similar to EI, the piperidine ring can open and fragment, although the pathways may differ due to the different nature of the precursor ion ([M+H]⁺ vs. M⁺•).

The presence of fluorine can lead to the neutral loss of HF, although this is not always a dominant pathway. The fragmentation of fluorinated piperidines will often involve cleavage of the carbon skeleton, with the charge being retained by the nitrogen-containing fragment.

Experimental Protocols

Protocol 1: Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the fluorinated piperidine analog in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition to be used for LC-MS analysis. For direct infusion, dilute to a similar concentration in 50:50 methanol:water or acetonitrile:water containing 0.1% formic acid for positive ion mode.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

This protocol is designed for a general-purpose reversed-phase LC-MS/MS system.

Parameter Condition Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for a wide range of small molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier to promote protonation for positive ion ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5-95% B over 10 minutesA generic gradient suitable for screening. Optimize as needed for specific analytes.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2 µLAdjust based on analyte concentration and instrument sensitivity.
Ionization Source Electrospray Ionization (ESI)A robust and widely applicable ionization technique for polar and semi-polar compounds.[9]
Polarity PositivePiperidines are basic and readily form [M+H]⁺ ions.
Capillary Voltage 3.5 kVOptimize for maximum signal intensity.
Source Temp. 120 °CHelps with desolvation.
Desolvation Temp. 350 °CEnsures complete solvent evaporation.
Cone Gas Flow 50 L/hrAssists in nebulization.
Desolvation Gas Flow 800 L/hrFacilitates desolvation of ions.
MS Scan Mode Full Scan (m/z 50-500)To identify the precursor ion.
MS/MS Scan Mode Product Ion ScanTo obtain fragmentation spectra.
Collision Gas ArgonAn inert gas for efficient collision-induced dissociation.
Collision Energy Ramped (e.g., 10-40 eV)Ramping the collision energy allows for the observation of a wider range of fragment ions.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for volatile and thermally stable fluorinated piperidines.

Parameter Condition Rationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a broad range of compounds.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program 50 °C (1 min), then 10 °C/min to 300 °CA general-purpose temperature program. Optimize for specific analytes.
Carrier Gas HeliumInert carrier gas with good chromatographic efficiency.
Flow Rate 1.0 mL/minTypical flow rate for a 0.25 mm ID column.
Ionization Source Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVStandard energy for EI, leading to consistent fragmentation.
MS Scan Range m/z 40-500To capture the molecular ion and key fragment ions.

Data Interpretation and Visualization

A systematic approach to interpreting the mass spectra of fluorinated piperidines is essential.

  • Identify the Molecular Ion: In ESI, this will be the [M+H]⁺ ion. In EI, the M⁺• may be weak or absent.

  • Propose Fragmentation Pathways: Based on the principles of α-cleavage, ring fission, and neutral losses, propose structures for the observed fragment ions.

  • Utilize High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements can confirm the elemental composition of precursor and fragment ions, significantly increasing confidence in structural assignments.

Visualizing Fragmentation Pathways

Graphviz diagrams can be used to clearly illustrate the proposed fragmentation pathways.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [M+H]+ Fragment1 [M+H - Neutral Loss]+ Precursor->Fragment1 Neutral Loss Fragment2 [Ring Cleavage Product]+ Precursor->Fragment2 Ring Opening Fragment3 [α-Cleavage Product]+ Fragment2->Fragment3 α-Cleavage

Caption: Generalized fragmentation workflow in ESI-MS/MS.

Experimental Workflow

experimental_workflow Sample Fluorinated Piperidine Sample Preparation Sample Preparation (Dilution) Sample->Preparation Analysis LC-MS/MS or GC-MS Analysis Preparation->Analysis DataAcquisition Data Acquisition (Full Scan & MS/MS) Analysis->DataAcquisition DataInterpretation Data Interpretation (Fragmentation Analysis) DataAcquisition->DataInterpretation StructureElucidation Structure Elucidation DataInterpretation->StructureElucidation

Caption: Overall experimental workflow for fragmentation analysis.

Conclusion

The mass spectrometric analysis of fluorinated piperidines is a nuanced yet powerful approach for their structural characterization. A thorough understanding of the fundamental fragmentation mechanisms, coupled with systematic experimental design and data interpretation, is key to successfully elucidating the structures of these important pharmaceutical building blocks. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in this exciting and rapidly evolving field.

References

  • Freitas, V. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1245-1254. [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-348. [Link]

  • Valko, K., et al. (2016). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Kite, G. C., et al. (2007). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Sparkman, O. D. (2006). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Singh, S., & Verma, S. K. (2012). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. ResearchGate. [Link]

  • Gong, X., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4234-4241. [Link]

  • He, L., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11046-11051. [Link]

  • Liu, Y., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10783-10794. [Link]

  • Liu, Y., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

  • Lisko, J. G., et al. (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. National Institutes of Health. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • G, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]

  • Mani, B. (2016). Could any one suggest the effect of fluorine in mass spectrometry?. ResearchGate. [Link]

  • Advion. (n.d.). CHEMISTRY IN DROPLETS: FLUORINATION. Cromlab-Instruments. [Link]

  • Singh, S. K., et al. (2024). LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. PubMed. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

  • Sachin, B. S., et al. (2014). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. ResearchGate. [Link]

  • Wang, W., et al. (2004). Analysis of neutral drugs in human plasma by fluoride attachment in liquid chromatography/negative ion electrospray tandem mass spectrometry. PubMed. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. [Link]

  • Catoire, L., & Tabet, J. C. (2004). Internal energy and fragmentation of ions produced in electrospray sources. New Home Pages of Dr. Rainer Glaser. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. University of Leeds. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Royal Society of Chemistry. [Link]

  • Boczkaj, G., & Przyjazny, A. (2018). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]

  • Wang, D., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(13), 9036-9043. [Link]

  • Salter, E. A., et al. (2024). The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction. ACS Publications. [Link]

Sources

X-ray crystallography protocol for obtaining the crystal structure of piperidinol hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Strategic Protocol for Elucidating the Crystal Structure of Piperidinol Hydrochlorides via X-ray Crystallography

Abstract: This comprehensive application note provides a detailed protocol for obtaining high-quality single crystals of piperidinol hydrochlorides and determining their three-dimensional atomic structure using single-crystal X-ray diffraction. Piperidinol moieties are prevalent scaffolds in numerous active pharmaceutical ingredients (APIs), and their hydrochloride salt forms are frequently utilized to enhance solubility and stability. Understanding the precise molecular geometry, conformational preferences, and intermolecular interactions, particularly hydrogen bonding networks, is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide offers an in-depth methodology, from strategic crystallization to data refinement and validation, tailored for researchers in crystallography, medicinal chemistry, and pharmaceutical development.

Introduction: The Significance of Piperidinol Hydrochloride Structures

The piperidinol framework is a cornerstone in the design of a vast array of therapeutic agents. Its inherent structural features, including a conformationally flexible six-membered ring and the presence of a hydroxyl group, allow for diverse biological activities. Converting these molecules into their hydrochloride salts is a common and effective strategy in drug development to improve physicochemical properties such as solubility and dissolution rate.[1]

The formation of the hydrochloride salt introduces a protonated nitrogen and a chloride counter-ion, which profoundly influences the crystal packing. These ions, along with the hydroxyl group of the piperidinol, become key players in establishing a network of hydrogen bonds.[2][3][4] Elucidating the resulting three-dimensional structure by X-ray crystallography provides invaluable insights into:

  • Absolute Configuration: Unambiguously determining the stereochemistry of chiral centers.[5][6]

  • Molecular Conformation: Defining the precise geometry, including the chair, boat, or twist-boat conformation of the piperidine ring.[5][7]

  • Intermolecular Interactions: Mapping the hydrogen-bonding network and other non-covalent interactions that dictate crystal lattice stability.[2][8]

  • Polymorphism: Identifying and characterizing different crystalline forms of the same compound, which can have significant implications for drug performance.[9]

This protocol is designed to be a self-validating system, where the causality behind each experimental choice is explained to empower the researcher to troubleshoot and adapt the methodology for novel piperidinol derivatives.

The Crystallization Workflow: From Solution to Single Crystal

The most critical and often challenging step in X-ray crystallography is obtaining diffraction-quality single crystals.[10] For piperidinol hydrochlorides, the strategy revolves around leveraging the polarity imparted by the hydroxyl and hydrochloride moieties to guide the selection of appropriate solvent systems.

Diagram: Overall Workflow

workflow cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_diff Phase 3: Diffraction & Analysis SamplePrep Sample Purification & Characterization SolventScreen Solvent System Screening SamplePrep->SolventScreen Purity >98% Crystallization Crystal Growth Experiments (Vapor Diffusion, Slow Evaporation) SolventScreen->Crystallization Identify suitable solvents Harvesting Crystal Harvesting & Mounting Crystallization->Harvesting Obtain single crystals DataCollection X-ray Data Collection Harvesting->DataCollection Mount crystal on diffractometer DataProcessing Data Processing & Reduction DataCollection->DataProcessing Collect diffraction pattern StructureSolution Structure Solution & Refinement DataProcessing->StructureSolution Generate electron density map Validation Structure Validation & Analysis StructureSolution->Validation Refine atomic model FinalStructure FinalStructure Validation->FinalStructure Final Structure (CIF)

Caption: High-level workflow for piperidinol hydrochloride crystal structure determination.

Material Preparation and Purity

Expertise & Experience: The purity of the starting material is non-negotiable. Impurities can act as "crystal poisons," inhibiting nucleation and growth, or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol:

  • Synthesis and Purification: Synthesize the piperidinol hydrochloride salt. Purify the compound using an appropriate technique, such as recrystallization or column chromatography, to achieve a purity of >98%.

  • Characterization: Confirm the identity and purity of the bulk material using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Crystallization Strategy and Solvent Selection

Trustworthiness: The choice of solvent is the most critical variable in crystallization. A systematic screening approach increases the probability of success. Piperidinol hydrochlorides are polar salts, suggesting that polar protic and aprotic solvents are good starting points.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated seal (e.g., Parafilm with pinholes). The slow evaporation of the solvent gradually increases the concentration, leading to supersaturation and crystal growth. This method is straightforward and effective.[11]

  • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is equilibrated against a larger reservoir of a precipitant. The precipitant slowly draws solvent out of the drop, inducing crystallization. This technique allows for fine control over the rate of supersaturation.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion at the interface leads to localized supersaturation and crystallization.

Protocol: Initial Solvent Screening

  • Solubility Testing: Test the solubility of a small amount of your piperidinol hydrochloride in a range of solvents (see Table 1). Aim for moderate solubility, where the compound dissolves upon gentle warming.

  • Setup Crystallization Trials: Based on solubility tests, set up slow evaporation experiments in small vials (e.g., 2-4 mL). Use filtered solutions to remove any particulate matter.

  • Incubation: Store the vials in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C). Monitor for crystal growth over several days to weeks.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolPolar protic solvents that can act as both hydrogen-bond donors and acceptors, effectively solvating the hydrochloride salt. Ethanol and methanol are commonly reported for piperidine derivatives.[11]
Ketones AcetoneA polar aprotic solvent that can be a good starting point, often used in combination with an anti-solvent.
Nitriles AcetonitrileA polar aprotic solvent that is less polar than alcohols, potentially promoting intermolecular hydrogen bonding between the piperidinol molecules.
Chlorinated DichloromethaneOften used in a binary system with a more polar solvent like methanol.[11]
Ethers Tetrahydrofuran (THF)Can be effective, particularly in solvent/anti-solvent setups.
Esters Ethyl AcetateOften used as an anti-solvent with more polar solvents like alcohols. A mixture of ethyl acetate and n-hexane has been successfully used for piperidinol derivatives.[5]
Aqueous Mixtures Ethanol/Water, Acetonitrile/WaterThe presence of water can sometimes be crucial for crystallizing hydrates, which are common for hydrochloride salts.[12]

Causality: The goal is to find a solvent system where the compound is soluble but close to its saturation point. This delicate balance allows for the slow, ordered assembly of molecules into a crystal lattice rather than rapid precipitation into an amorphous solid. The presence of the hydrochloride makes the molecule more polar, favoring polar solvents.

Data Collection: From Crystal to Diffraction Pattern

Once suitable crystals (ideally 30-300 microns in size, with sharp edges and no visible defects) are obtained, the next step is to analyze them using an X-ray diffractometer.[11]

Crystal Mounting

Protocol:

  • Selection: Under a microscope, select a well-formed single crystal.

  • Mounting: Carefully pick up the crystal using a cryo-loop, which is a small nylon loop attached to a pin. The crystal should be coated in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Flash Cooling: Immediately plunge the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This process vitrifies the surrounding cryoprotectant and minimizes radiation damage during data collection.[13]

Data Collection Strategy

Expertise & Experience: A modern area-detector diffractometer is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images (frames) are collected at small rotational increments (e.g., 0.5-1.0°).

Protocol:

  • Source Selection: Choose an appropriate X-ray source. Molybdenum (Mo Kα, λ=0.71073 Å) is suitable for most organic compounds. Copper (Cu Kα, λ=1.5418 Å) can be beneficial for very small or weakly diffracting crystals.[5]

  • Initial Screening: Collect a few initial frames to assess the crystal quality, determine the unit cell parameters, and identify the crystal system and space group.

  • Strategy Calculation: Based on the initial analysis, the data collection software will calculate an optimal strategy to collect a complete and redundant dataset. This involves determining the total rotation range and exposure time per frame.

  • Full Data Collection: Execute the full data collection run. The aim is to measure the intensities of as many unique reflections as possible to a high resolution (ideally better than 0.8 Å).

Structure Solution, Refinement, and Validation

The collected diffraction data is a reciprocal space representation of the crystal structure. Computational methods are required to translate this pattern back into a three-dimensional electron density map and, subsequently, an atomic model.

Diagram: From Data to Final Structure

refinement_flow RawData Raw Diffraction Images Integration Integration & Scaling (HKL file generation) RawData->Integration Phasing Structure Solution (Direct Methods / Dual-Space) Integration->Phasing Structure Factors (|Fo|) InitialModel Initial Atomic Model (Electron Density Map) Phasing->InitialModel Refinement Least-Squares Refinement InitialModel->Refinement Iterative Model Building Validation Model Validation (checkCIF / PLATON) Refinement->Validation Refine coordinates, ADPs Validation->Refinement Correct errors, add H-atoms FinalCIF Final CIF File Validation->FinalCIF Model is chemically sensible

Caption: The iterative process of structure solution, refinement, and validation.

Data Processing and Structure Solution

Protocol:

  • Integration: The raw diffraction images are processed to identify the position and intensity of each reflection spot. This step generates a file containing the Miller indices (h,k,l) and the measured intensity for each reflection.

  • Scaling and Merging: Data from different frames are scaled to a common reference, and symmetry-related reflections are merged to produce a final set of unique reflection data.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (common in software like SHELXT). This generates an initial electron density map. An initial model of the molecule is then fitted into this map.

Structure Refinement

Trustworthiness: Refinement is an iterative process of optimizing the atomic model to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).

Protocol:

  • Least-Squares Refinement: The atomic coordinates, site occupancies, and atomic displacement parameters (ADPs, or thermal ellipsoids) are adjusted to minimize the difference between observed (|F_o|) and calculated (|F_c|) structure factor amplitudes.

  • Difference Fourier Maps: A difference map (F_o - F_c) is calculated to reveal missing atoms (often hydrogen atoms) or incorrectly placed atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, allowing their thermal motion to be modeled as an ellipsoid rather than a sphere.

  • Convergence: The refinement process is continued until the model converges, meaning that further cycles of refinement do not significantly improve the fit to the data. The quality of the final model is assessed by the R-factor (R1), which should ideally be below 5-7% for high-quality small-molecule structures.

Structure Validation

Authoritative Grounding: Before publication or interpretation, the final structural model must be rigorously validated to ensure its chemical and crystallographic soundness. This is a crucial step for scientific integrity.

Protocol:

  • checkCIF/PLATON: The final Crystallographic Information File (CIF) should be submitted to the International Union of Crystallography's (IUCr) checkCIF service.[12] This web-based tool uses the PLATON software to automatically check for a wide range of potential issues.[8]

  • Review ALERTS: The checkCIF report will generate a list of ALERTS. These must be carefully reviewed. While some ALERTS may be minor or explainable, others can indicate serious errors, such as a missed higher symmetry, incorrect atom assignments, or unusual bond lengths and angles.[8][12]

  • Geometric Analysis: Verify that all bond lengths, bond angles, and torsion angles are within chemically expected ranges. The Cambridge Structural Database (CSD) can be used as a reference for typical geometric parameters of related fragments.

  • Displacement Parameters: Inspect the atomic displacement ellipsoids. They should be of a reasonable size and shape. A non-positive definite (NPD) ADP is a serious red flag. The Hirshfeld rigid-bond test can also be a useful diagnostic tool.[8]

Table 2: Key Validation Parameters and Their Significance

ParameterAcceptable Range (Typical)Significance
R1 (final R-factor) < 0.07 (7%)A primary indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data.
wR2 (weighted R-factor) < 0.20 (20%)A weighted R-factor based on F^2, generally higher than R1.
Goodness of Fit (GooF) ~ 1.0Should be close to 1.0 for a good model and appropriate data weighting.
Max/Min Residual Density -0.5 to 0.5 e/ųLarge residual electron density peaks may indicate missing atoms, disorder, or incorrect atom assignments.
checkCIF ALERTS 0 or only minor (Level C/G)Indicates the overall quality and consistency of the CIF file and the structural model.[12]

Conclusion

This protocol provides a robust framework for the successful determination of piperidinol hydrochloride crystal structures. By combining systematic crystallization screening with state-of-the-art data collection and a rigorous refinement and validation process, researchers can obtain accurate and reliable three-dimensional models. These structures are fundamental to advancing our understanding of molecular recognition, guiding the optimization of lead compounds, and ensuring the solid-state properties of pharmaceutical candidates are well-characterized. The insights gained from these atomic-level blueprints are indispensable for modern, structure-based drug discovery.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Google Patents. (n.d.).
  • Barba-Behrens, N., et al. (2015). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1207–1211. [Link]

  • Barba-Behrens, N., et al. (2015). Crystal structures of two chiral piperidine derivatives... PubMed. [Link]

  • Makedońska, J., et al. (2011). Conformational richness and multiple Z' in salt co-crystal of N-methylpiperidine betaine... PubMed. [Link]

  • Mague, J. T., et al. (2018). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt... Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1836–1840. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [This is a highly cited review on the topic, a specific URL to an open-access version should be sought or a general link to the journal provided.]
  • Hamilton, T. D., et al. (2018). Functional materials based on molecules with hydrogen-bonding ability... Royal Society Open Science, 5(6), 180351. [Link]

  • Wardell, J. L., et al. (2018). Different packing motifs mediated by hydrogen bonds in the hydrochloride salts... Acta Crystallographica Section C: Structural Chemistry, 74(Pt 11), 1593–1603. [Link]

  • Goud, N. R., et al. (2023). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. [Journal name and volume/page info needed]. [Link]

  • PubChem. (n.d.). Piperidine-3-ol hydrochloride. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Fábián, L., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo... Molecules, 27(19), 6245. [Link]

  • Long, S., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm, 24, 49-58. [Link]

  • Zhang, M., et al. (2018). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystals, 8(4), 173. [Link]

  • ResearchGate. (n.d.). Single crystal X-ray structure of compound 13. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(Pt 1), 112–122. [A canonical reference for refinement software, widely available.]
  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • Wlodawer, A., et al. (2008). X-ray crystallography. In: Current Protocols in Molecular Biology. Chapter 20, Unit 20.1. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

  • MIT OpenCourseWare. (n.d.). Structure Refinement. [Link]

  • PubChem. (n.d.). 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride. [Link]

  • MDPI. (2021). Crystal Structure of Chiral Drug Prenalterol and Its Precursor Prone to Spontaneous Resolution. [Link]

  • ResearchGate. (n.d.). Hydrogen bonding interactions, shown as dashed lines. [Link]

  • Serajuddin, A. T. M. (2007). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Cohen, A. E., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1038. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Bowers, C. R., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Peptide Science, 104(2), 75–89. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Libraries Containing the 4-Fluoropiperidin-3-ol Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Fluoropiperidin-3-ol Scaffold in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its three-dimensional structure allows for the precise positioning of substituents to interact with biological targets. The introduction of fluorine into this privileged scaffold, specifically creating moieties like 4-fluoropiperidin-3-ol, offers a powerful strategy for modulating key pharmacological properties. Fluorine's high electronegativity can alter the pKa of nearby basic nitrogens, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with protein targets.[2][3][4] These benefits have led to a surge in the development of synthetic methods to access these valuable building blocks.[1][5][6]

High-throughput screening (HTS) is the engine of modern early-stage drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a target of interest.[7][8] The successful marriage of a strategically designed chemical library with a robust HTS assay is paramount for identifying high-quality starting points for drug development programs.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth protocols and field-proven insights for the high-throughput screening of chemical libraries centered around the 4-fluoropiperidin-3-ol moiety. We will delve into library preparation, assay development, the execution of screening campaigns, and the critical process of hit validation, with a special focus on techniques amenable to this particular chemical class.

Section 1: Library Design and Preparation

The quality of the screening library is a primary determinant of the success of an HTS campaign. A library focused on the 4-fluoropiperidin-3-ol scaffold should be designed to explore a diverse and relevant chemical space.

1.1. Principles of Library Design

  • Scaffold Decoration: The core 4-fluoropiperidin-3-ol should be decorated with a variety of substituents at positions amenable to synthesis (e.g., the piperidine nitrogen). The choice of these substituents should be guided by principles of diversity-oriented synthesis, aiming to cover a wide range of physicochemical properties (e.g., size, lipophilicity, hydrogen bonding potential).

  • Stereochemistry: The cis- and trans-isomers of the 3-ol and 4-fluoro substituents, as well as potential chirality at other positions, should be considered. If feasible, stereochemically defined sub-libraries can provide invaluable early structure-activity relationship (SAR) data.

  • Physicochemical Properties: The library should be curated to adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five or the "Rule of Three" for fragment-based approaches.[9] This increases the probability that identified hits will have favorable properties for further development.

  • Removal of Undesirable Moieties: All compounds should be filtered in silico to remove known Pan-Assay Interference Compounds (PAINS) and other reactive or promiscuous functional groups that are common sources of false-positive results in HTS assays.[10][11]

1.2. Quality Control and Plating Protocol

A rigorous quality control process is non-negotiable. The integrity of the screening data depends on the integrity of the compound library.

Protocol 1: Library Quality Control and Preparation

  • Purity Assessment: Analyze a representative subset of the library (e.g., 5-10%) by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm identity and assess purity. A purity threshold of >90% is recommended for HTS campaigns.[12]

  • Solubility Assessment: Determine the solubility of the compounds in the intended assay buffer and in the stock solvent, typically dimethyl sulfoxide (DMSO). Poor solubility is a frequent cause of artifacts.

  • Stock Solution Preparation: Accurately weigh and dissolve each compound in high-purity DMSO to a standard stock concentration, typically 10 mM.

  • Microplate Plating: Using automated liquid handling robotics, transfer the DMSO stock solutions into HTS-compatible microplates (e.g., 384-well or 1536-well format).[13] These become the master plates.

  • Creation of Assay-Ready Plates: From the master plates, create replicate "assay-ready" plates by dispensing a small volume (e.g., 50-100 nL) of each compound stock into the wells of new microplates.

  • Storage: Seal the master and assay-ready plates and store them in a controlled, low-temperature (-20°C or -80°C), low-humidity environment to ensure compound stability.

Section 2: High-Throughput Screening Assay Development

The development of a robust and reproducible assay is the most critical experimental phase of an HTS campaign. The choice of assay format depends on the biological target and the scientific question being addressed.

2.1. Choosing the Right Assay: A Comparative Overview

Both biochemical and cell-based assays are viable options for screening libraries containing the 4-fluoropiperidin-3-ol moiety. The selection should be a strategic decision based on the target class and desired outcomes.[14][15]

Assay Type Description Advantages Disadvantages Best Suited For...
Biochemical Assays Use purified biological molecules (e.g., enzymes, receptors) to measure the direct effect of a compound.Simpler to develop, lower variability, direct measure of target engagement.Lack of physiological context (e.g., cell permeability, off-target effects).Soluble enzymes (kinases, proteases), purified receptors.
Cell-Based Assays Use living cells to measure a compound's effect on a biological pathway or phenotype.[16]More physiologically relevant, assesses cell permeability and potential toxicity concurrently.[14]More complex, higher variability, indirect measure of target engagement.GPCRs, ion channels, signaling pathways, cytotoxicity screens.

2.2. Assay Optimization and Statistical Validation

Once an assay format is chosen, it must be optimized for HTS and validated to ensure it is robust, reproducible, and sensitive enough to identify true hits.[17][18]

Key Optimization Parameters:

  • Reagent Concentration: Titrate all critical reagents (e.g., enzyme, substrate, antibody) to find the optimal concentrations that provide a strong signal with minimal background.

  • Incubation Times: Optimize the duration of all incubation steps to ensure the reaction reaches a stable and detectable endpoint.

  • Cell Seeding Density (for cell-based assays): Determine the optimal number of cells per well to achieve a healthy monolayer and a robust assay signal.[16]

  • DMSO Tolerance: Confirm that the final concentration of DMSO in the assay does not adversely affect assay performance. Typically, this should be ≤0.5%.

Statistical Validation Metrics: The robustness of an HTS assay is quantified using statistical parameters derived from control wells (positive and negative controls) on each plate.[19]

Metric Formula Acceptable Value for HTS Interpretation
Z'-Factor 1 - [ (3σp + 3σn) / |μp - μn| ]≥ 0.5 Measures the separation between the positive (p) and negative (n) control distributions. A value ≥ 0.5 indicates a robust assay with a large signal window and low variability.[18]
Signal-to-Background (S/B) μp / μn≥ 5 Indicates the dynamic range of the assay. A higher ratio signifies a clearer distinction between signal and background noise.[18]
Coefficient of Variation (%CV) (σ / μ) * 100≤ 10% Measures the relative variability of the data. A low %CV for both positive and negative controls is essential for reproducibility.

μ = mean, σ = standard deviation

Section 3: Specialized Screening for Fluorinated Libraries: ¹⁹F NMR

Given the universal presence of a fluorine atom in the library, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy presents a uniquely powerful and efficient screening method, particularly within a fragment-based drug discovery (FBDD) context.[20][21]

Why ¹⁹F NMR is Ideal for this Library:

  • High Sensitivity & No Background: The ¹⁹F nucleus has a spin of ½ and high gyromagnetic ratio, and there is no endogenous ¹⁹F signal in biological systems, resulting in a background-free spectrum.[22]

  • Direct Detection of Binding: Changes in the ¹⁹F chemical shift, line broadening, or signal intensity upon addition of the target protein directly indicate a binding event.

  • Weak Affinity Detection: ¹⁹F NMR is sensitive enough to detect the weak binding interactions (μM to mM range) typical of fragments, which are often missed by conventional HTS assays.[23]

  • High Throughput: Multiple fluorine-containing compounds can be pooled into a single experiment, as their ¹⁹F signals are often well-resolved, significantly increasing throughput.[24]

Protocol 2: General Workflow for a ¹⁹F NMR-Based Primary Screen

  • Library Pooling: Prepare pools of 5-10 fluorinated fragments in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

  • Protein Preparation: Prepare the target protein in the same deuterated buffer. A typical concentration is 10-50 µM.

  • Reference Spectrum Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment pool alone.

  • Screening Spectrum Acquisition: Add the target protein to the fragment pool and acquire a second ¹⁹F NMR spectrum.

  • Data Analysis: Compare the two spectra. Any changes (chemical shift perturbation, line broadening) in a specific ¹⁹F signal indicate that the corresponding fragment is a "hit".

  • Deconvolution: If a hit is identified from a pool, test each individual compound from that pool to identify the specific binder.

Section 4: HTS Campaign Workflow and Hit Validation

The execution of the HTS campaign should be a highly automated and controlled process, followed by a rigorous, multi-step hit validation cascade to eliminate false positives and confirm the biological activity of true hits.[10][25]

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis cluster_validation Hit Validation lib_prep Library Plating (Assay-Ready Plates) automation Automated HTS (Liquid Handling & Reading) lib_prep->automation reagent_prep Reagent Preparation reagent_prep->automation data_proc Data Normalization & QC (Z'-Factor) automation->data_proc hit_id Hit Identification (Statistical Cutoff) data_proc->hit_id primary_hits Primary Hits hit_id->primary_hits Validation_Cascade start Primary Hits from HTS confirm Hit Confirmation (Fresh Sample Re-test) start->confirm dose_response Dose-Response Curve (IC₅₀/EC₅₀ Determination) confirm->dose_response orthogonal Orthogonal Assay (e.g., Biophysical Method) dose_response->orthogonal sar Preliminary SAR Analysis orthogonal->sar validated Validated Hits sar->validated

Caption: A typical multi-step cascade for hit validation.

Protocol 3: Hit Confirmation and Potency Determination

  • Compound Re-supply: Obtain fresh, powdered samples of the primary hit compounds or re-synthesize them to ensure the observed activity is not due to an impurity or degradation product.

  • Confirmation Test: Re-test the fresh compounds in the primary assay at a single concentration to confirm activity.

  • Dose-Response Analysis: For all confirmed hits, perform a dose-response experiment. This involves a serial dilution of the compound (typically 8-10 points) to determine its potency (IC₅₀ or EC₅₀). This step is crucial for differentiating potent compounds from weakly active ones. [26] 4.2. Orthogonal Assays and Biophysical Validation

An orthogonal assay uses a different technology or measures a different biological endpoint to confirm the hit's activity. This is critical for ruling out technology-specific artifacts. For libraries targeting a specific protein, biophysical methods are excellent orthogonal assays. [27] Common Biophysical Methods for Hit Validation:

  • Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and measures the binding of the compound in real-time, providing kinetic data (kon, koff) and affinity (KD). [28]* Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of a compound to a target protein in solution, providing thermodynamic data (ΔH, ΔS) and affinity (KD). [27]* Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this method measures the change in a protein's melting temperature upon ligand binding. It's a rapid way to confirm direct physical engagement. [29] The use of one or more of these methods provides high confidence that a validated hit exerts its biological effect through direct binding to the intended target.

Conclusion

Screening a focused library built around a privileged scaffold like 4-fluoropiperidin-3-ol is a highly effective strategy in modern drug discovery. Success, however, is not guaranteed by the library alone. It requires the thoughtful development of a robust, validated HTS assay, a meticulously executed screening campaign, and an uncompromising hit validation cascade. For fluorinated libraries, leveraging specialized techniques like ¹⁹F NMR can provide a significant advantage, offering unparalleled sensitivity for detecting the initial, often weak, interactions that can be optimized into potent lead compounds. By adhering to the principles and protocols outlined in this guide, researchers can maximize the probability of identifying high-quality, tractable hits, paving the way for the next generation of therapeutics.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Congreve, M., et al. (2011). Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. ACS Publications.
  • Zock, J. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.
  • Yi, C., et al. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs.
  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. PubMed.
  • Pitaluga, M., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • An, F., et al. (2014). Cell-based assays in high-throughput mode (HTS). BioTechnologia.
  • Evotec. (n.d.). Biophysical Fragment Screening Services.
  • Wikipedia. (n.d.). High-throughput screening.
  • GARDP Revive. (n.d.). Hit confirmation, hit validation.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • Zhang, X. D. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed.
  • Struntz, E. R., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
  • Sigma-Aldrich. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery.
  • Sun, L., et al. (2015). Assay development and high-throughput antiviral drug screening against Bluetongue virus. PMC - PubMed Central.
  • Deb, T. B., & Dutta, A. (2016). High-throughput screening of small molecule library: procedure, challenges and future.
  • Pusterla, T. (2019). High-throughput screening (HTS). BMG LABTECH.
  • Vulpetti, A., et al. (2013). Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology. PubMed.
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening.
  • Thermo Fisher Scientific. (2015). New Pre-validated Fluorinated Fragment Library Boosts Drug Screening Efficiency.
  • Laggner, C., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Dingxiang Tong.
  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily.
  • Al-blewi, F. F., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH.
  • Laschi, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Life Chemicals. (n.d.). Fluorine Fragment Library.
  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Journal of the American Chemical Society.
  • Nitsche, C., et al. (2020). The 3F Library: Fluorinated Fsp3 -Rich Fragments for Expeditious 19 F NMR Based Screening. PubMed.
  • Nairoukh, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH.
  • Zimmerli, D., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
  • Scott, M. E., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed.

Sources

Troubleshooting & Optimization

Overcoming side reactions in the synthesis of 4-fluoropiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-fluoropiperidin-3-ol. This valuable building block is increasingly sought after in medicinal chemistry for its ability to modulate the pKa and conformational preferences of parent molecules, often leading to improved pharmacological properties.[1][2] However, its synthesis is not without challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Core Synthetic Strategy & Potential Pitfalls

The most common and versatile route to cis-4-fluoropiperidin-3-ol involves the nucleophilic ring-opening of an N-protected-3,4-epoxypiperidine with a fluoride source. This strategy, while effective, is prone to side reactions related to regioselectivity, elimination, and protecting group stability.

Experimental Workflow Overview

The following diagram outlines the typical synthetic sequence. Each step presents unique challenges that are addressed in the subsequent troubleshooting sections.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Fluorination cluster_2 Phase 3: Finalization A Start: Piperidin-4-one B N-Protection (e.g., Boc, Cbz) A->B C Reduction to Allylic Alcohol B->C D Epoxidation (e.g., m-CPBA) C->D E Fluorinative Ring-Opening D->E F Desired Product: cis-4-Fluoropiperidin-3-ol E->F Desired Pathway G Side Product: trans-3-Fluoropiperidin-4-ol E->G Regioisomerization H Side Product: Elimination Product E->H Elimination I N-Deprotection F->I J Purification I->J K Final Compound J->K G cluster_0 S_N_2 Pathway (Desired) cluster_1 S_N_1-like Pathway (Undesired) A Fluoride (F⁻) attacks least hindered C4 B Forms desired cis-4-fluoro-3-ol A->B C Protonation of Epoxide (Acidic Conditions) D Fluoride (F⁻) attacks more stable carbocation at C3 C->D E Forms undesired trans-3-fluoro-4-ol D->E

Caption: Competing pathways in epoxide ring-opening.

Troubleshooting Protocol: Enhancing Regioselectivity

  • Choice of Fluoride Source: Avoid strongly acidic sources. While Olah's reagent (pyridine·9HF) is effective, it can promote the undesired SN1 pathway. [3] * Recommended: Use milder, less acidic reagents like triethylamine trihydrofluoride (Et₃N·3HF) or potassium fluoride with a phase-transfer catalyst (e.g., 18-crown-6) in an aprotic solvent.

  • Solvent Selection: The solvent can influence reactivity.

    • Recommended: Use polar aprotic solvents like THF or Dioxane. Protic solvents can solvate the fluoride ion, reducing its nucleophilicity, and may also serve as a proton source. However, fluorinated alcohols like HFIP have been shown to promote epoxide ring-opening by activating the epoxide without necessarily causing isomerization. Careful screening is advised.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can lower the selectivity. Start at room temperature and gently heat if necessary.

  • Monitor pH: Ensure the reaction mixture remains neutral or slightly basic. If necessary, a non-nucleophilic base like proton sponge can be added to scavenge adventitious acid.

Issue 2: Significant Formation of an Elimination Byproduct

Q: I am observing a significant amount of an olefinic byproduct, likely N-Boc-1,2,3,6-tetrahydropyridin-3-ol. Why is this happening?

A: This side reaction is an E2 elimination, where the fluoride source acts as a base rather than a nucleophile, abstracting a proton and collapsing the epoxide ring to form a double bond.

  • Mechanistic Cause: The basicity of the fluoride source is the primary driver. "Naked" fluoride, often delivered as KF or CsF, can be highly basic, especially in aprotic solvents. The protons on the carbons adjacent to the epoxide are susceptible to abstraction.

Troubleshooting Protocol: Suppressing Elimination

  • Modify the Fluoride Source: Switch to a less basic fluoride source.

    • Recommended: Et₃N·3HF is an excellent choice as the fluoride is delivered as part of a complex anion ([F(HF)₂]⁻), which is highly nucleophilic but less basic than free F⁻.

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at 0 °C or even lower can significantly favor the desired nucleophilic addition.

  • Protecting Group Influence: A bulky N-protecting group can sometimes influence the conformation of the piperidine ring, making certain protons more accessible for abstraction. While less common, consider if your protecting group is contributing to the issue.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is best for this synthesis?

A1: The choice of protecting group is critical and depends on the overall synthetic plan, especially the conditions for fluorination and final deprotection. [4]The most common choices are Boc, Cbz, and Benzyl.

Protecting GroupIntroduction ReagentCleavage ConditionsProsCons / Side Reactions
Boc (tert-Butoxycarbonyl)Boc₂O, baseStrong Acid (TFA, HCl) [5]Stable to hydrogenation and basic conditions. Cleavage is clean.Not stable to acidic fluorination reagents.
Cbz (Benzyloxycarbonyl)Cbz-Cl, baseCatalytic Hydrogenation (H₂, Pd/C) [6]Stable to acid and base. Orthogonal to Boc.Cleavage conditions may reduce other functional groups. Potential for hydrodefluorination side reactions. [7][8]
Benzyl (Bn)Benzyl Bromide, base [9]Catalytic Hydrogenation (H₂, Pd/C) [6]Very stable.Cleavage is often slower than Cbz. Conditions can cause hydrodefluorination.

Recommendation: The Boc group is often the preferred choice if using neutral or mildly basic fluorination conditions (e.g., Et₃N·3HF), as its removal with acid is straightforward and avoids catalytic hydrogenation, which can be problematic for fluorinated compounds. [10] Q2: How should I purify the final 4-fluoropiperidin-3-ol product?

A2: Fluorinated piperidines can be challenging to purify due to their volatility and basicity, which can cause tailing on silica gel chromatography. [7][8]* Step 1 (Post-Reaction): If the piperidine nitrogen is protected (e.g., with Boc), standard column chromatography on silica gel is usually effective. Use a gradient elution, for example, from 20% to 50% Ethyl Acetate in Hexanes.

  • Step 2 (Post-Deprotection): The free amine is basic and highly polar.

    • Crystallization: If the product is a solid, crystallization of its hydrochloride or hydrobromide salt is an excellent method for purification. [11] * Ion-Exchange Chromatography: For difficult separations, using a cation exchange cartridge can be very effective.

    • Reverse-Phase Chromatography: If necessary, reverse-phase HPLC with a mobile phase containing a modifier like TFA can be used.

Q3: What are the key analytical techniques to confirm the structure and stereochemistry?

A3: A combination of techniques is essential.

  • ¹⁹F NMR: This is the most direct way to confirm successful fluorination. You should see a signal for the fluorine atom, likely a doublet of triplets due to coupling with adjacent protons.

  • ¹H NMR: The proton attached to the fluorine-bearing carbon will show a large (~45-50 Hz) geminal ¹H-¹⁹F coupling constant. Protons on adjacent carbons will show smaller vicinal couplings.

  • NOESY/COSY NMR: These 2D NMR experiments are crucial for confirming the cis stereochemistry. A Nuclear Overhauser Effect (NOE) between the axial protons at C3 and C5 would support the expected chair conformation and relative stereochemistry.

  • LC-MS: To confirm the molecular weight of the product and assess purity.

References

  • ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • National Institutes of Health (NIH). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]

  • Google Patents. Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • National Institutes of Health (NIH). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]

  • ACS Publications. The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. Amino Acid-Protecting Groups. [Link]

  • PubMed. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. [Link]

  • The Doyle Group. Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • National Institutes of Health (NIH). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. PMC. [Link]

  • Arkat USA, Inc. Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. [Link]

  • University of Münster. Chemists develop new synthesis method for producing fluorinated piperidines. [Link]

  • Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]

  • YouTube. 13.6 Ring Opening of Epoxides | Organic Chemistry. [Link]

  • PubMed. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • HETEROCYCLES. SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS. [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

  • Usiena Air. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]

  • MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

Sources

Technical Support Center: Optimizing Stereoselectivity in the Reduction of 4-Fluoropiperidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the stereoselective reduction of 4-fluoropiperidin-3-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The 4-fluoropiperidine motif is a valuable component in medicinal chemistry, and controlling the stereochemistry of the resulting alcohol is often paramount for biological activity.[1][2][3][4] Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and enhance your experimental success.

Introduction

The stereoselective reduction of 4-fluoropiperidin-3-one to the corresponding 4-fluoropiperidin-3-ol presents a significant synthetic challenge. The desired diastereomer, typically the cis isomer, is a key building block for various pharmaceutically active compounds. Achieving high diastereoselectivity is often complicated by factors such as the choice of reducing agent, reaction conditions, and the nature of the substituent on the piperidine nitrogen. This guide provides practical, field-tested advice to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the reduction of 4-fluoropiperidin-3-one and offers targeted solutions.

Issue 1: Poor Diastereoselectivity (Low cis:trans Ratio)

Question: My reduction of N-Boc-4-fluoropiperidin-3-one is yielding an unsatisfactory mixture of cis and trans isomers. How can I improve the selectivity for the cis alcohol?

Answer: Achieving high diastereoselectivity in the reduction of cyclic ketones is a classic challenge in organic synthesis. The outcome is primarily governed by the steric environment of the ketone and the choice of the hydride reducing agent.

Underlying Causes and Corrective Actions:

  • Reducing Agent Size: The facial selectivity of hydride attack is highly dependent on the steric bulk of the reducing agent. Small, unhindered reducing agents tend to favor axial attack on the less hindered face of the piperidinone ring, leading to the equatorial alcohol (trans product). Conversely, bulky reducing agents prefer to attack from the equatorial direction to avoid steric clashes with the ring's axial hydrogens, thus producing the axial alcohol (cis product).[5][6]

    • Recommendation: If you are using a small hydride donor like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which often give poor selectivity, switch to a sterically demanding reducing agent. L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are excellent choices for maximizing the formation of the cis isomer.[5][7][8] These reagents are known for their high stereoselectivity in the reduction of conformationally restricted cyclic ketones.[7]

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance stereoselectivity. This is because the energy difference between the diastereomeric transition states becomes more pronounced at lower temperatures, favoring the pathway with the lower activation energy.

    • Recommendation: Conduct the reduction at low temperatures, typically between -78 °C and 0 °C. A dry ice/acetone bath (-78 °C) is standard for reactions with Selectride reagents.

  • Solvent Choice: The solvent can influence both the conformation of the substrate and the aggregation state of the reducing agent, thereby affecting stereoselectivity.

    • Recommendation: Anhydrous tetrahydrofuran (THF) is the most commonly used and effective solvent for reductions with Selectride reagents.

Experimental Protocol: Highly cis-Selective Reduction Using L-Selectride®

  • Setup: Under an inert atmosphere (argon or nitrogen), dissolve N-Boc-4-fluoropiperidin-3-one (1.0 equiv) in anhydrous THF to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath with stirring.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.1–1.2 equiv, typically a 1.0 M solution in THF) dropwise to the ketone solution over 20–30 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) and then hydrogen peroxide to decompose the borane byproducts.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cis-4-fluoropiperidin-3-ol.

Issue 2: Incomplete Reaction or Stalling

Question: The reduction is very slow or has stopped, leaving a significant amount of unreacted starting material. What should I do?

Answer: Incomplete conversion can be due to several factors, primarily related to the quality and quantity of the reducing agent or the reaction conditions.

Underlying Causes and Corrective Actions:

  • Reagent Quality: Hydride reagents are sensitive to moisture and can degrade over time, leading to a lower effective concentration.

    • Recommendation: Use a fresh bottle or a recently titrated solution of the reducing agent.

  • Stoichiometry: An insufficient amount of the hydride will lead to incomplete conversion.

    • Recommendation: Increase the equivalents of the reducing agent to 1.5 equivalents.

  • Temperature: While low temperatures are beneficial for selectivity, they also slow down the reaction rate.

    • Recommendation: If the reaction is sluggish at -78 °C, consider allowing it to warm slowly to -40 °C or -20 °C after the addition of the reducing agent is complete.

Issue 3: Observation of a Dehalogenated Side Product

Question: I am detecting the presence of N-Boc-piperidin-3-ol in my reaction mixture. What is causing the loss of the fluorine atom?

Answer: The C-F bond can be susceptible to reductive cleavage under certain conditions, especially with more powerful and less sterically hindered reducing agents.

Underlying Causes and Corrective Actions:

  • Reducing Agent Choice: Highly reactive reducing agents, such as lithium aluminum hydride (LiAlH₄), can sometimes lead to dehalogenation.

    • Recommendation: Avoid harsh reducing agents. The use of bulky borohydrides like L-Selectride® generally minimizes this side reaction due to their "softer" nature and steric hindrance.

  • Reaction Conditions: Higher temperatures and extended reaction times can promote side reactions, including dehalogenation.

    • Recommendation: Maintain a low reaction temperature and monitor the reaction closely to quench it promptly upon completion.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind achieving high stereoselectivity in cyclic ketone reductions?

The stereochemical outcome of the reduction of a substituted cyclic ketone is determined by the trajectory of the hydride attack on the carbonyl group. For a piperidinone ring, which adopts a chair-like conformation, the two faces of the carbonyl are designated as axial and equatorial. The final stereochemistry of the alcohol depends on which face the hydride attacks. Bulky reducing agents favor equatorial attack to avoid steric hindrance with axial substituents on the ring, leading to the axial alcohol. Smaller reducing agents can approach from the axial direction, yielding the equatorial alcohol.[5][6]

Q2: How does the N-protecting group on the piperidine ring affect the reduction?

The N-protecting group can significantly influence the conformation of the piperidine ring and the steric environment around the carbonyl. A bulky protecting group like tert-butoxycarbonyl (Boc) can lock the ring in a specific chair conformation, which can enhance the facial bias for hydride attack. It is crucial to consider the steric and electronic nature of the protecting group when designing the reduction strategy.

Q3: Are there enzymatic or catalytic hydrogenation methods for this reduction?

While hydride reductions are most common, other methods exist. Catalytic hydrogenation (e.g., using H₂ with catalysts like PtO₂ or Raney Nickel) can reduce the ketone, but often with lower diastereoselectivity.[9] Additionally, there is a risk of C-F bond hydrogenolysis with some catalysts. Biocatalytic reductions using ketoreductases (KREDs) can offer excellent enantio- and diastereoselectivity but require screening of enzyme libraries to find a suitable catalyst for the specific substrate.[10] A Noyori-type asymmetric reduction has been reported for a similar substrate, achieving high diastereo- and enantioselectivity.[11]

Visualizations

reaction_pathway cluster_products Products Reactant 4-Fluoropiperidin-3-one Cis_Product cis-4-Fluoropiperidin-3-ol (Axial Alcohol) Reactant->Cis_Product Bulky Hydride (e.g., L-Selectride®) Equatorial Attack Trans_Product trans-4-Fluoropiperidin-3-ol (Equatorial Alcohol) Reactant->Trans_Product Small Hydride (e.g., NaBH₄) Axial Attack

Caption: Influence of reducing agent on the stereochemical outcome.

troubleshooting_flow Start Problem: Poor Diastereoselectivity Q1 Are you using a bulky reducing agent (e.g., L-Selectride®)? Start->Q1 A1_No Action: Switch to a bulky hydride reducing agent. Q1->A1_No No Q2 Is the reaction temperature sufficiently low (-78 °C)? Q1->Q2 Yes A1_No->Q2 A2_No Action: Lower the reaction temperature. Q2->A2_No No Success Result: Improved Stereoselectivity Q2->Success Yes A2_No->Success

Caption: A simplified troubleshooting workflow for poor diastereoselectivity.

Data Summary Table

Reducing AgentTypical TemperatureCommon SolventExpected Major Product
Sodium Borohydride (NaBH₄)0 to 25 °CMethanol, Ethanoltrans-4-Fluoropiperidin-3-ol
Lithium Aluminum Hydride (LiAlH₄)0 to 35 °CTHF, Diethyl EtherMixture of isomers, risk of dehalogenation
L-Selectride®-78 °CTHFcis-4-Fluoropiperidin-3-ol
K-Selectride®-78 °CTHFcis-4-Fluoropiperidin-3-ol

References

  • Wikipedia. Enantioselective ketone reduction. [Link]

  • Chem-Station. L/N/K-Selectride. [Link]

  • Organic Chemistry Portal. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. J. Org. Chem.2015 , 80, 8134-8141. [Link]

  • Ketone Reduction - Wordpress. [Link]

  • Enantioselective Reduction of Ketones. [Link]

  • Pansare, S. V., & Kirby, R. L. (2009).
  • Houk, K. N., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11493-11502.
  • ResearchGate. Efforts towards a Noyori reduction of a 3-fluorpiperidin-4-one with dynamic kinetic resolution. [Link]

  • Cui, L., Li, C., & Zhang, L. (2010). A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols.
  • Synfacts. Stereoselective Synthesis of Substituted Piperidin-4-ols. [Link]

  • Kim, J., & Lee, J. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345.
  • ResearchGate. Diastereoselectivities in Reductions of α-Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. [Link]

  • Ni, Y., & Xu, J. H. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • YouTube. Hydroxyl-directed 1,3 Reductions of Ketones. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(11), 1614-1620.
  • Bakulev, V. A., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin, 72(11), 2690-2695.
  • Thomson, R. J., & Wipf, P. (2016). Regio-and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Organic letters, 18(15), 3822-3825.
  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT (2A) receptor antagonists. Journal of medicinal chemistry, 44(10), 1603-1614.
  • Sridhar, S. K., & Ramesh, A. (2001). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 1(4), 395-403.
  • Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of organic chemistry, 78(17), 8567-8575.
  • Hallett, D. J., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl) propyl) indoles and 3-(3-(piperazin-1-yl) propyl) indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of medicinal chemistry, 42(25), 5234-5243.

Sources

Technical Support Center: Purification Strategies for Polar Fluorinated Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar fluorinated piperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these valuable, yet often tricky, compounds. The introduction of fluorine into a piperidine ring dramatically alters its physicochemical properties, impacting everything from basicity to lipophilicity, which in turn dictates the optimal purification strategy.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar fluorinated piperidine intermediates?

A1: The main difficulties arise from the unique electronic properties conferred by the fluorine atom(s). These include:

  • Altered Basicity (pKa): The high electronegativity of fluorine significantly lowers the pKa of the piperidine nitrogen.[1][2][3] This change in basicity can affect the compound's behavior in acid-base extractions and ion-exchange chromatography.[4]

  • Increased Polarity and Altered Solubility: While fluorine substitution can increase lipophilicity, the overall polarity of the molecule can also increase, particularly with multiple fluorine atoms.[5][6] This can lead to poor solubility in common organic solvents and complicates standard chromatographic separations.

  • Co-elution with Impurities: Structurally similar impurities, such as non-fluorinated precursors or regioisomers, often have very similar polarities, making them difficult to separate using traditional chromatographic methods.[4]

  • Compound Instability: In some cases, the presence of a fluorine atom, particularly in conjunction with other functional groups, can lead to instability under certain conditions, such as cleavage of the C-F bond.[7]

Q2: I'm observing significant tailing of my fluorinated piperidine compound on a standard silica gel column. What's happening and how can I fix it?

A2: This is a classic issue when purifying basic compounds like piperidines on acidic silica gel. The tailing is caused by strong interactions between the basic nitrogen of your piperidine and the acidic silanol groups on the silica surface. The fluorination can exacerbate this by altering the pKa. Here’s how to address it:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups. Common choices include:

    • Triethylamine (TEA): Typically 0.1-1% (v/v).

    • Ammonia solution in methanol: A 7N solution is commercially available and can be added to the mobile phase.

  • Alternative Stationary Phases: If mobile phase modification isn't sufficient, consider using a different stationary phase:

    • Alumina (basic or neutral): Alumina is less acidic than silica and can provide better peak shape for basic compounds.

    • Amino-propyl functionalized silica: This phase has basic amino groups that can help to shield the analyte from the silica surface.

    • Reverse-phase chromatography (C18): This is a powerful alternative, especially for highly polar compounds.

Q3: My polar fluorinated piperidine won't crystallize. What are some effective strategies to induce crystallization?

A3: Crystallization of highly polar compounds can be challenging due to their high solubility in many common solvents. Here are some proven techniques:

  • Solvent Screening: The key is to find a solvent or solvent system where your compound is soluble at high temperatures but sparingly soluble at room temperature or below.[8]

    • Start with common polar solvents like ethanol, methanol, isopropanol, or acetone.[8][9]

    • If the compound is too soluble, try a mixed solvent system. Add a less polar "anti-solvent" (e.g., ethyl acetate, diethyl ether, or hexanes) dropwise to a concentrated solution of your compound in a polar solvent until turbidity persists. Then, gently heat until the solution becomes clear and allow it to cool slowly.

  • "Oiling Out" Troubleshooting: If your compound separates as an oil instead of a solid, this indicates that the solution is too saturated or cooling too quickly.[9]

    • Reheat the solution to dissolve the oil.

    • Add a small amount of the primary solvent to reduce saturation.

    • Allow for very slow cooling. Consider placing the flask in a Dewar filled with warm water to insulate it.

  • Induce Nucleation:

    • Seeding: Add a tiny crystal of the pure product to the cooled, saturated solution.[9]

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[9]

Troubleshooting Guides

Guide 1: Optimizing Acid-Base Extraction for Fluorinated Piperidines

Acid-base extraction is a powerful first-pass purification technique for basic compounds like piperidines.[10][11][12][13] However, the reduced basicity of fluorinated piperidines requires careful consideration of the pH.

Problem: Low recovery of my fluorinated piperidine after acid-base extraction.

Underlying Cause: The pKa of your fluorinated piperidine may be lower than anticipated. A standard weak acid wash (e.g., 1M HCl) might not be sufficient to fully protonate and extract it into the aqueous phase. Conversely, during the basification step, the pH may not be high enough to fully deprotonate the piperidinium salt back to the free base for extraction into the organic layer.

Step-by-Step Protocol for Enhanced Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash (Extraction of the Base):

    • Instead of a standard 1M HCl wash, consider using a slightly stronger acidic solution or performing multiple extractions.

    • Monitor the pH of the aqueous layer after each extraction to ensure it remains acidic.

    • The protonated fluorinated piperidine will move into the aqueous layer.[10]

  • Separation: Separate the organic layer (containing neutral and acidic impurities) from the aqueous layer (containing your protonated product).

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a strong base, such as 2M or 5M sodium hydroxide (NaOH), until the pH is significantly basic (pH > 12).[10] Use pH paper to confirm.

    • The deprotonated (neutral) fluorinated piperidine will now be present.

  • Back Extraction: Extract the free base back into an organic solvent (e.g., DCM) by performing at least three extractions to ensure complete recovery.[10]

  • Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

Diagram: Acid-Base Extraction Workflow

G cluster_0 Initial State cluster_1 Acidic Extraction cluster_2 Basification & Re-extraction Crude Crude Mixture (Fluorinated Piperidine, Neutral/Acidic Impurities) in Organic Solvent AddAcid Add Aqueous Acid (e.g., 1M HCl) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Aqueous1 Aqueous Layer (Protonated Piperidine) Separate1->Aqueous1 Product Organic1 Organic Layer (Neutral/Acidic Impurities) Separate1->Organic1 Impurities AddBase Add Aqueous Base (e.g., NaOH) to Aqueous Layer Aqueous1->AddBase AddOrganic Add Fresh Organic Solvent AddBase->AddOrganic Separate2 Separate Layers AddOrganic->Separate2 Aqueous2 Aqueous Layer (Waste) Separate2->Aqueous2 Waste Organic2 Organic Layer (Purified Fluorinated Piperidine) Separate2->Organic2 Purified Product

Caption: Workflow for purifying fluorinated piperidines via acid-base extraction.

Guide 2: Leveraging Supercritical Fluid Chromatography (SFC) for Highly Polar Analytes

For particularly polar fluorinated piperidines that are challenging to purify by conventional normal or reverse-phase chromatography, Supercritical Fluid Chromatography (SFC) offers a powerful alternative. SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[14][15][16]

Problem: My polar fluorinated piperidine is poorly retained on reverse-phase columns and shows poor peak shape on silica gel, even with additives.

Solution: Employ SFC for purification. SFC is well-suited for the separation of polar and chiral compounds.[14][17]

Table 1: Comparison of Chromatographic Techniques for Polar Fluorinated Piperidines

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal-Phase HPLC Silica, AluminaHexane/Ethyl Acetate, DCM/MethanolGood for less polar compoundsPoor peak shape for basic compounds without additives.
Reverse-Phase HPLC C18, Phenyl-HexylAcetonitrile/Water, Methanol/Water (with TFA or Formic Acid)Good for a wide range of polarities.Very polar compounds may have poor retention.
Supercritical Fluid Chromatography (SFC) Various (Silica, Chiral, etc.)Supercritical CO2 with a polar co-solvent (e.g., Methanol)Fast separations, reduced solvent usage, excellent for polar and chiral compounds.[16][17]Requires specialized equipment.[14]

Experimental Protocol: General SFC Method Development

  • Column Selection: Start with a polar stationary phase. A common choice for polar compounds is a silica-based or an amino-propyl column.

  • Mobile Phase: The mobile phase in SFC consists of supercritical CO2 and a co-solvent, typically methanol. For highly polar compounds, the percentage of the co-solvent may need to be increased.[15]

  • Initial Screening Conditions:

    • Co-solvent: Methanol

    • Gradient: 5% to 40% Methanol over 5-10 minutes.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

    • Flow Rate: 3-4 mL/min for a standard analytical column.

  • Optimization:

    • If retention is too low, try a less polar co-solvent (e.g., isopropanol) or a different stationary phase.

    • For basic compounds, adding a small amount of a basic additive (e.g., diethylamine) to the co-solvent can improve peak shape.

Diagram: Decision Tree for Purification Strategy

G Start Crude Polar Fluorinated Piperidine Intermediate IsBasic Is the compound significantly basic? Start->IsBasic AcidBase Perform Acid-Base Extraction IsBasic->AcidBase Yes Chromatography Proceed to Chromatography IsBasic->Chromatography No AcidBase->Chromatography IsPolar Is the compound highly polar? Chromatography->IsPolar NormalPhase Normal-Phase Chromatography (with basic additive) IsPolar->NormalPhase No SFC Consider SFC or Reverse-Phase Chromatography IsPolar->SFC Yes Crystallization Attempt Crystallization NormalPhase->Crystallization SFC->Crystallization

Sources

Technical Support Center: Managing Hydrodefluorination in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing hydrodefluorination (HDF) during the synthesis of fluorinated piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the undesired cleavage of C-F bonds during the catalytic hydrogenation of fluoropyridine precursors. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and the fundamental science behind these recommendations.

Section 1: Foundational Understanding & Troubleshooting

Q1: What is hydrodefluorination (HDF), and why is it a critical side reaction in my piperidine synthesis?

Answer: Hydrodefluorination (HDF) is a chemical reaction where a carbon-fluorine (C-F) bond in a molecule is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the context of synthesizing fluorinated piperidines via the catalytic hydrogenation of fluoropyridines, HDF is a significant and often unavoidable side reaction.[2][3]

This process is problematic for several key reasons:

  • Yield Loss: The primary issue is the loss of the target fluorinated piperidine to a non-fluorinated or less-fluorinated analog, directly reducing the reaction yield.

  • Purity Complications: HDF introduces byproducts that often have similar physical properties (e.g., boiling point, polarity) to the desired product, making purification by chromatography or distillation difficult and costly.

  • Loss of Function: The fluorine atom is often intentionally installed in drug candidates to modulate crucial physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[4] Its unintended removal negates the primary goal of the synthesis.

The C-F bond is the strongest single bond to carbon, making its cleavage challenging yet achievable under certain catalytic conditions, particularly with transition metals like palladium.[1][5]

Q2: I'm observing significant HDF in my reaction. What are the most probable causes related to my experimental setup?

Answer: HDF is highly sensitive to reaction conditions. If you are experiencing high levels of this side reaction, the cause can almost certainly be traced back to one or more of the following factors. Understanding these variables is the first step in troubleshooting.

  • Catalyst Choice and Activity: The catalyst is the primary driver of both the desired hydrogenation and the undesired HDF.

    • Palladium (Pd): Palladium on carbon (Pd/C) is a common and highly effective catalyst for pyridine hydrogenation but is also notoriously prone to inducing HDF.[6] The activity can be influenced by the metal loading, particle size, and the nature of the carbon support.

    • Platinum (Pt) and Rhodium (Rh): Catalysts like Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C) are often effective for ring saturation and may be less prone to HDF than palladium under certain conditions.[7]

    • Catalyst Loading: High catalyst loading can increase the rate of HDF.

  • Hydrogen Source and Pressure:

    • H₂ Gas Pressure: Elevated hydrogen pressure can accelerate HDF. The surface of the catalyst becomes saturated with activated hydrogen species, which are responsible for both hydrogenation and C-F bond cleavage.[8]

    • Transfer Hydrogenation: Reagents like ammonium formate or borane-ammonia complexes can sometimes offer milder conditions, but HDF can still occur.[7]

  • Solvent Selection: The solvent influences catalyst activity and substrate presentation to the catalytic surface.

    • Protic vs. Aprotic: Protic solvents like alcohols (methanol, ethanol) are common for hydrogenation. However, their ability to participate in protonolysis or alter the catalyst surface can impact HDF rates. Aprotic solvents like THF or ethyl acetate may offer better selectivity in some cases.

    • Acidic Additives: Glacial acetic acid is often used to protonate the pyridine nitrogen, which accelerates the reduction of the aromatic ring.[9] However, the acidic environment can also promote HDF on the catalyst surface.

  • Temperature and Reaction Time:

    • Temperature: Higher temperatures increase the rates of all reactions, but often favor the undesired HDF pathway, which typically has a higher activation energy.

    • Reaction Time: Prolonged reaction times, especially after the starting material has been consumed, can lead to the slow conversion of the desired fluorinated piperidine into the HDF byproduct.

Q3: How can I strategically modify my reaction to suppress hydrodefluorination?

Answer: Suppressing HDF is a balancing act between maintaining a sufficient rate for pyridine reduction while minimizing C-F bond cleavage. The following table outlines strategic adjustments and explains the rationale behind each choice.

ParameterRecommended Strategy & Rationale
Catalyst Strategy: Screen alternative catalysts. Start with 5% Pd/C, then test PtO₂ or 5% Rh/C. Rationale: Different metals have varying intrinsic activities for C-F bond activation.[10] Pt and Rh are often cited as being more selective for ring saturation over C-F cleavage compared to Pd.[7][11]
Hydrogen Pressure Strategy: Lower the H₂ pressure. Start optimization at a lower pressure (e.g., 1-5 bar) and only increase if the hydrogenation rate is too slow.[9] Rationale: Reducing hydrogen concentration on the catalyst surface can kinetically disfavor the HDF side reaction relative to the hydrogenation of the pyridine ring.[8]
Solvent Strategy: If using an acidic solvent, switch to a neutral one. Compare results in methanol, ethanol, ethyl acetate, and THF. Rationale: An acidic medium can enhance catalyst activity towards C-F scission. Neutral solvents can temper this effect. The choice of solvent can also influence the conformation of the substrate on the catalyst surface.[12]
Temperature Strategy: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature). Rationale: HDF often has a higher activation energy than hydrogenation. Lowering the temperature will slow both reactions, but it will disproportionately slow the undesired HDF pathway.
Reaction Monitoring Strategy: Monitor the reaction closely by GC-MS or ¹⁹F NMR and stop it immediately upon full consumption of the starting material. Rationale: The desired fluorinated piperidine product can itself undergo HDF if left under the reaction conditions for too long. Minimizing exposure time is critical.

Section 2: Experimental Protocols & Analysis

Q4: Can you provide a standard protocol for synthesizing a fluoropiperidine that includes checkpoints for monitoring HDF?

Answer: Absolutely. This protocol for the hydrogenation of 2-fluoropyridine is designed as a robust starting point. It incorporates in-process controls (IPCs) to monitor for HDF, allowing for timely intervention.

Protocol: Hydrogenation of 2-Fluoropyridine to 2-Fluoropiperidine

Materials:

  • 2-Fluoropyridine

  • Catalyst (e.g., 5% Pd/C, 50% wet, or PtO₂)

  • Solvent (e.g., Methanol or Ethyl Acetate)

  • Hydrogen source (H₂ gas cylinder)

  • High-pressure reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Analytical standards of starting material and expected products (if available)

Procedure:

  • Reactor Setup:

    • To a clean, dry high-pressure reactor vessel, add 2-fluoropyridine (1.0 eq).

    • Under a stream of inert gas, carefully add the catalyst. For an initial screen, use 5 mol% of 5% Pd/C.

    • Add the solvent (e.g., Methanol, to a concentration of ~0.1 M).

  • Reaction Execution:

    • Seal the reactor vessel securely.

    • Purge the headspace 3-5 times with inert gas, followed by 3-5 purges with H₂ gas.

    • Pressurize the reactor with H₂ to the desired starting pressure (e.g., 5 bar).[9]

    • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-40°C).[9]

  • In-Process Control (IPC):

    • After a set time (e.g., 2 hours), carefully depressurize and purge the reactor with inert gas.

    • Quickly withdraw a small aliquot of the reaction mixture. Filter it through a syringe filter (e.g., PTFE) to remove the catalyst.

    • Analyze the aliquot immediately by GC-MS and/or ¹⁹F NMR.

      • GC-MS: Look for the mass of the starting material, the desired 2-fluoropiperidine, and the HDF byproduct (piperidine).

      • ¹⁹F NMR: The disappearance of the starting material signal and the appearance of a new signal for the product will be observed. The absence of other fluorine-containing signals indicates HDF is not producing intermediate fluorinated byproducts.

  • Continuation and Work-up:

    • If the reaction is incomplete and HDF is minimal (<5%), reseal, purge, and continue the reaction, taking another IPC after a few more hours.

    • If the starting material is consumed, or if HDF is becoming significant, stop the reaction.

    • Carefully vent the reactor and purge thoroughly with inert gas.

    • Filter the entire reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with fresh solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by distillation or column chromatography. Note: If the product is volatile, in-situ protection (e.g., with Boc anhydride or Cbz-Cl) after filtration can facilitate handling and purification.[2][3]

The following diagram illustrates the workflow for this protocol.

G cluster_setup 1. Reaction Setup cluster_execution 2. Hydrogenation cluster_analysis 3. In-Process Control (IPC) cluster_decision 4. Decision & Work-up Setup1 Charge Reactor: - 2-Fluoropyridine - Solvent (MeOH) Setup2 Add Catalyst (5 mol% Pd/C) under Inert Atmosphere Setup1->Setup2 Exec1 Seal & Purge Reactor (N2 then H2) Setup2->Exec1 Exec2 Pressurize with H2 (5 bar) Exec1->Exec2 Exec3 Stir at 25-40°C Exec2->Exec3 IPC1 After 2h, take aliquot Exec3->IPC1 IPC2 Filter catalyst IPC1->IPC2 IPC3 Analyze: - GC-MS - 19F NMR IPC2->IPC3 Decision SM Consumed? HDF Acceptable? IPC3->Decision Continue Continue Reaction, Monitor Periodically Decision->Continue No Stop Stop Reaction: Vent, Purge, Filter Decision->Stop Yes Purify 5. Purification (Distillation or Chromatography) Stop->Purify Purify Product

Caption: Experimental workflow for controlled piperidine synthesis.

Q5: How do I reliably detect and quantify HDF byproducts?

Answer: Accurate detection and quantification are essential for optimizing your reaction. A multi-technique approach is most reliable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is often the workhorse technique.

    • How it works: It separates compounds based on their boiling point and polarity, and the mass spectrometer provides the molecular weight of each component.

    • What to look for: You will see distinct peaks for your fluoropyridine starting material, the desired fluoropiperidine product, and the HDF byproduct (the corresponding non-fluorinated piperidine). The mass difference will be characteristic of F vs. H substitution.

    • Quantification: By running a standard calibration curve, you can determine the relative percentages of each component in your crude reaction mixture.[13]

  • ¹⁹F NMR Spectroscopy: This is the most direct method for observing fluorine-containing species.

    • How it works: It specifically detects the ¹⁹F nucleus.

    • What to look for: The starting fluoropyridine will have a characteristic chemical shift. As the reaction proceeds, this signal will decrease, and a new signal for the fluoropiperidine product will appear (usually at a very different chemical shift). The complete disappearance of all signals in the ¹⁹F NMR spectrum is a definitive sign of 100% HDF.[14]

    • Quantification: You can use an internal standard (e.g., 4-fluorotoluene) with a known concentration to quantify the amount of your fluorine-containing product remaining.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile products or those that require in-situ derivatization (e.g., Boc-protection).

    • How it works: Similar to GC-MS, but separates compounds in the liquid phase. It is well-suited for the analysis of protected amines.[15]

    • What to look for: You can monitor the specific masses of the protected fluoropiperidine and the protected HDF byproduct.

The following diagram illustrates the relationship between the desired reaction and the problematic side reaction.

G SM Fluoropyridine (Starting Material) DP Fluoropiperidine (Desired Product) SM->DP Hydrogenation (+H2, Catalyst) [DESIRED] HDF Piperidine (HDF Byproduct) SM->HDF Hydrogenation + HDF (+H2, Catalyst) [UNDESIRED] DP->HDF HDF (+H2, Catalyst) [UNDESIRED]

Caption: Desired hydrogenation vs. undesired HDF pathways.

Section 3: Frequently Asked Questions (FAQs)

Q: Is HDF more likely with certain substitution patterns on the pyridine ring? A: Yes. The position of the fluorine atom and the presence of other electron-withdrawing or -donating groups can significantly influence the rate of HDF. C-F bonds ortho to the nitrogen atom are often particularly susceptible to cleavage. Computational studies have shown that the regioselectivity of HDF is highly dependent on the catalyst and substrate electronics.[16]

Q: My reaction shows full conversion of the starting material, but the yield of my desired fluoropiperidine is low. Could this be HDF? A: This is a classic symptom of a competing HDF reaction. If your starting material is gone but the product yield is low, it is highly probable that a significant portion has been converted into the non-fluorinated HDF byproduct. A GC-MS analysis of the crude reaction mixture should be your immediate next step to confirm the presence and quantity of the HDF product.

Q: Can the work-up procedure affect the final product-to-byproduct ratio? A: Generally, the product-to-byproduct ratio is set during the reaction itself. However, if your work-up involves harsh conditions (e.g., strong acids or bases, high heat), it's conceivable that further degradation could occur, though this is less common than HDF happening during the primary catalytic step. More commonly, difficulties during work-up and purification (e.g., co-elution in chromatography) can lead to perceived yield loss.

References

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers (NIH Public Access) . National Institutes of Health. Available at: [Link]

  • Catalytic Hydrodefluorination with Late Transition Metal Complexes. ACS Catalysis. Available at: [Link]

  • Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage. ACS Catalysis. Available at: [Link]

  • Palladium-catalyzed fluorination of carbon-hydrogen bonds. National Institutes of Health. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation (NIH Public Access). National Institutes of Health. Available at: [Link]

  • Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR3)2(CO)(H)2]: predicted scope and regioselectivities. Dalton Transactions. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • Hydrodefluorination of Perfluorooctanoic Acid in the H2‑Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles. Environmental Science & Technology. Available at: [Link]

  • Alternative Synthetic Routes to Hydrofluoro Olefins. ResearchGate. Available at: [Link]

  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the. SciSpace. Available at: [Link]

  • Overview on PFAS analytical methods. Publications Office of the European Union. Available at: [Link]

  • Photochemical and Electrochemical Strategies for Hydrodefluorination of Fluorinated Organic Compounds. National Institutes of Health. Available at: [Link]

  • Palladium-catalysed electrophilic aromatic C–H fluorination. ResearchGate. Available at: [Link]

  • Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds. ACS Publications. Available at: [Link]

  • Hydrodefluorination of perfluoroalkyl groups using silylium-carborane catalysts. National Institutes of Health. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]

  • Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. National Institutes of Health. Available at: [Link]

  • Hydrodefluorination. Wikipedia. Available at: [Link]

  • Synthesis of piperidines via the hydrogenation of pyridines. ResearchGate. Available at: [Link]

  • A validated analytical method for the determination of perfluorinated compounds in surface-, sea- and sewagewater. Ghent University Academic Bibliography. Available at: [Link]

Sources

Technical Support Center: Mastering Cis/Trans Isomer Control in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art of controlling cis/trans isomer formation in chemical reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter the critical challenge of stereoselectivity in their synthetic endeavors. Here, we move beyond simple protocols to delve into the underlying principles that govern isomeric outcomes, empowering you to troubleshoot and refine your reaction conditions with confidence.

Introduction: The Significance of Stereochemical Control

In the realm of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the spatial arrangement of atoms in a molecule is paramount. Cis and trans isomers, also known as geometric isomers, can exhibit vastly different physical, chemical, and biological properties.[1][2][3] The ability to selectively synthesize one isomer over the other is often a critical determinant of a product's efficacy, safety, and viability. This guide provides a structured approach to understanding and manipulating the factors that influence the formation of cis and trans isomers, transforming unpredictable mixtures into controlled, stereoselective transformations.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the formation of cis vs. trans isomers?

The ratio of cis to trans isomers in a reaction is primarily dictated by the principles of kinetic versus thermodynamic control.[4][5][6]

  • Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest. This typically occurs at lower reaction temperatures where the reaction is irreversible. The product distribution is determined by the relative energies of the transition states leading to the two isomers. The isomer with the lower activation energy barrier will be the kinetic product.[5][6]

  • Thermodynamic Control: Under thermodynamic control, the major product is the most stable one. These conditions, often involving higher temperatures or longer reaction times, allow the reaction to be reversible, enabling an equilibrium to be established.[4][5][7] The product ratio then reflects the relative thermodynamic stabilities of the isomers. Generally, the trans isomer is more stable due to reduced steric hindrance between substituent groups.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might face in controlling cis/trans selectivity and offers actionable solutions based on established chemical principles.

Issue 1: My reaction yields a mixture of cis and trans isomers, but I need a single isomer. How can I improve selectivity?

Root Cause Analysis: A mixture of isomers suggests that either the reaction conditions do not sufficiently favor one pathway (kinetic or thermodynamic) over the other, or that the inherent selectivity of the reaction is low.

Troubleshooting Steps:

  • Temperature Adjustment: This is often the most critical parameter.

    • To favor the kinetic product (often the cis isomer in certain reactions): Lower the reaction temperature. This will slow down both reaction pathways, but it will have a more pronounced effect on the pathway with the higher activation energy.

    • To favor the thermodynamic product (usually the more stable trans isomer): Increase the reaction temperature. This provides the necessary energy to overcome the activation barriers for both the forward and reverse reactions, allowing the system to reach equilibrium and favor the most stable product.[5][7]

  • Solvent Selection: The polarity and protic/aprotic nature of the solvent can influence the stability of transition states and intermediates.[8][9]

    • Polar Protic Solvents (e.g., alcohols): These solvents can stabilize charged intermediates through hydrogen bonding. In elimination reactions, this can favor E1 pathways, which may lead to different isomeric ratios compared to E2 pathways.[8]

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally preferred for reactions involving strong bases, such as in many E2 eliminations, as they do not solvate the base as strongly, making it more reactive.[9]

  • Catalyst Choice: The catalyst can have a profound impact on stereoselectivity by influencing the geometry of the transition state.

    • In Alkene Metathesis: The choice of catalyst is crucial. For instance, certain tungsten-based alkylidenes are known to exhibit high Z (cis) selectivity in ring-closing metathesis (RCM).[10]

    • In Asymmetric Catalysis: Chiral catalysts can be employed to control the E/Z geometry of an alkene product.[11] These catalysts can create a chiral environment that favors the formation of one diastereomeric transition state over another.

Issue 2: The reaction is supposed to be stereoselective, but I am observing isomerization of my desired product.

Root Cause Analysis: Isomerization can occur under the reaction conditions, especially if they are harsh (e.g., high temperature, presence of acid or base). Photochemical isomerization can also be a factor if the product is light-sensitive.[4][12]

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Lower the temperature: As discussed, higher temperatures can promote equilibration.

    • Reduce reaction time: Monitor the reaction progress closely (e.g., by TLC or GC/MS) and quench the reaction as soon as the starting material is consumed to minimize product isomerization.

    • Neutralize the reaction mixture promptly during workup: Residual acid or base can catalyze isomerization.

  • Protect from Light: If your compound contains a photosensitive functional group (like in azobenzenes), conduct the reaction and purification in the dark or under amber light to prevent photochemical isomerization.[13][14]

  • Purification Method:

    • Be aware that some purification techniques, such as chromatography on silica or alumina gel, can sometimes induce isomerization if the stationary phase is acidic or basic. Consider using a neutral stationary phase or deactivating the stationary phase with a suitable agent (e.g., triethylamine).

Issue 3: I am struggling to separate the cis and trans isomers I have produced.

Root Cause Analysis: Cis and trans isomers often have very similar physical properties, which can make their separation challenging.[1][15]

Troubleshooting Steps:

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): This is often the most effective method. Experiment with different stationary phases (e.g., C18, silica, chiral phases) and mobile phase compositions.[16][17]

    • Gas Chromatography (GC): If the isomers are volatile, GC can provide excellent separation.[16]

    • Flash Column Chromatography: While less resolving than HPLC, optimization of the solvent system can sometimes achieve separation.[18]

  • Crystallization: If the isomers have different solubilities, fractional crystallization can be an effective separation technique.[16]

  • Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to form a new compound that is easier to separate. The original isomer can then be regenerated.

Experimental Protocols

Protocol 1: Kinetic vs. Thermodynamic Control in the Wittig Reaction

The Wittig reaction is a classic example where reaction conditions can be tuned to favor either the cis (Z) or trans (E) alkene.[19][20]

Objective: To demonstrate the selective synthesis of cis and trans stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.

Diagram of the Wittig Reaction Workflow:

Wittig_Workflow cluster_reagent Ylide Formation cluster_reaction Alkene Synthesis cluster_analysis Analysis PhosphoniumSalt Benzyltriphenylphosphonium chloride Base Strong Base (e.g., n-BuLi or NaHMDS) PhosphoniumSalt->Base Deprotonation Ylide Phosphonium Ylide Base->Ylide ReactionMix Reaction Mixture Ylide->ReactionMix Aldehyde Benzaldehyde Aldehyde->ReactionMix Cis_Product cis-Stilbene (Kinetic Product) ReactionMix->Cis_Product Low Temp, Salt-Free Trans_Product trans-Stilbene (Thermodynamic Product) ReactionMix->Trans_Product Higher Temp, Li Salts Present NMR 1H NMR Analysis Cis_Product->NMR Trans_Product->NMR

Caption: Workflow for the Wittig reaction showcasing the formation of cis and trans isomers.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Benzaldehyde

  • Anhydrous THF

  • n-Butyllithium (n-BuLi) in hexanes or Sodium hexamethyldisilazide (NaHMDS)

  • Methanol

Procedure for cis-Stilbene (Kinetic Control):

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride in anhydrous THF.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add one equivalent of NaHMDS or n-BuLi. The solution should turn a deep orange/red color, indicating the formation of the ylide.

  • Stir at -78 °C for 30 minutes.

  • Add one equivalent of benzaldehyde dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding methanol.

  • Extract the product and purify by column chromatography.

  • Analyze the product ratio by ¹H NMR spectroscopy. The vinylic protons of cis-stilbene will show a smaller coupling constant (J ≈ 12 Hz) compared to trans-stilbene (J ≈ 16 Hz).[21]

Procedure for trans-Stilbene (Thermodynamic Control with Stabilized Ylide):

Note: The use of a stabilized ylide generally favors the trans product. The following is a general procedure.

  • Prepare the stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) from the corresponding phosphonium salt and a weaker base (e.g., NaOEt).

  • Dissolve the stabilized ylide and benzaldehyde in a suitable solvent (e.g., ethanol).

  • Heat the reaction mixture at reflux for several hours.

  • Cool the reaction, remove the solvent, and purify the product.

  • Analyze the product ratio by ¹H NMR spectroscopy.

Expected Outcomes:

ConditionMajor ProductTypical Ratio (cis:trans)
Non-stabilized ylide, low temp, salt-freecis-Stilbene>95:5
Stabilized ylide, higher temptrans-Stilbene<10:90

Data Interpretation and Analysis

Determining Cis/Trans Ratios

Accurate determination of the isomeric ratio is crucial for evaluating the success of a stereoselective reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for this purpose. The coupling constants (J-values) between vinylic protons are diagnostic of the stereochemistry.[18][22]

    • trans isomers typically exhibit larger coupling constants (¹³J ≈ 12-18 Hz).

    • cis isomers show smaller coupling constants (¹³J ≈ 6-12 Hz).[21]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can separate the isomers, and the relative peak areas can be used to determine the ratio.[16]

  • Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibrations can sometimes distinguish between cis and trans isomers. Trans alkenes often show a strong band around 960-990 cm⁻¹, while cis alkenes show a broader band around 675-730 cm⁻¹.

Diagram: Logic for Refining Reaction Conditions

Refinement_Logic Start Initial Reaction: Undesired cis/trans Ratio Analyze Analyze Isomer Ratio (NMR, GC, HPLC) Start->Analyze Decision Is Desired Isomer Kinetic or Thermodynamic? Analyze->Decision Kinetic Target: Kinetic Product Decision->Kinetic Kinetic Thermodynamic Target: Thermodynamic Product Decision->Thermodynamic Thermodynamic End Achieved Desired Selectivity Decision->End Desired Ratio Achieved LowerTemp Decrease Temperature Kinetic->LowerTemp ChangeCatalyst Use Stereoselective Catalyst Kinetic->ChangeCatalyst IncreaseTemp Increase Temperature Thermodynamic->IncreaseTemp IncreaseTime Increase Reaction Time Thermodynamic->IncreaseTime LowerTemp->Analyze ChangeCatalyst->Analyze IncreaseTemp->Analyze IncreaseTime->Analyze

Caption: Decision-making flowchart for optimizing cis/trans selectivity.

References

  • Fiveable. Cis-trans Isomerism Definition - Organic Chemistry Key Term.
  • National Institutes of Health. Application of Asymmetric Catalysis in the E/Z-Stereodivergent Synthesis of Alkenes.
  • Adam, W., & Stegmann, V. R. (2002). Unusual temperature dependence in the cis/trans-oxetane formation discloses competitive syn versus anti attack for the Paternò-Büchi reaction of triplet-excited ketones with cis. Journal of the American Chemical Society, 124(14), 3600–3607.
  • National Institutes of Health.
  • Wikipedia. Cis–trans isomerism.
  • Crespi, S., et al. (2007). On the Mechanism of the cis−trans Isomerization in the Lowest Electronic States of Azobenzene: S0, S1, and T1. Journal of the American Chemical Society.
  • Quora.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • ResearchGate.
  • Benchchem. A Comparative Spectroscopic Analysis of Cis- and Trans-Crotonaldehyde Isomers.
  • Benchchem. purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine.
  • Journal of Chemical Physics.
  • PubMed.
  • National Institutes of Health.
  • Chemistry Stack Exchange. How do you change the cis-trans isomerism of compounds?.
  • chemeurope.com. Cis-trans isomerism.
  • Wikipedia. Thermodynamic and kinetic reaction control.
  • Benchchem. Challenges in separating cis and trans isomers of 1,4-Dibenzoyloxycyclohexane.
  • Benchchem. challenges in the purification of cis and trans isomers of o-Chlorostilbene.
  • Chemistry LibreTexts. Kinetic versus Thermodynamic Control.
  • cis trans isomerism organic chemistry.
  • Solubility of Things. Stereoisomerism: Geometric Isomers (cis/trans) and Optical Isomers.
  • Chemistry LibreTexts. Kinetic vs. Thermodynamic Control of Reactions.
  • Chemistry LibreTexts. The Wittig Reaction.
  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • YouTube. The Wittig Reaction - Mechanism and Stereochemistry.

Sources

Stability issues of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Solution Stability and Experimental Success

Welcome to the technical support center for (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. As a Senior Application Scientist, I've structured this guide to provide not just protocols, but a deeper understanding of the chemical principles at play, ensuring the integrity of your experiments.

I. Foundational Knowledge: Understanding the Molecule

(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride is a valuable building block in medicinal chemistry. Its structure, containing a piperidine ring, a hydroxyl group, and a fluorine atom, offers unique properties for drug design. However, this combination of functional groups also presents potential stability concerns in solution that researchers must consider. The presence of fluorine can significantly impact a molecule's properties, including metabolic stability and lipophilicity.[1][2][3]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride in solution.

Q1: I'm observing a decrease in the concentration of my stock solution over time. What could be the cause?

A decrease in concentration suggests that the compound may be degrading. Several factors could be at play, including the pH of your solution, storage temperature, and exposure to light. The piperidine ring and the fluoro-alcohol moiety are susceptible to certain degradation pathways.[4]

Q2: What are the most likely degradation pathways for this compound in solution?

Based on the structure of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride, two primary degradation pathways should be considered:

  • Intramolecular Cyclization: In neutral or basic conditions, the hydroxyl group can act as an internal nucleophile, potentially displacing the adjacent fluorine atom to form a reactive epoxide or other cyclic ether intermediates. This is a known reaction for halohydrins.

  • Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts.[4]

Q3: How does pH affect the stability of this compound?

The stability of piperidine derivatives in aqueous solutions is often pH-dependent.[5][6]

  • Acidic pH: As a hydrochloride salt, the compound is expected to be most stable in acidic conditions (pH 3-5). The protonated piperidine nitrogen is less likely to participate in degradation reactions.

  • Neutral to Basic pH: At higher pH values, the deprotonated, more nucleophilic free amine can facilitate degradation pathways, including intramolecular cyclization.

Q4: What is the recommended solvent for preparing stock solutions?

For optimal stability, it is recommended to prepare stock solutions in anhydrous, aprotic solvents such as DMSO or DMF. If aqueous solutions are necessary, use a buffer with a pH in the acidic range (e.g., pH 3-5 citrate or acetate buffer).

Q5: How should I store solutions of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride?

Solutions should be stored at low temperatures, ideally at -20°C or -80°C, to minimize thermal degradation. They should also be protected from light to prevent photodegradation.[7][8]

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of the compound in solution.1. Verify Solution Preparation: Ensure stock solutions are freshly prepared in an appropriate solvent (anhydrous DMSO or a low pH buffer). 2. Control pH: If using aqueous solutions, verify and maintain the pH within the optimal range (pH 3-5). 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated warming and cooling.
Appearance of new, unexpected peaks in chromatograms Formation of degradation products.1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks to infer their structure. This can help confirm the degradation pathway. 2. Perform a Forced Degradation Study: This will help to intentionally generate and identify potential degradation products, confirming their presence in your experimental samples.
Loss of biological activity in assays The active compound has degraded.1. Confirm Compound Integrity: Analyze an aliquot of the solution used in the assay by HPLC or LC-MS to check for degradation. 2. Prepare Fresh Solutions: Always use freshly prepared solutions for biological experiments to ensure the compound's integrity.

IV. Experimental Protocols

To proactively assess the stability of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride under your specific experimental conditions, a forced degradation study is highly recommended.[9][10]

Protocol: Forced Degradation Study

This study will expose the compound to various stress conditions to identify potential degradation products and sensitive conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Analysis:

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).[11]

  • Monitor for the appearance of new peaks and a decrease in the main peak area.

Illustrative Stability Data

The following table provides a hypothetical summary of expected outcomes from a forced degradation study. Actual results should be determined experimentally.

Stress Condition Expected % Degradation Potential Degradation Products
0.1 N HCl, 60°C, 24h< 5%Minimal degradation expected.
0.1 N NaOH, RT, 4h15-30%Intramolecular cyclization products.
3% H₂O₂, RT, 24h10-20%N-oxide, ring-opened products.
Heat (60°C), 48h5-10%Minor thermal decomposition products.
Photolysis, 24h5-15%Various photolytic products.

V. Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways for (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride.

cluster_main Main Compound cluster_degradation Degradation Pathways cluster_cyclization Intramolecular Cyclization (Basic/Neutral pH) cluster_oxidation Oxidation A (3R,4R)-rel-4-Fluoropiperidin-3-ol B Aziridinium Intermediate A->B -F⁻ D N-Oxide A->D [O] C Ring-Expanded Product B->C Ring Expansion E Ring-Opened Products D->E Further Oxidation

Caption: Potential degradation pathways of (3R,4R)-rel-4-Fluoropiperidin-3-ol.

VI. Recommended Analytical Workflow

A robust analytical method is crucial for monitoring the stability of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride.

A Sample Preparation (Freshly prepared in appropriate solvent) B HPLC Analysis (Reverse-Phase C18) A->B C Peak Purity Assessment (Diode Array Detector) B->C D Mass Spectrometry (LC-MS) (Identification of degradants) C->D E Data Interpretation & Stability Assessment D->E

Caption: Recommended analytical workflow for stability testing.

By understanding the potential stability issues and implementing the troubleshooting and analytical strategies outlined in this guide, researchers can ensure the reliability and accuracy of their experimental results when working with (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride.

References

  • This review relates a new access to the piperidine ring by intramolecular cyclization of acyl iminium and iminium ions substituted by an... ResearchGate. Available from: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. ResearchGate. Available from: [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. Available from: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available from: [Link]

  • Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. ResearchGate. Available from: [Link]

  • Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Canadian Journal of Chemistry. Available from: [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. Available from: [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. PubMed. Available from: [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available from: [Link]

  • core components of analytical method validation for small molecules-an overview. ResearchGate. Available from: [Link]

  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Google Patents.
  • CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins. YouTube. Available from: [Link]

  • Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research. Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ResearchGate. Available from: [Link]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. ScienceDirect. Available from: [Link]

  • Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. PMC. Available from: [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available from: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available from: [Link]

  • (3S,4R)-3-fluoropiperidin-4-ol hydrochloride - 97% (CAS No. 1443380-89-9) Suppliers. Molbase. Available from: [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC. Available from: [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available from: [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available from: [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. Available from: [Link]

  • Thermal Degradation of Piperazine Blends with Diamines. ResearchGate. Available from: [Link]

  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). ResearchGate. Available from: [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available from: [Link]

  • Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. MDPI. Available from: [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available from: [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. Available from: [Link]

  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PMC. Available from: [Link]

  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. ResearchGate. Available from: [Link]

  • Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl3-Catalyzed Prins Reaction. ResearchGate. Available from: [Link]

  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. PubMed. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

Sources

Addressing challenges in the scale-up synthesis of fluorinated piperidinols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of Fluorinated Piperidinols

A a Senior Application Scientist, this guide provides practical, experience-driven insights into the challenges of scaling up the synthesis of fluorinated piperidinols. It is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered in the laboratory and during process development.

The strategic incorporation of fluorine into piperidine scaffolds can significantly enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity.[1][2][3] However, the journey from small-scale discovery to large-scale production is often fraught with challenges unique to fluorination chemistry. This guide offers a structured approach to identifying, understanding, and overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently posed by scientists embarking on the scale-up of fluorinated piperidinol synthesis.

Q1: What are the primary challenges I should anticipate when scaling up my fluorinated piperidinol synthesis?

A1: Scaling up fluorination reactions introduces several critical challenges. Key areas of concern include:

  • Reaction Energetics and Safety: Fluorination reactions can be highly exothermic. What is manageable in a small flask can lead to thermal runaway in a larger reactor. Therefore, careful calorimetric analysis (e.g., Differential Scanning Calorimetry or Reaction Calorimetry) is essential to understand the heat flow and ensure adequate cooling capacity.

  • Reagent Selection and Handling: Many fluorinating agents are hazardous and require specialized handling protocols.[4][5] On a larger scale, the risks associated with toxic and corrosive reagents like elemental fluorine or sulfur tetrafluoride analogues (e.g., DAST) are magnified.[5] Safer, modern alternatives are available and should be considered.[5]

  • Side Reactions and Impurity Profile: Side reactions, such as hydrodefluorination or the formation of constitutional isomers, can become more pronounced at scale.[1] These impurities can complicate purification and impact the final product's quality.

  • Purification: The unique polarity and potential volatility of fluorinated compounds can make purification by standard methods like silica gel chromatography challenging and costly at scale.[6][7]

  • Material Compatibility: The corrosiveness of some fluorinating agents and byproducts (like HF) necessitates careful selection of reactor materials.[4]

Q2: How does the position of the fluorine atom on the piperidine ring affect the synthesis strategy?

A2: The regiochemistry of fluorine substitution is a critical consideration as it influences both the synthetic route and the molecule's conformational behavior.[8][9]

  • Fluorine adjacent to the nitrogen (e.g., 2- or 6-position): This can significantly lower the basicity of the nitrogen, potentially affecting its reactivity and the molecule's biological interactions.[1] The synthesis may require N-protection strategies to prevent unwanted side reactions.

  • Fluorine at the 3- or 4-position: These are common motifs in pharmaceutical candidates.[1] Synthetic strategies often involve the fluorination of a pre-formed piperidine ring or the cyclization of a fluorinated acyclic precursor.[10]

  • Stereochemistry: The axial or equatorial orientation of the fluorine atom can have a profound impact on the molecule's properties.[1][8][11] Achieving the desired stereoisomer often requires stereoselective fluorination methods or chiral separations, which can be challenging to scale.

Q3: What are the key safety precautions I must take when working with fluorinating agents at scale?

A3: Safety is paramount in fluorination chemistry.[12]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, a face shield, and gloves resistant to the specific fluorinating agent and solvents being used.[12]

  • Ventilation: Conduct all work in a well-ventilated fume hood. For larger scale reactions, consider a walk-in hood or a dedicated, controlled environment.

  • Emergency Preparedness: Have an emergency response plan in place.[13] This includes immediate access to an emergency shower, eyewash station, and appropriate neutralizing agents (e.g., calcium gluconate gel for HF exposure).[13]

  • Reagent Handling: Handle all fluorinating agents with extreme care, avoiding contact with skin and eyes.[12] Store them in a cool, dry, and well-ventilated area, away from incompatible materials.[12]

  • Waste Disposal: Follow all institutional and regulatory guidelines for the disposal of fluorinated waste.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific problems encountered during the scale-up synthesis of fluorinated piperidinols.

Low Reaction Yield

A drop in yield upon scaling up is a common and frustrating issue. The following guide will help you diagnose and address the root cause.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_purity Analyze Starting Material Purity (NMR, GC-MS) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup side_products Identify Major Byproducts (LC-MS, NMR) check_purity->side_products Impurities Present incomplete_reaction Incomplete Conversion? check_conditions->incomplete_reaction degradation Product Degradation? check_conditions->degradation optimize_workup Modify Workup Protocol check_workup->optimize_workup Product Loss Detected optimize_reagents Modify Reagent Stoichiometry side_products->optimize_reagents optimize_solvent Screen Solvents side_products->optimize_solvent optimize_temp Optimize Temperature incomplete_reaction->optimize_temp Yes optimize_time Adjust Reaction Time incomplete_reaction->optimize_time incomplete_reaction->optimize_reagents degradation->optimize_temp Yes solution Improved Yield optimize_temp->solution optimize_time->solution optimize_reagents->solution optimize_solvent->solution optimize_workup->solution

Caption: A decision-making workflow for troubleshooting low reaction yields.

Q: My reaction yield dropped significantly when I increased the scale. What should I investigate first?

A: Begin by systematically evaluating the fundamental parameters of your reaction.[14]

  • Purity of Starting Materials: Impurities in your starting materials can have a more pronounced negative effect at a larger scale.[14] Re-verify the purity of all reactants and solvents.

  • Reaction Monitoring: Ensure your reaction is going to completion. Use techniques like TLC, GC-MS, or NMR to monitor the reaction progress.[15] An incomplete reaction is a common cause of low yield.

  • Temperature Control: Inadequate temperature control in a larger reactor can lead to the formation of side products or decomposition of the desired product.[14] Measure the internal temperature of the reaction mixture, not just the temperature of the heating or cooling bath.

  • Reagent Stoichiometry: Ensure the molar ratios of your reagents are correct.[14] Inaccurate measurements can lead to incomplete conversion of the limiting reagent.

Q: I've identified a significant amount of a hydrodefluorination byproduct. How can I minimize this?

A: Hydrodefluorination is a common side reaction, particularly during catalytic hydrogenation of fluorinated pyridines.[1]

  • Catalyst Choice: The choice of catalyst is crucial. Some catalysts are more prone to promoting C-F bond cleavage. Screen different catalysts (e.g., Rh-based catalysts have shown promise in some cases).[1]

  • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can often suppress hydrodefluorination.

  • Substrate Modification: Protecting the Lewis basic nitrogen of the pyridine ring, for example, with a borane reagent, can help prevent catalyst deactivation and reduce side reactions.[1]

Purification Challenges

The unique properties of fluorinated compounds can make their purification non-trivial.

Q: My fluorinated piperidinol is difficult to separate from non-fluorinated impurities by standard column chromatography. What are my options?

A: This is a common issue due to the similar polarities of the desired product and certain byproducts.

  • Alternative Chromatography: Consider alternative chromatographic techniques such as Supercritical Fluid Chromatography (SFC), which can offer better resolution for fluorinated compounds.[1]

  • Crystallization: If your product is a solid, explore different solvent systems to induce crystallization. This can be a highly effective and scalable purification method.

  • Derivatization: In some cases, it may be beneficial to derivatize the crude product to facilitate purification, followed by a deprotection step.[1]

  • Fluorinated Solid Phase Extraction (F-SPE): This technique utilizes a fluorous stationary phase to selectively retain fluorinated compounds, allowing for the easy removal of non-fluorinated impurities.

Table 1: Comparison of Purification Techniques for Fluorinated Piperidinols

Purification TechniqueAdvantagesDisadvantagesScalability
Silica Gel Chromatography Widely available, well-understood.Can have poor resolution for fluorinated compounds, large solvent consumption.Moderate
Supercritical Fluid Chromatography (SFC) Faster, uses less organic solvent, good for chiral separations.[1]Requires specialized equipment.Good
Crystallization Potentially high purity, cost-effective at scale.Not all compounds will crystallize easily.Excellent
Fluorinated Solid Phase Extraction (F-SPE) Highly selective for fluorinated compounds.Higher cost of stationary phase.Moderate
Safety Incidents and Concerns

Q: We had a minor incident involving a small release of a corrosive gas during our last scale-up attempt. How can we prevent this in the future?

A: Any uncontrolled release is a serious concern. A thorough review of your experimental setup and procedures is necessary.

  • System Integrity: Before every reaction, perform a leak test on your entire setup using an inert gas.[13] Ensure all joints and connections are secure.

  • Scrubbing: All reaction vessels should be vented to a suitable gas scrubber to neutralize any corrosive or toxic off-gases.[13]

  • Material Compatibility: Verify that all components of your reactor system (including tubing, gaskets, and stirrers) are compatible with the reagents and potential byproducts at the reaction temperature.[4]

Part 3: Experimental Protocols

This section provides a generalized, step-by-step protocol for a common reaction in the synthesis of fluorinated piperidinols.

Protocol: Nucleophilic Fluorination of a Hydroxypiperidine Precursor

This protocol describes a general procedure for the deoxofluorination of a protected hydroxypiperidinol using a modern fluorinating agent.

Materials:

  • Protected hydroxypiperidinol (1.0 eq)

  • Deoxyfluorinating agent (e.g., PyFluor, AlkylFluor) (1.2 - 1.5 eq)

  • Anhydrous, aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Aqueous workup solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reactor Setup: Set up a clean, dry, multi-necked flask equipped with a magnetic stirrer, a thermometer, an inert gas inlet, and a dropping funnel under an inert atmosphere.

  • Reagent Addition: Dissolve the protected hydroxypiperidinol in the anhydrous solvent and cool the solution to the desired temperature (typically 0 °C or -78 °C, depending on the reagent and substrate).

  • Fluorinating Agent Addition: Dissolve the deoxyfluorinating agent in the anhydrous solvent and add it dropwise to the cooled solution of the hydroxypiperidinol over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding the aqueous workup solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Drying and Concentration: Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method (e.g., column chromatography, crystallization).

Part 4: Analytical Techniques

Accurate and timely analytical data is crucial for successful process development.

Q: What are the best analytical methods for monitoring the progress of my fluorination reaction and characterizing the final product?

A: A combination of techniques is often necessary for a complete picture.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction's progress.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and for identifying byproducts.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for monitoring the disappearance of starting material and the appearance of the product, especially for less volatile compounds.[16]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are essential for confirming the structure of your fluorinated piperidinol.[17][18] ¹⁹F NMR is particularly useful for quantifying fluorinated impurities.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of your product.

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be used for the sensitive determination of fluorine content, although it can be challenging due to the high ionization potential of fluorine.[17]

References

  • GMP Fluorination Challenges Limit Use in API Synthesis. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. (2019, January 23). ScienceDaily. Retrieved from [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). NIH. Retrieved from [Link]

  • Fluorinating agents. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update. Retrieved from [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. (2023, November 10). PMC - NIH. Retrieved from [Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. Retrieved from [Link]

  • Chemoselective Nucleophilic Fluorination Induced by Selective Solvation of the SN2 Transition State. (n.d.). The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). PMC - NIH. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from [Link]

  • Future challenges and opportunities with fluorine in drugs?. (2023, June 15). ResearchGate. Retrieved from [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (n.d.). NIH. Retrieved from [Link]

  • Effects of Solvents on Nucleophilicity. (n.d.). MedLife Mastery. Retrieved from [Link]

  • Synthesis of free fluorinated piperidines. Conditions: i) 1,... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Developments in Methods of Analysis for Fluoride Determination. (2023, August 6). ResearchGate. Retrieved from [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18). ACS Catalysis - ACS Publications. Retrieved from [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. (n.d.). PMC - NIH. Retrieved from [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2023, October 17). ResearchGate. Retrieved from [Link]

  • Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. (2023, October 22). MDPI. Retrieved from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Fluorination Strategies. (n.d.). The Britton group. Retrieved from [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2023, January 29). LCGC International. Retrieved from [Link]

  • Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. Retrieved from [Link]

  • Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. (n.d.). Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Purification of fluorinated alcohols. (n.d.). Google Patents.
  • Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. (n.d.). PMC - NIH. Retrieved from [Link]

  • Examples of safe and selective fluorination agents. (A) Nucleophilic... (n.d.). ResearchGate. Retrieved from [Link]

  • Nuclophilic Fluorination by F-. (2024, January 4). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (n.d.). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Springer Nature Experiments. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of fluorinated piperidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by these molecules. The introduction of fluorine into a piperidine scaffold is a powerful strategy for modulating physicochemical and pharmacokinetic properties, but it introduces significant complexity to NMR spectra.[1][2] This resource provides expert-driven, in-depth answers to common troubleshooting questions, moving beyond simple protocols to explain the underlying principles that govern spectral appearance.

Section 1: Foundational Challenges & First Steps

This section addresses the initial hurdles of spectral complexity and proper data acquisition, which are fundamental to a successful analysis.

Q1: My ¹H NMR spectrum of a fluorinated piperidine is incredibly complex and I can't assign any signals. What's the first thing I should do?

Expert Insight: This is the most common issue researchers face. The complexity arises from the superimposition of standard ¹H-¹H couplings with additional, often large, ¹H-¹⁹F couplings that can span multiple bonds.[3] The ¹⁹F nucleus is 100% abundant and spin I = 1/2, meaning every proton on the piperidine ring can potentially couple to every fluorine atom, creating a cascade of splitting that can render multiplets unrecognizable.

Your primary goal is to simplify the spectrum by systematically removing sources of coupling. The most powerful first step is to run a fluorine-decoupled proton experiment, commonly denoted as ¹H{¹⁹F}.

Troubleshooting Workflow: Simplifying a Complex ¹H Spectrum

  • Acquire a Standard ¹H Spectrum: This is your baseline complex spectrum.

  • Acquire a ¹H{¹⁹F} Decoupled Spectrum: This experiment uses a broadband ¹⁹F pulse to irradiate all fluorine frequencies during proton acquisition. This collapses all ¹H-¹⁹F couplings, leaving only the familiar ¹H-¹H couplings.[4]

  • Compare the Spectra:

    • Identify Coupled Protons: Any multiplet that simplifies or changes its splitting pattern between the two spectra is coupled to fluorine.

    • Assign ¹H-¹H Correlations: Use the simplified ¹H{¹⁹F} spectrum to perform standard analyses like ¹H-¹H COSY to build the proton spin system of the piperidine ring without interference from fluorine coupling.

  • Acquire a ¹⁹F{¹H} Decoupled Spectrum: Conversely, this experiment decouples all protons from the fluorine nucleus. This is invaluable for determining the number of distinct fluorine environments and identifying ¹⁹F-¹⁹F couplings if multiple fluorines are present.

Below is a logical workflow for tackling initial spectral complexity.

G A Start: Complex 1D ¹H Spectrum B Acquire ¹H{¹⁹F} Decoupled Spectrum A->B C Acquire 1D ¹⁹F Spectrum A->C D Compare Coupled vs. Decoupled ¹H Spectra A->D B->D E Simplified ¹H-¹H Spin System Identified D->E F Identify Protons Coupled to Fluorine D->F G Acquire 2D Experiments (COSY, HSQC, HMBC) using ¹⁹F Decoupling on F2 Channel E->G H Full ¹H and ¹³C Assignment G->H

Caption: Initial workflow for simplifying complex proton NMR spectra.

Q2: Why are the ¹⁹F NMR chemical shifts so sensitive and how should I reference my spectrum properly?

Expert Insight: The ¹⁹F nucleus is surrounded by a dense cloud of electrons, making it highly polarizable. Its chemical shift is exquisitely sensitive to the local electronic environment, including through-space effects from solvent molecules, changes in conformation, and non-covalent interactions.[5][6] This high sensitivity is a double-edged sword: it provides a high-resolution probe of molecular environment but also leads to significant variability.[7] Unlike ¹H NMR where TMS is a universal internal standard, ¹⁹F NMR referencing has historically been inconsistent. The use of external references is a major source of irreproducibility, as magnetic susceptibility differences between your sample and the reference are not accounted for.[8]

Protocol: Best Practices for ¹⁹F Chemical Shift Referencing

To ensure data reproducibility and accuracy, internal referencing is strongly recommended.

  • Choose a Suitable Internal Standard: Select an inert, fluorinated compound with a single, sharp resonance that does not overlap with your analyte signals. Hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) is a common and robust choice.[8]

  • Prepare the Sample: Add a small, known quantity of the internal standard directly to your NMR sample.

  • Acquire the Spectrum: Run your ¹⁹F NMR experiment.

  • Calibrate the Spectrum: Manually set the chemical shift of your internal standard's peak to its accepted literature value (e.g., -164.9 ppm for C₆F₆). This calibrates the entire spectrum accurately.

  • Report with Clarity: In any publication or report, explicitly state the internal reference compound used and its reference chemical shift (e.g., "¹⁹F NMR spectra were referenced to internal C₆F₆ at δ = -164.9 ppm"). This practice is critical for the scientific community to compare data accurately.[8]

Section 2: Deciphering Coupling Constants

Coupling constants are the key to unlocking the conformational and stereochemical secrets of your fluorinated piperidine.

Q3: How can I distinguish between ¹H-¹H and ¹H-¹⁹F couplings in my proton spectrum?

Expert Insight: This is a direct extension of the troubleshooting workflow in Q1. The definitive method is to compare the standard ¹H spectrum with the ¹H{¹⁹F} decoupled spectrum. The couplings that disappear upon fluorine decoupling are ¹H-¹⁹F couplings.

However, sometimes you can infer the difference from the magnitude of the coupling constants. Vicinal ¹H-¹⁹F couplings (³JHF) can be very large, often falling outside the typical range for ¹H-¹H couplings.

Coupling Type Typical Range (Hz) Notes
Geminal (²JHF)45 - 60Large and easily identifiable.
Vicinal (³JHF)0 - 50Highly dependent on dihedral angle (Karplus relationship).
Long-Range (⁴JHF, ⁵JHF)0 - 10Often significant and observable, unlike many long-range ¹H-¹H couplings.[9]
Vicinal (³JHH)2 - 12Standard range for protons on an aliphatic ring.

Note: These are typical ranges and can vary. Experimental verification via decoupling is always the gold standard.

Q4: I've measured a large ³J(¹⁹F,¹H) coupling constant (~35-45 Hz). What does this tell me about the conformation of my piperidine ring?

Expert Insight: A large vicinal ¹H-¹⁹F coupling constant is a strong indicator of a specific stereochemical relationship, governed by a Karplus-type curve. For a piperidine ring in a chair conformation, this value provides direct evidence for the relative orientation of the fluorine and the coupled proton.

Studies have shown that the ³J(F,H) value is maximized when the dihedral angle between the C-F and C-H bonds is 180° (anti-periplanar) and minimized when the angle is ~90° (synclinal).[10][11]

  • Large Coupling (³JHF ≈ 35-45 Hz): This corresponds to an anti-periplanar arrangement (180° dihedral angle). This occurs between an axial fluorine and an axial proton on an adjacent carbon (³J_Fₐ,Hₐ).

  • Small Coupling (³JHF ≈ 5-15 Hz): This corresponds to a synclinal or gauche arrangement (~60° dihedral angle). This is seen between an axial fluorine and an equatorial proton (³J_Fₐ,Hₑ) or an equatorial fluorine and either an axial or equatorial proton.[11]

Systematic studies of fluorinated piperidines have revealed a common preference for the fluorine atom to occupy the axial position, a phenomenon attributed to stabilizing hyperconjugation and electrostatic interactions.[1][10][12] Therefore, observing a large ³J_F,H coupling is often the key piece of evidence confirming an axial fluorine conformation.

G cluster_0 Axial Fluorine Conformation cluster_1 Equatorial Fluorine Conformation Axial F (axial) Dihedral Angle ≈ 180° ³J(Fₐ,Hₐ) ≈ 40 Hz (Large) Equatorial F (axial) Dihedral Angle ≈ 60° ³J(Fₐ,Hₑ) ≈ 10 Hz (Small) Axial->Equatorial correlates to Conclusion Conclusion: A large ³J(F,H) coupling strongly suggests an axial fluorine and an axial proton. Axial->Conclusion Axial_E F (equatorial) Dihedral Angle ≈ 60° ³J(Fₑ,Hₐ) ≈ 15 Hz (Small) Equatorial_E F (equatorial) Dihedral Angle ≈ 60° ³J(Fₑ,Hₑ) ≈ 12 Hz (Small) Axial_E->Equatorial_E correlates to

Caption: Relationship between ³J(F,H) coupling and piperidine conformation.

Section 3: Advanced 2D NMR for Structural Elucidation

When 1D experiments are insufficient, 2D techniques are required to resolve complex spatial and through-bond relationships.

Q5: When should I use a ¹H-¹⁹F HOESY instead of a ¹H-¹H NOESY experiment?

Expert Insight: You should use a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment when you need to unambiguously establish through-space proximity between fluorine atoms and protons.[13] While a ¹H-¹H NOESY is fundamental for determining proton-proton distances, it provides no direct information about where the fluorine substituent is located relative to those protons.

The ¹H-¹⁹F HOESY experiment is a 2D NMR technique that detects dipolar couplings (through-space interactions) between ¹⁹F and ¹H nuclei that are close in space, typically less than 5 Å apart.[13][14]

Key Applications of ¹H-¹⁹F HOESY:

  • Stereochemistry Determination: A cross-peak between a fluorine atom and a specific proton provides definitive proof of their spatial proximity, which can be critical for assigning relative stereochemistry (e.g., cis/trans relationships on the ring).

  • Conformational Analysis: It can confirm the axial or equatorial position of fluorine by identifying its proximity to specific axial or equatorial protons. For example, an axial fluorine should show a strong HOESY correlation to the syn-1,3-diaxial protons.

  • Binding Interactions: In drug development, it can be used to observe interactions between a fluorinated ligand and the protons of its target protein.

Experimental Protocol: Acquiring a ¹H-¹⁹F HOESY Spectrum

  • Spectrometer Requirements: This experiment requires a spectrometer with at least two channels and a probe capable of simultaneously pulsing on ¹H and ¹⁹F. Modern instruments are typically equipped for this.[13]

  • Acquire Standard 1D Spectra: Obtain high-quality 1D ¹H and ¹⁹F spectra first. This is necessary to determine the correct spectral widths for the 2D experiment.

  • Setup the 2D HOESY Pulse Program:

    • Load the standard hoesy pulse sequence from your spectrometer's library.

    • Set the spectral widths (sw) for the F1 dimension (¹⁹F) and F2 dimension (¹H) based on your 1D spectra.

    • Set the Mixing Time (d8): This is a critical parameter. The NOE effect builds up during this time. A typical starting point for small molecules is 300-800 ms. You may need to optimize this value.

  • Acquisition: The experiment time can be long. Adjust the number of scans (ns) and increments in the F1 dimension (ni or td1) to achieve adequate signal-to-noise within a reasonable time.

  • Processing and Interpretation: Process the 2D data with appropriate window functions. A cross-peak at the coordinate (δ F, δ H) indicates that the fluorine resonating at δ F is spatially close to the proton resonating at δ H.

Q6: My ¹⁹F-¹⁹F COSY spectrum is confusing because of large long-range couplings. Is there a better experiment to determine which fluorines are adjacent?

Expert Insight: Yes. While ¹⁹F-¹⁹F COSY is the direct analogue to ¹H-¹H COSY for identifying through-bond couplings, its interpretation is often complicated by the fact that four-bond (⁴JFF) and even five-bond couplings can be significantly larger than vicinal (³JFF) couplings.[15] This can make it impossible to distinguish adjacent fluorines from those that are further apart.

In this scenario, a ¹⁹F-¹⁹F NOESY experiment is an excellent complementary technique. NOESY relies on through-space dipolar interactions, not through-bond J-coupling.[16][17] Therefore, it will primarily show correlations between fluorine atoms that are physically close to each other, which are typically those on adjacent or nearby carbons.

Combined COSY/NOESY Approach:

  • ¹⁹F-¹⁹F COSY: Identifies all J-coupled fluorine nuclei, regardless of the number of bonds separating them.

  • ¹⁹F-¹⁹F NOESY: Identifies fluorine nuclei that are close in space (typically < 5 Å). Vicinal fluorines will almost always show a NOESY cross-peak.

  • Interpretation: By comparing the two spectra, you can deduce the connectivity. Cross-peaks that appear in both the COSY and NOESY spectra are very likely from vicinal (³JFF) couplings. Cross-peaks that appear only in the COSY spectrum are likely from long-range (⁴JFF or ⁵JFF) couplings.

Section 4: Troubleshooting Dynamic and Environmental Effects

The spectra of fluorinated piperidines are not static; they are sensitive to temperature, solvent, and pH.

Q7: The signals for my piperidine ring protons are broad at room temperature. What could be the cause and how can I fix it?

Expert Insight: Broad signals in the NMR spectrum of a cyclic compound like piperidine are a classic sign of intermediate chemical exchange on the NMR timescale. The most likely cause is the chair-to-chair ring interconversion.[18] If the rate of this conformational flip is comparable to the frequency difference between the signals for a proton in the axial vs. equatorial environments, the resonance will broaden significantly, sometimes to the point of disappearing into the baseline.

Troubleshooting Protocol: Variable Temperature (VT) NMR

To resolve this issue, you need to alter the rate of the exchange process by changing the temperature.

  • Low-Temperature NMR:

    • Objective: To slow down the ring flip so that you are observing a single, static conformation (or a slow exchange regime).

    • Procedure: Cool the sample down incrementally (e.g., from 298 K to 273 K, 253 K, 233 K, etc.), acquiring a spectrum at each temperature.

    • Expected Result: As the temperature decreases and the exchange slows, the broad signals should resolve into two distinct sets of sharp signals—one for each of the two chair conformers. If one conformer is much more stable, you will see one primary set of sharp signals.

  • High-Temperature NMR:

    • Objective: To accelerate the ring flip into the fast exchange regime.

    • Procedure: Heat the sample incrementally (e.g., to 313 K, 333 K, etc.).

    • Expected Result: As the exchange rate increases, the broad signals should coalesce into a single set of sharp, time-averaged signals. The chemical shifts and coupling constants of these signals will be a weighted average of the values for the individual conformers.

The choice between heating or cooling depends on your goal. To determine the parameters of the major conformer (e.g., for stereochemical assignment), low-temperature NMR is required.

Q8: I ran my NMR in a different solvent and the fluorine spectrum changed dramatically. Why did this happen?

Expert Insight: This is a common and important observation. The conformational equilibrium of fluorinated piperidines can be highly sensitive to the solvent environment.[1][19] The stability of a given conformer is determined by a delicate balance of several factors, including steric repulsion, hyperconjugation, and electrostatic interactions (like charge-dipole interactions).[10][11]

Polar solvents can preferentially stabilize the conformer with the larger overall dipole moment. For many fluorinated piperidines, the conformer with the fluorine in the axial position is more polar. Therefore, increasing the solvent polarity (e.g., switching from chloroform to DMSO or water) can shift the conformational equilibrium further towards the axial conformer, significantly altering the observed, time-averaged chemical shifts and coupling constants.[1][10]

This effect is not an experimental artifact; it is a rich source of chemical information. By systematically studying solvent effects, you can gain deeper insight into the forces governing the conformational behavior of your molecule, a critical aspect of modern drug design.[10][12]

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Nairoukh Research Group. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Hebrew University of Jerusalem. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Institutional Repository. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Dalvit, C., & Bovermann, G. (1995). 2D 19F/ 19F NOESY for the assignment of NMR spectra of fluorochemicals. Magnetic Resonance in Chemistry, 33(2), 156-161. [Link]

  • IMSERC. (2013). NMR Manual for Hetero-nuclear Overhauser Enhancement Spectroscopy (HOESY) Experiment. Northwestern University. [Link]

  • Quora. How to interpret the 19F NMR spectra. [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. [Link]

  • Pomerantz, Y., et al. (2021). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR, 75(4-5), 135-147. [Link]

  • Lee, J., & Orrell, K. G. (1967). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Transactions of the Faraday Society, 63, 16-25. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • University of Sheffield. 19Flourine NMR. [Link]

  • Jäkel, C., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Helvetica Chimica Acta, 99(10), 754-768. [Link]

  • University of Wisconsin-Madison. (2007). 2D Gradient NOESY Experiment. [Link]

  • University of Missouri-St. Louis. (2018). NOESY and ROESY. [Link]

  • Kreutz, C., et al. (2004). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 126(28), 8789-8797. [Link]

  • Jia, M., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(7), 1636-1644. [Link]

  • Dolbier, W. R. (2009). An Overview of Fluorine NMR. Guide to Fluorine NMR for Organic Chemists. [Link]

  • Yu, C., & Levy, G. C. (1984). Two-dimensional heteronuclear NOE (HOESY) experiments: investigation of dipolar interactions between heteronuclei and nearby protons. Journal of the American Chemical Society, 106(22), 6533-6537. [Link]

  • Rosenau, C. P., et al. (2018). Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. Angewandte Chemie International Edition, 57(30), 9528-9533. [Link]

  • Ghiviriga, I., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry, 49(2), 93-105. [Link]

  • Sakhaii, P., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 12(1), 1-10. [Link]

  • Vasilev, A. A., et al. (2016). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of the American Chemical Society, 138(26), 8129-8138. [Link]

  • Yu, J., & Mason, J. (2016). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 1-32. [Link]

  • Lin, F. Y., et al. (2018). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Organic Letters, 20(17), 5253-5257. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Piperidin-3-ols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals targeting everything from central nervous system (CNS) disorders to cancer.[1][2][3] The strategic modification of this privileged structure is a key aspect of lead optimization. Among the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine. This seemingly simple substitution of a hydrogen atom can profoundly alter a molecule's physicochemical properties and, consequently, its biological activity.

This guide provides an in-depth comparison of fluorinated and non-fluorinated piperidin-3-ol derivatives, a common structural motif in CNS drug discovery. We will explore the fundamental physicochemical changes induced by fluorination and how these translate into tangible differences in biological performance, with a particular focus on their application as Glycine Transporter-1 (GlyT1) inhibitors. Through a combination of theoretical principles and practical experimental protocols, this guide will illuminate the rationale behind choosing to incorporate fluorine and provide the tools to empirically validate its effects.

The Foundational Impact of Fluorine on Molecular Properties

The introduction of fluorine into the piperidin-3-ol scaffold instigates a cascade of changes in the molecule's fundamental properties. Understanding these shifts is critical to predicting and interpreting biological outcomes.

Conformational Control: The Gauche Effect and Beyond

The substitution of hydrogen with fluorine can significantly influence the conformational preferences of the piperidine ring.[4][5][6] Fluorine's high electronegativity can lead to stabilizing gauche interactions with adjacent substituents and influence the puckering of the ring. Studies on fluorinated piperidines have revealed that the interplay of electrostatic interactions, hyperconjugation, and steric factors dictates the conformational behavior.[7] In many instances, a fluorine atom on the piperidine ring shows a preference for the axial position, a phenomenon that can be leveraged to create more conformationally rigid structures.[4][5] This conformational restriction can be advantageous for optimizing binding to a specific protein target by locking the molecule into its bioactive conformation.

Diagram 1: Influence of Fluorination on Piperidine Conformation

cluster_0 Non-Fluorinated Piperidin-3-ol cluster_1 Fluorinated Piperidin-3-ol nf_piperidine Piperidine Ring (Flexible) nf_axial Axial OH nf_piperidine->nf_axial Chair Flip nf_equatorial Equatorial OH nf_piperidine->nf_equatorial Chair Flip f_piperidine Piperidine Ring (Conformationally Biased) nf_piperidine->f_piperidine Fluorination f_axial Axial F Preferred f_piperidine->f_axial Stabilizing Interactions (e.g., Hyperconjugation) f_equatorial Equatorial F f_piperidine->f_equatorial

Caption: Fluorination can restrict the conformational flexibility of the piperidine ring.

Electronic Perturbation: Modulating pKa and Lipophilicity

Fluorine's strong electron-withdrawing nature has a profound impact on the basicity of the piperidine nitrogen. The introduction of fluorine typically leads to a significant reduction in the pKa of the amine.[8][9][10][11] This is a critical consideration in drug design, as the ionization state of a molecule affects its solubility, permeability, and potential for off-target interactions, such as hERG channel binding.[11] A lower pKa can reduce the likelihood of cationic species at physiological pH, potentially improving oral absorption and reducing certain toxicities.[8]

The effect of fluorination on lipophilicity (LogP/LogD) is more complex and context-dependent.[12] While a C-F bond is more lipophilic than a C-H bond, the overall impact on molecular lipophilicity depends on the specific placement of the fluorine atom and its influence on the molecule's conformation and polarity.[10][12]

Metabolic Stability: The Strength of the C-F Bond

One of the most common and compelling reasons to introduce fluorine is to enhance metabolic stability.[13][14] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[10] By replacing a metabolically labile C-H bond with a C-F bond, chemists can block common sites of metabolism, thereby increasing the drug's half-life and bioavailability.[14][15]

Comparative Biological Activity: A Focus on GlyT1 Inhibition

To illustrate the practical implications of these physicochemical changes, we will consider the case of developing piperidin-3-ol derivatives as inhibitors of Glycine Transporter-1 (GlyT1). GlyT1 inhibitors are a promising therapeutic strategy for treating CNS disorders like schizophrenia by enhancing N-methyl-D-aspartate (NMDA) receptor function.[16][17][18][19]

Hypothetical Case Study Data

The following table summarizes hypothetical but representative data for a pair of non-fluorinated and fluorinated piperidin-3-ol analogs designed as GlyT1 inhibitors.

ParameterNon-Fluorinated Analog (NF-P3O)Fluorinated Analog (F-P3O)Rationale for Measurement
GlyT1 IC₅₀ (nM) 5015Measures potency of GlyT1 inhibition.
pKa 9.88.2Indicates basicity and ionization state at physiological pH.
LogD₇.₄ 2.52.8Measures lipophilicity at physiological pH, affecting permeability.
Microsomal Stability (t½, min) 15>60Indicates metabolic stability in liver microsomes.
P-gp Efflux Ratio 4.51.8Assesses susceptibility to efflux by P-glycoprotein at the blood-brain barrier.
Blood-Brain Barrier Penetration LowModerate to HighCrucial for CNS targets.[20][21][22][23]

These hypothetical data illustrate a common scenario where fluorination leads to:

  • Increased Potency: The conformational rigidity and altered electronic profile of the fluorinated analog may lead to a more favorable interaction with the GlyT1 binding site.

  • Reduced Basicity: The lower pKa of F-P3O can be beneficial for its pharmacokinetic profile.[9][11]

  • Enhanced Metabolic Stability: The C-F bond in F-P3O resists metabolism, leading to a longer half-life.[13]

  • Improved CNS Penetration: The combination of modulated lipophilicity and reduced P-gp efflux can result in better brain exposure for the fluorinated compound.[9]

Experimental Protocols for Comparative Analysis

To empirically validate the differences between fluorinated and non-fluorinated analogs, a series of well-defined in vitro assays are essential. The following protocols provide a framework for this comparative analysis.

Diagram 2: Experimental Workflow for Comparative Analysis

Start Synthesize Analogs (Fluorinated & Non-Fluorinated) PhysChem Physicochemical Profiling (pKa, LogD) Start->PhysChem InVitro_Activity In Vitro Biological Activity (GlyT1 Inhibition Assay) Start->InVitro_Activity ADME In Vitro ADME (Microsomal Stability, P-gp Efflux) Start->ADME Data_Analysis Data Analysis & Comparison PhysChem->Data_Analysis InVitro_Activity->Data_Analysis ADME->Data_Analysis Conclusion Select Lead Candidate Data_Analysis->Conclusion

Caption: A streamlined workflow for comparing fluorinated and non-fluorinated analogs.

Protocol 1: GlyT1 Inhibition Assay (Radioligand Binding)

This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the GlyT1 transporter.[24]

Materials:

  • Cell membranes prepared from a cell line stably expressing human GlyT1.

  • Radioligand (e.g., [³H]-NFPS).

  • Test compounds (fluorinated and non-fluorinated piperidin-3-ols).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Protocol 2: pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant of the piperidine nitrogen.

Materials:

  • Test compounds.

  • Standardized solutions of HCl and NaOH.

  • Potentiometer with a pH electrode.

  • Methanol/water co-solvent system.

Procedure:

  • Dissolve a precise amount of the test compound in the methanol/water co-solvent.

  • Titrate the solution with a standardized solution of HCl, recording the pH at regular intervals.

  • Back-titrate the resulting solution with a standardized solution of NaOH, again recording the pH at regular intervals.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve.

Protocol 3: Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compounds.

  • Pooled human liver microsomes.

  • NADPH regenerating system (cofactor for P450 enzymes).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for quenching the reaction).

  • LC-MS/MS system.

Procedure:

  • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the in vitro half-life (t½) from the disappearance rate of the compound.

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in drug discovery. As demonstrated with the piperidin-3-ol scaffold, fluorination can profoundly influence a molecule's conformational preferences, physicochemical properties, and metabolic stability. These changes can translate into significant improvements in biological activity, potency, and pharmacokinetic profiles, particularly for challenging targets such as those in the CNS. By understanding the underlying principles and employing rigorous experimental validation, researchers can harness the "fluorine advantage" to design more effective and safer medicines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current topics in medicinal chemistry, 16(29), 3404–3437. [Link]

  • Johnson, T. A., et al. (2010). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of medicinal chemistry, 53(3), 1264–1274. [Link]

  • Seeman, P., et al. (2009). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of biomolecular screening, 14(6), 613–623. [Link]

  • Jäkel, C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie (International ed. in English), 59(21), 8261–8266. [Link]

  • Czarnota, J., et al. (2022). Fluoride in the Central Nervous System and Its Potential Influence on the Development and Invasiveness of Brain Tumours—A Research Hypothesis. International journal of molecular sciences, 23(19), 11881. [Link]

  • Kanstrup, A., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & medicinal chemistry letters, 26(16), 4069–4073. [Link]

  • Hashimoto, K. (2010). Glycine transport inhibitors for the treatment of schizophrenia. The open medicinal chemistry journal, 4, 10–19. [Link]

  • Pinard, E., et al. (2010). 3-Amido-3-aryl-piperidines: a novel class of potent, selective, and orally active GlyT1 inhibitors. Journal of medicinal chemistry, 53(12), 4603–4614. [Link]

  • Sent-Broussou, S., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of organic chemistry, 82(24), 13292–13299. [Link]

  • Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of medicinal chemistry, 63(13), 6693–6742. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Toste, F. D., et al. (2018). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • Smith, J. D., et al. (2023). Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. [Link]

  • Maddry, J. A., et al. (2011). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & medicinal chemistry letters, 21(10), 2842–2845. [Link]

  • Jäkel, C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie (International ed. in English), 59(21), 8261–8266. [Link]

  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(6), 1705–1715. [Link]

  • Wolkenberg, S. E., & Sur, C. (2010). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current opinion in drug discovery & development, 13(5), 556–565. [Link]

  • Notman, S., & Dow, M. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Malinowska, J., et al. (2021). Potential Role of Fluoride in the Etiopathogenesis of Alzheimer's Disease. International journal of molecular sciences, 22(4), 1999. [Link]

  • Prasanna, G., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules (Basel, Switzerland), 26(21), 6649. [Link]

  • Girke, T. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of chemical information and modeling, 56(6), 1038–1043. [Link]

  • Kavitha, S., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Molecular Structure, 1147, 72-84. [Link]

  • Khan, I., et al. (2023). Piperidine derivatives as potential drugs for Alzheimer disease therapy. ResearchGate. [Link]

  • Probst, D., et al. (2023). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Jäkel, C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie (International ed. in English), 59(21), 8261–8266. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100953. [Link]

  • Hattori, S. I., et al. (2022). Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. Antimicrobial agents and chemotherapy, 66(2), e0180421. [Link]

  • Smith, A., et al. (2023). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

  • Babar, V., et al. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 64(13), 8867-8896. [Link]

  • Alberati, D., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of medicinal chemistry, 53(12), 4603–4614. [Link]

  • Indart-Peredo, U., et al. (2024). Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. bioRxiv. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • N.A. (2021). Two New Studies on How Fluoride Affects the Brain. Pride Dental. [Link]

  • Kanstrup, A., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

  • Szałata, K., et al. (2019). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 10(6), 2878–2895. [Link]

  • Melnykov, K. P., et al. (2022). Correlation of the DFT-calculated lipophilicities with the experimental... ResearchGate. [Link]

  • Raskin, S., et al. (2018). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Neuropsychopharmacology, 43(7), 1541–1549. [Link]

  • Loza-Mejía, M. A., & Salazar, J. R. (2023). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules (Basel, Switzerland), 28(18), 6548. [Link]

  • Chernykh, A. V., et al. (2023). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

  • Coll-García, D., et al. (2022). Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. Molecules (Basel, Switzerland), 27(19), 6538. [Link]

  • Sun, H., & Adejare, A. (2017). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]

  • Notman, S., & Dow, M. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • Bio, M. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Jäkel, C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie (International ed. in English), 59(21), 8261–8266. [Link]

  • N.A. (n.d.). A) Biologically active and relevant fluorinated compounds. B) Current... ResearchGate. [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Fluoropiperidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-fluoropiperidin-3-ol scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. The strategic introduction of a fluorine atom and a hydroxyl group onto the piperidine ring creates a unique combination of polarity, lipophilicity, and metabolic stability. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-fluoropiperidin-3-ol analogs, drawing on experimental data to illuminate their performance as antagonists for key biological targets, including the human 5-HT2A receptor and the C-C chemokine receptor 2 (CCR2).

The Strategic Advantage of the 4-Fluoropiperidin-3-ol Moiety

The incorporation of a fluorine atom at the 4-position of the piperidin-3-ol ring is a key design element. This modification serves to lower the pKa of the basic nitrogen atom, a crucial factor in improving oral bioavailability. Furthermore, the fluorine substitution can influence the conformation of the piperidine ring and its interactions with target proteins, often leading to enhanced binding affinity and selectivity. The adjacent hydroxyl group at the 3-position provides a valuable hydrogen bonding opportunity, further anchoring the ligand within the receptor's binding pocket.

I. 4-Fluoropiperidin-3-ol Analogs as High-Affinity h5-HT2A Receptor Antagonists

A significant area of investigation for 4-fluoropiperidin-3-ol analogs has been in the development of antagonists for the human 5-HT2A receptor, a key target for the treatment of various central nervous system disorders.

Core SAR Insights

Early studies on 2-phenyl-3-piperidylindoles identified the importance of the basic nitrogen's position for h5-HT2A receptor binding. Moving the nitrogen to the 3-position of the piperidine ring eliminated the need for further substitution on the piperidine to achieve good binding affinity. This strategic shift also mitigated off-target effects, notably reducing affinity for the IKr potassium channel.

A pivotal advancement in this series was the introduction of a fluorine atom to the piperidine ring, leading to the development of 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole. This modification was instrumental in lowering the pKa of the basic nitrogen, which in turn led to improved oral bioavailability. Further metabolic studies identified the 6-position of the indole ring as a primary site of oxidation. Blocking this metabolic hotspot with a fluorine atom culminated in the discovery of 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, a potent antagonist with exceptional affinity and pharmacokinetic properties.[1]

Comparative Performance Data
Compoundh5-HT2A Receptor Affinity (nM)Oral Bioavailability (Rat, %)Half-life (Rat, h)
3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole (17)Not explicitly stated, but led to further developmentImproved over non-fluorinated analogsNot explicitly stated
6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole (22)0.068012

Data sourced from J Med Chem. 2001 May 10;44(10):1603-14.[1]

Experimental Workflow: Synthesis and Evaluation

The synthesis of these analogs typically involves a multi-step process, beginning with the construction of the core indole scaffold, followed by the coupling of the 4-fluoropiperidin-3-ol moiety.

G cluster_synthesis Synthetic Pathway cluster_evaluation Biological Evaluation A Indole Synthesis D Coupling Reaction A->D B Piperidone Precursor C Fluorination & Reduction B->C C->D E Final Analog D->E F Radioligand Binding Assay (h5-HT2A) E->F G In vitro Metabolic Stability Assay (Liver Microsomes) E->G H In vivo Pharmacokinetic Studies (Rat) G->H

Caption: Synthetic and evaluative workflow for h5-HT2A antagonists.

Radioligand Binding Assay for h5-HT2A Receptor Affinity:

  • Preparation of Membranes: Membranes from CHO cells stably expressing the human 5-HT2A receptor are prepared.

  • Incubation: Membranes are incubated with a radioligand (e.g., [3H]ketanserin) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.

  • Data Analysis: IC50 values are calculated and converted to Ki values to determine the binding affinity of the test compound.

II. 4-Fluoropiperidin-3-ol Scaffolds in the Design of CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) and its ligand, monocyte chemoattractant protein-1 (MCP-1), play a critical role in the inflammatory response, making CCR2 an attractive target for autoimmune and inflammatory diseases.[2] The 4-fluoropiperidine moiety has been explored in the design of potent and orally bioavailable CCR2 antagonists.

SAR Insights and Overcoming Off-Target Effects

A significant challenge in the development of piperidine-based CCR2 antagonists has been their off-target activity, particularly high binding affinity at the IKr potassium channel, which is associated with the risk of cardiac arrhythmias.[3]

SAR studies revealed that modifications to the piperidine ring could dramatically influence IKr binding. For instance, the incorporation of a carboxyphenyl group at the 4-position of the piperidine in a related series of CCR2 antagonists significantly reduced IKr affinity.[3] While direct SAR data for a 4-fluoropiperidin-3-ol series in this context is less detailed in the provided results, the principle of mitigating IKr binding through strategic substitutions on the piperidine ring is a critical takeaway for drug design.

In one study, moving from a standard 4-fluorophenylpiperidine-based analog to one with a carboxyphenyl group at the piperidine 4-position resulted in a 600-fold reduction in IKr binding affinity (IKr IC50 = 21 µM).[3] However, this modification also led to a 7-fold decrease in CCR2 binding affinity (29 nM).[3] This highlights the delicate balance that must be achieved between optimizing on-target potency and minimizing off-target effects.

Logical Relationship in CCR2 Antagonist Design

G A Initial Lead Compound (High CCR2 Affinity, High IKr Affinity) B Structural Modification (e.g., adding carboxyphenyl to piperidine) A->B C Reduced IKr Affinity (Improved Safety Profile) B->C Positive Outcome D Reduced CCR2 Affinity B->D Negative Outcome E Further Optimization (e.g., modifying other parts of the molecule) C->E D->E F Potent and Selective CCR2 Antagonist E->F

Sources

A Guide to the Comparative Efficacy of (3R,4R) and (3S,4S)-4-fluoropiperidin-3-ol Stereoisomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is paramount. The subtle yet profound differences between stereoisomers can dictate the success or failure of a therapeutic candidate, influencing everything from target engagement to metabolic stability and off-target toxicity. This guide provides a comprehensive framework for understanding and evaluating the comparative efficacy of the (3R,4R) and (3S,4S) stereoisomers of 4-fluoropiperidin-3-ol, a privileged scaffold in medicinal chemistry.

While direct comparative data for these specific isomers is not extensively published, this guide will equip researchers with the foundational knowledge and experimental protocols necessary to conduct a thorough evaluation. We will delve into the principles of stereospecificity, the strategic role of fluorination, and provide detailed methodologies for synthesis, in vitro characterization, and data analysis.

The Decisive Role of Stereochemistry in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1][2][3] These mirror images, known as enantiomers, can interact differently with the chiral environment of the human body, which is composed of chiral building blocks like amino acids and sugars.[1] Consequently, the two enantiomers of a chiral drug can be considered as two separate pharmacological entities.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects.[2] The infamous case of thalidomide serves as a stark reminder of the critical importance of stereochemical purity in drug development.[3]

The (3R,4R) and (3S,4S) isomers of 4-fluoropiperidin-3-ol are enantiomers. Their distinct spatial arrangements of the fluorine and hydroxyl substituents on the piperidine ring will result in unique three-dimensional shapes. This, in turn, will govern how they fit into the binding pocket of a biological target, such as a receptor or enzyme.

cluster_receptor Biological Target (e.g., Receptor) cluster_isomers Stereoisomers Binding Pocket Binding Pocket (3R,4R) Isomer (3R,4R) Isomer (3R,4R) Isomer->Binding Pocket High Affinity Binding (Correct Fit) (3S,4S) Isomer (3S,4S) Isomer (3S,4S) Isomer->Binding Pocket Low or No Binding (Poor Fit)

Figure 1: A conceptual diagram illustrating how the distinct 3D shapes of the (3R,4R) and (3S,4S) stereoisomers can lead to differential binding affinities for a specific biological target.

The Strategic Advantage of the Fluorinated Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous approved drugs.[4] Its conformational flexibility allows it to adopt various shapes to interact with biological targets. The introduction of fluorine into small molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[5]

Specifically, the introduction of a fluorine atom can:

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, which can influence oral bioavailability.[6][7][8]

  • Enhance Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, potentially improving membrane permeability.[5][6][7]

  • Improve Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life.[9]

  • Influence Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity.

A Practical Guide to Experimental Comparison

To empirically determine the comparative efficacy of the (3R,4R) and (3S,4S) isomers of 4-fluoropiperidin-3-ol, a series of well-defined experiments are necessary. The following protocols provide a roadmap for this evaluation.

G start Stereoselective Synthesis of (3R,4R) and (3S,4S) Isomers binding In Vitro Binding Assay (Determine Ki) start->binding functional In Vitro Functional Assay (Determine EC50/IC50) start->functional metabolic In Vitro Metabolic Stability (Determine t1/2) start->metabolic data Comparative Data Analysis binding->data functional->data metabolic->data

Figure 2: A workflow diagram outlining the key experimental stages for the comparative evaluation of the 4-fluoropiperidin-3-ol stereoisomers.

Protocol 1: Stereoselective Synthesis of (3R,4R) and (3S,4S)-4-fluoropiperidin-3-ol

The first critical step is the synthesis of the individual, enantiomerically pure isomers. While a specific route for these exact molecules is not detailed in the literature, asymmetric synthesis strategies for similar fluorinated piperidines have been reported. An enantioselective fluorination approach, as described for related compounds, could be adapted.[10]

Objective: To synthesize and purify the individual (3R,4R) and (3S,4S) stereoisomers of N-protected 4-fluoropiperidin-3-ol.

Materials:

  • N-Boc-piperidin-3-one

  • Chiral amine catalyst (e.g., modified cinchona alkaloid or α-methylbenzylamine)[10]

  • Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)

  • Reducing agent (e.g., Sodium borohydride)

  • Appropriate solvents (e.g., Dichloromethane, Methanol)

  • Silica gel for column chromatography

  • Chiral HPLC column for enantiomeric excess determination

Procedure:

  • Enantioselective Fluorination: Dissolve N-Boc-piperidin-3-one in an appropriate solvent and add the chiral amine catalyst. Cool the reaction mixture and slowly add the electrophilic fluorinating agent. Monitor the reaction by TLC until completion.

  • Work-up and Purification: Quench the reaction and perform an aqueous work-up. Purify the resulting N-Boc-4-fluoropiperidin-3-one by silica gel chromatography.

  • Stereoselective Reduction: Dissolve the purified fluorinated ketone in a suitable solvent (e.g., methanol) and cool to 0°C. Add the reducing agent portion-wise. The facial selectivity of the reduction will be directed by the existing fluorine stereocenter, leading to the cis di-substituted product.

  • Purification and Characterization: After quenching the reaction, purify the crude product by silica gel chromatography to yield the desired N-Boc-4-fluoropiperidin-3-ol isomer.

  • Chiral Resolution (if necessary): If the enantioselectivity of the synthesis is not optimal, chiral HPLC may be required to separate the enantiomers.

  • Structural Confirmation: Confirm the relative and absolute stereochemistry using techniques such as X-ray crystallography and NMR spectroscopy (e.g., NOE experiments).

  • Synthesis of the Other Enantiomer: Repeat the synthesis using the opposite enantiomer of the chiral catalyst to obtain the other stereoisomer.

Protocol 2: In Vitro Binding Assay

This assay will determine the binding affinity (Ki) of each isomer for a specific biological target. A radioligand binding assay is a common and robust method.

Objective: To quantify the binding affinity of each stereoisomer to a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • (3R,4R) and (3S,4S)-4-fluoropiperidin-3-ol isomers

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound (each isomer). Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vitro Functional Assay

This assay will determine the functional activity of each isomer, i.e., whether they act as agonists, antagonists, or inverse agonists, and their potency (EC50 or IC50). The choice of assay depends on the target class (e.g., GPCR, ion channel, enzyme).

Objective: To measure the functional potency and efficacy of each stereoisomer.

Example (for a Gs-coupled GPCR): Materials:

  • CHO cells stably expressing the target GPCR

  • Forskolin

  • (3R,4R) and (3S,4S)-4-fluoropiperidin-3-ol isomers

  • cAMP assay kit (e.g., HTRF, AlphaLISA)

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and incubate overnight.

  • Compound Addition:

    • Agonist mode: Add increasing concentrations of each isomer.

    • Antagonist mode: Add a fixed concentration of a known agonist along with increasing concentrations of each isomer.

  • Incubation: Incubate the plate for a specified time at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Plot the cAMP response against the logarithm of the compound concentration. Use a sigmoidal dose-response model to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 4: In Vitro Metabolic Stability Assay

This assay will assess the susceptibility of each isomer to metabolism by liver enzymes, providing an early indication of their potential in vivo half-life.

Objective: To determine the metabolic stability of each stereoisomer in liver microsomes.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • (3R,4R) and (3S,4S)-4-fluoropiperidin-3-ol isomers

  • Control compounds (high and low clearance)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate each isomer at a low concentration (e.g., 1 µM) with liver microsomes and the NADPH regenerating system at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Summarizing and Interpreting the Data

The data generated from these experiments should be compiled into a clear, comparative table to facilitate analysis.

Parameter(3R,4R)-4-fluoropiperidin-3-ol(3S,4S)-4-fluoropiperidin-3-ol
Binding Affinity (Ki, nM) Experimental ValueExperimental Value
Functional Potency (EC50/IC50, nM) Experimental ValueExperimental Value
Functional Efficacy (% of max response) Experimental ValueExperimental Value
Metabolic Half-life (t½, min) Experimental ValueExperimental Value

A significant difference in these parameters between the two isomers would highlight the importance of stereochemistry for the biological activity of this scaffold and would guide the selection of the optimal candidate for further development.

Conclusion

The evaluation of individual stereoisomers is a non-negotiable aspect of modern, rigorous drug discovery.[11] For the 4-fluoropiperidin-3-ol scaffold, the (3R,4R) and (3S,4S) enantiomers are predicted to have distinct pharmacological profiles. By following the experimental roadmap outlined in this guide, researchers can systematically elucidate these differences, leading to a more profound understanding of the structure-activity relationship and the selection of a development candidate with an optimized efficacy and safety profile. The insights gained from such a comparative study are invaluable for making informed decisions and ultimately, for the successful progression of a new therapeutic agent.

References

  • Title: Stereochemistry in Drug Action Source: PMC - NIH URL: [Link]

  • Title: Effects of Stereoisomers on Drug Activity Source: N.p. URL: [Link]

  • Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: PubMed URL: [Link]

  • Title: What is the application of stereochemistry in drug design? Source: Patsnap Synapse URL: [Link]

  • Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF Source: ResearchGate URL: [Link]

  • Title: Part 9: Stereochemistry in Drug Discovery and Development Source: Chiralpedia URL: [Link]

  • Title: Development of New Stereoisomeric Drugs May 1992 Source: FDA URL: [Link]

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives Source: Synfacts URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]

  • Title: 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists Source: PubMed URL: [Link]

  • Title: Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry Source: PubMed URL: [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated and Non-Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its prevalence stems from its ability to confer favorable physicochemical properties and to serve as a versatile synthetic handle. However, the unadorned piperidine ring is not without its liabilities, often succumbing to rapid metabolism. The strategic incorporation of fluorine has emerged as a powerful tactic to overcome these limitations, fine-tuning the pharmacokinetic profile of piperidine-containing drug candidates. This guide provides an in-depth, objective comparison of the pharmacokinetic performance of fluorinated and non-fluorinated piperidines, supported by experimental data and detailed methodologies.

The Rationale for Fluorination: Beyond a Simple Hydrogen Mimic

Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the bedrock of its utility in drug design. When introduced into a piperidine ring, these characteristics can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The exceptional strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes.[1][2] Replacing a metabolically vulnerable C-H bond with C-F can effectively block these metabolic "soft spots," leading to a longer half-life and improved bioavailability.[1][2]

  • Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing nature can significantly lower the basicity (pKa) of the piperidine nitrogen.[3] This reduction can be advantageous, as highly basic compounds are often associated with off-target effects, such as hERG channel interactions, which can lead to cardiotoxicity.[4] Furthermore, a lower pKa can improve oral absorption by increasing the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.[3]

  • Lipophilicity and Permeability: While fluorine is more lipophilic than hydrogen, the overall impact on a molecule's lipophilicity (LogP) is complex and depends on the molecular context.[3] Generally, fluorination increases a molecule's ability to cross biological membranes, including the blood-brain barrier, a critical factor for central nervous system-acting drugs.[1]

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of the piperidine ring, potentially "locking" the molecule into a more biologically active shape.[5]

Comparative Analysis of Physicochemical and Pharmacokinetic Parameters

The true impact of fluorination is best illustrated through a direct comparison of key parameters. The following tables summarize the quantitative effects of fluorination on representative piperidine-containing compounds.

Table 1: Comparison of Physicochemical Properties for Fluorinated vs. Non-Fluorinated Piperidine Analogs

Compound ClassNon-Fluorinated AnalogpKaLogPFluorinated AnalogpKaLogPReference
Piperidine DerivativesPiperidine11.110.844-Fluoropiperidine~9.6-10.4~1.0-1.2[Calculated estimates based on literature trends]
Pyrrolidine Derivatives(2S,4R)-4-Hydroxypyrrolidine Derivative8.24-(2S,4R)-4-Fluoropyrrolidine Derivative7.9-[3]

Table 2: Comparative In Vivo Pharmacokinetic Profile of Fentanyl and para-Fluorofentanyl in Rats

CompoundHalf-life (t1/2) (h)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Clearance (mL/min/kg)
Fentanyl1.10 ± 0.0148.7 ± 5.60.25112.83 ± 10.82Not ReportedNot Reported
para-Fluorofentanyl1.12 ± 0.0362.3 ± 8.10.25158.77 ± 21.60Not ReportedNot Reported

Data from a study in male Sprague-Dawley rats following a 300 μg/kg subcutaneous dose.[6]

This in vivo data on fentanyl and its para-fluorinated analog, while not showing a significant difference in plasma half-life, reveals that para-fluorofentanyl achieved higher brain concentrations.[6] This suggests that even subtle changes from fluorination can impact tissue distribution, a critical pharmacokinetic parameter.

Experimental Methodologies for Assessing Pharmacokinetic Profiles

To generate the comparative data presented above, a suite of standardized in vitro and in vivo assays are employed. Here, we detail the protocols for two fundamental in vitro experiments.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a cornerstone for assessing a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[7]

Objective: To determine the in vitro intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Phosphate Buffer (pH 7.4) prep_microsomes Thaw & Dilute Liver Microsomes prep_compound Prepare Test Compound Stock prep_nadph Prepare NADPH Solution mix Combine Microsomes, Buffer, & Compound prep_nadph->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate_sample Incubate & Sample at Time Points (0, 5, 15, 30, 45 min) initiate->incubate_sample terminate Terminate Reaction (e.g., with Acetonitrile) incubate_sample->terminate centrifuge Centrifuge Samples terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate % Remaining, t1/2, & CLint analyze->calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[8]

    • On the day of the experiment, thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in the phosphate buffer.[9]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final incubation concentration (typically 1 µM).[8]

    • Prepare a solution of the cofactor, NADPH (e.g., 1 mM).[9]

  • Incubation:

    • In a 96-well plate, combine the liver microsome suspension and the test compound.

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).[9]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.[10]

Objective: To measure the rate at which a compound diffuses from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_acceptor Prepare Acceptor Plate with Buffer prep_membrane Coat Donor Plate Membrane with Lipid prep_donor Prepare Donor Plate with Test Compound assemble Assemble 'Sandwich' (Donor on Acceptor) prep_donor->assemble incubate Incubate at Room Temperature (e.g., 5 hours) assemble->incubate disassemble Separate Donor and Acceptor Plates incubate->disassemble quantify Quantify Compound in Both Plates (LC-MS/MS) disassemble->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Preparation:

    • Fill the wells of a 96-well acceptor plate with buffer.

    • Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane).[11]

    • Add the test compound solution to the donor plate wells.[12]

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).[10]

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the appropriate equations, taking into account the surface area of the membrane and the incubation time.

A more physiologically relevant, but lower throughput, alternative to PAMPA is the Caco-2 permeability assay, which utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[13][]

Conclusion: A Strategic Imperative in Drug Design

The strategic incorporation of fluorine into piperidine-containing molecules is a well-established and powerful strategy to enhance their pharmacokinetic profiles. By blocking metabolic hotspots, modulating basicity, and influencing membrane permeability, fluorination can transform a promising lead compound into a viable drug candidate. The judicious application of this approach, guided by a thorough understanding of its mechanistic underpinnings and supported by robust experimental data, will undoubtedly continue to be a cornerstone of successful drug discovery and development.

References

  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • BenchChem. (2025). The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development: An In-depth Technical Guide.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • BOC Sciences. (n.d.). Caco-2 Permeability Testing | Intestinal Model - Formulation.
  • (n.a.). (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • Enamine. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA: GIT or BBB mode).
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and....
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • PubMed. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved from [Link]

  • BenchChem. (n.d.). The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrrolidines in Drug Discovery.
  • ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
  • BenchChem. (n.d.). The Strategic Introduction of Fluorine to Piperidine Scaffolds: An In-depth Guide to Pharmacological Implications and Experiment.
  • PubMed Central. (2024, October 17). In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. Retrieved from [Link]

  • Scientific Update - UK. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and in vivo biodistribution. (A) Comparative... | Download Scientific Diagram.
  • BenchChem. (n.d.). Comparative pharmacokinetic profiling of 1-Cyclopentylpiperidine-4-carboxylic acid derivatives.
  • PMC - NIH. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • PubMed. (n.d.). Magnetic resonance spectroscopy for measuring the biodistribution and in situ in vivo pharmacokinetics of fluorinated compounds: validation using an investigation of liver and heart disposition of tecastemizole. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of (3R,4R)-rel-4-Fluoropiperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized will likely have poor bioavailability and a short duration of action, hindering its therapeutic potential. The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry, often enhancing metabolic stability and other desirable pharmacokinetic properties.[1][2][3] This guide provides a comparative analysis of the in vitro metabolic stability of a series of hypothetical (3R,4R)-rel-4-Fluoropiperidin-3-ol derivatives, a scaffold of increasing interest in medicinal chemistry. We will delve into the experimental data, the underlying structure-metabolism relationships, and the detailed protocols for assessing metabolic stability in a research setting.

The Significance of the (3R,4R)-rel-4-Fluoropiperidin-3-ol Scaffold

The piperidine ring is a ubiquitous feature in many approved drugs. However, it can be susceptible to metabolic modification, often through oxidation by cytochrome P450 (CYP) enzymes.[4] The introduction of a fluorine atom, as in the (3R,4R)-rel-4-Fluoropiperidin-3-ol scaffold, offers several potential advantages:

  • Blocking Metabolic Hotspots: The carbon-fluorine bond is exceptionally strong and resistant to oxidative cleavage by CYP enzymes.[3][5] Placing a fluorine atom at a potential site of metabolism can effectively "shield" the molecule from degradation.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing properties like solubility, permeability, and receptor binding affinity.[6][7]

  • Conformational Control: The presence of fluorine can influence the conformational preferences of the piperidine ring, which can in turn affect how the molecule interacts with its biological target and metabolizing enzymes.[7][8]

This guide will explore how modifications to this core scaffold impact its metabolic fate in vitro.

Comparative Metabolic Stability Data

The following table presents hypothetical in vitro metabolic stability data for a series of (3R,4R)-rel-4-Fluoropiperidin-3-ol derivatives in human liver microsomes (HLM). This data, while illustrative, is based on established principles of structure-metabolism relationships. A longer half-life (t½) and lower intrinsic clearance (Clint) are indicative of higher metabolic stability.[9]

Compound IDR GroupHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
A-001 -H2527.7
A-002 -CH34515.4
A-003 -C(CH3)3>120<5.8
A-004 -CH2Ph1546.2
A-005 -CH2(4-F-Ph)3519.8

Discussion of Structure-Metabolism Relationships

The hypothetical data in the table above illustrates key principles in metabolic drug stability. The following discussion explores the potential reasons for the observed differences.

Steric Hindrance

A clear trend can be observed with the increasing bulk of the alkyl R group. The parent compound A-001 (R = -H) shows moderate stability. The introduction of a methyl group in A-002 provides some steric shielding to the adjacent nitrogen, a potential site for N-dealkylation, leading to a longer half-life. This effect is dramatically enhanced with the bulky tert-butyl group in A-003 , which effectively blocks access of metabolizing enzymes to the nitrogen, resulting in very high metabolic stability.

Introduction of Metabolically Liable Sites

In contrast to the alkyl series, the benzyl group in A-004 introduces a new "soft spot" for metabolism. The benzylic position is prone to hydroxylation by CYP enzymes, leading to rapid metabolism and a short half-life.[1]

Blocking Metabolic Soft Spots with Fluorine

The comparison between A-004 and A-005 highlights the power of fluorine in enhancing metabolic stability. By placing a fluorine atom on the para-position of the phenyl ring in A-005 , the benzylic hydroxylation is significantly hindered. This is a classic example of "metabolic switching," where a metabolically labile C-H bond is replaced with a robust C-F bond.[3]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

The following is a detailed protocol for assessing the in vitro metabolic stability of a test compound using human liver microsomes. This protocol is designed to be a self-validating system, with appropriate controls to ensure the integrity of the data.[10][11]

Materials and Reagents
  • Pooled human liver microsomes (HLM)

  • Test compounds

  • Positive control compounds (e.g., testosterone, verapamil)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare test compound and control solutions pre_incubation Pre-incubate microsomes at 37°C prep_compound->pre_incubation prep_microsomes Prepare microsome suspension in buffer prep_microsomes->pre_incubation initiate_reaction Initiate reaction by adding NADPH pre_incubation->initiate_reaction time_points Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench reaction with cold acetonitrile + IS time_points->quench_reaction centrifuge Centrifuge to precipitate protein quench_reaction->centrifuge lcms_analysis Analyze supernatant by LC-MS/MS centrifuge->lcms_analysis data_processing Calculate % remaining, t½, and Clint lcms_analysis->data_processing

Caption: Experimental workflow for in vitro metabolic stability assay.

Step-by-Step Methodology
  • Preparation:

    • Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • On ice, dilute the pooled human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsome suspension.

    • Add the test compound or positive control to the wells and pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution of cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the test compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Structure-Metabolism Relationships Visualization

The following diagram illustrates the key structure-metabolism relationships discussed for the (3R,4R)-rel-4-Fluoropiperidin-3-ol derivatives.

G cluster_sterics Effect of Steric Bulk cluster_metabolic_sites Effect of Metabolic Sites A001 A-001 (R=H) Moderate Stability A002 A-002 (R=CH3) Increased Stability A001->A002 Minor steric hindrance A004 A-004 (R=CH2Ph) Low Stability A001->A004 Introduction of benzylic 'soft spot' A003 A-003 (R=C(CH3)3) High Stability A002->A003 Major steric hindrance blocks N-dealkylation A005 A-005 (R=CH2(4-F-Ph)) Improved Stability A004->A005 Fluorination blocks benzylic hydroxylation

Caption: Structure-metabolism relationships of derivatives.

Conclusion

The in vitro metabolic stability of (3R,4R)-rel-4-Fluoropiperidin-3-ol derivatives is highly dependent on the nature of the substituents on the core scaffold. By understanding the principles of structure-metabolism relationships, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles. The strategic use of steric hindrance and the blocking of metabolic soft spots with fluorine are powerful tools in this endeavor. The experimental protocols outlined in this guide provide a robust framework for assessing the metabolic stability of novel chemical entities, a critical step in the journey from a promising compound to a life-changing therapeutic.

References

  • Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Isanbor, C., & O'Hagan, D. (2006). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Lin, J. H., & Lu, A. Y. (2001). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Drug Metabolism and Disposition, 29(4 Pt 2), 436-444.
  • Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100889.
  • Aggarwal, S., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 12(24), 4613-4626.
  • van de Kerkhof, E. G., de Graaf, I. A., & Groothuis, G. M. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. Current Drug Metabolism, 8(7), 658-675.
  • BioIVT. (n.d.). Drug Metabolism Assays.
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
  • Nielson, M. K., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 277, 116757.
  • ResearchGate. (n.d.).
  • Gélis, C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147.
  • Miasma, H., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 597-611.
  • Goodman, M. M., et al. (2016). In Vitro Metabolic Stability and in Vivo Biodistribution of 3-Methyl-4-furoxancarbaldehyde Using PET Imaging in Rats. ACS Medicinal Chemistry Letters, 7(6), 563-567.
  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1603-1614.
  • PubMed. (2016).
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds 3–11.
  • Libyan International Medical University. (n.d.).
  • Murakami, K., et al. (2026). In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Archives of Toxicology.
  • Izenwasser, S., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469.
  • Worek, C. M., et al. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 23(21), 5926-5930.
  • BenchChem. (2025).

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel 4-Fluoropiperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the mechanism of action (MoA) of novel compounds derived from the 4-fluoropiperidin-3-ol scaffold. The inherent structural features of this scaffold lend themselves to a variety of potential biological targets, necessitating a rigorous and multi-faceted validation strategy. This document eschews a rigid template, instead offering an in-depth, logical workflow designed to build a robust and defensible understanding of a compound's MoA, from initial hypothesis generation to in-depth cellular characterization.

The Logic of MoA Validation: A Stepwise Approach

The journey of MoA validation is not a linear path but an iterative process of hypothesis generation, testing, and refinement. The overarching goal is to build a consistent and compelling body of evidence that points to a specific molecular interaction and its downstream functional consequences. Our approach is grounded in establishing target engagement, quantifying the interaction, and observing the cellular phenotype.

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Biophysical & Biochemical Characterization cluster_2 Phase 3: Cellular & Functional Validation Target Hypothesis Target Hypothesis Affinity Chromatography Affinity Chromatography-Mass Spectrometry (AC-MS) Target Hypothesis->Affinity Chromatography Unbiased Kinobeads Kinobeads Competition Binding Target Hypothesis->Kinobeads Kinase-focused CETSA Cellular Thermal Shift Assay (CETSA) Affinity Chromatography->CETSA Validate Hits Kinobeads->CETSA Validate Hits SPR Surface Plasmon Resonance (SPR) CETSA->SPR Quantify Binding ITC Isothermal Titration Calorimetry (ITC) CETSA->ITC Thermodynamics Enzyme Kinetics Enzyme Kinetic Assays SPR->Enzyme Kinetics Functional Impact ITC->Enzyme Kinetics Reporter Assays Reporter Gene Assays Enzyme Kinetics->Reporter Assays Cellular Pathway BRET/FRET BRET/FRET Enzyme Kinetics->BRET/FRET Protein Interactions Electrophysiology Electrophysiology Enzyme Kinetics->Electrophysiology Ion Channel Modulation Phenotypic Assays Phenotypic Assays Reporter Assays->Phenotypic Assays Confirm Phenotype BRET/FRET->Phenotypic Assays Electrophysiology->Phenotypic Assays

Caption: High-level workflow for MoA validation.

Part 1: Target Identification and Initial Validation

The initial step in understanding a compound's MoA is to identify its direct molecular target(s).[1][2] This phase employs unbiased and focused approaches to generate and then validate initial hypotheses.

Affinity-Based Approaches for Unbiased Target Discovery

For a truly novel compound, an unbiased approach is crucial. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique to pull down interacting proteins from a complex cellular lysate.[3]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Compound Immobilization: Synthesize an analog of your 4-fluoropiperidin-3-ol derivative with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Capture: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.

  • Washing: Stringently wash the beads to remove non-specific binders.

  • Elution: Elute the bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.

Causality: This method's strength lies in its ability to identify unexpected targets without prior assumptions. The specificity is controlled by the stringency of the wash steps and comparison to control beads without the immobilized compound.

Focused Target Identification: Kinobeads for Kinase Inhibitors

Given that many small molecules target kinases, a focused approach using kinobeads can be highly effective.[4][5][6][7][8] Kinobeads are an affinity resin containing immobilized non-selective kinase inhibitors.[5]

Experimental Protocol: Kinobeads Competition Binding Assay

  • Lysate Incubation: Treat cell lysates with varying concentrations of your test compound.

  • Kinobeads Incubation: Add kinobeads to the treated lysate. Kinases not bound to your compound will bind to the beads.

  • Pull-down and Digestion: Isolate the kinobeads, wash, and perform on-bead tryptic digestion of the captured kinases.

  • LC-MS/MS Analysis: Quantify the captured kinases. A dose-dependent decrease in a kinase's signal indicates it is a target of your compound.[7]

Trustworthiness: This method provides a quantitative measure of target engagement in a competitive format, which more closely resembles the cellular environment.[5]

Initial Target Validation in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

Once potential targets are identified, it is critical to confirm their engagement in an intact cellular environment.[9] CETSA is a powerful technique for this purpose, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[10][11][12][13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with your compound or a vehicle control.

  • Heating: Heat the cells to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A positive thermal shift in the presence of the compound indicates target engagement.[12]

CETSA_Workflow Treat Cells Treat Cells Heat Cells Heat Cells Treat Cells->Heat Cells Compound vs Vehicle Lyse Cells Lyse Cells Heat Cells->Lyse Cells Centrifuge Centrifuge Lyse Cells->Centrifuge Separate soluble/insoluble Quantify Soluble Protein Quantify Soluble Protein Centrifuge->Quantify Soluble Protein e.g., Western Blot Analyze Shift Analyze Shift Quantify Soluble Protein->Analyze Shift Compare melting curves BRET_Principle cluster_0 No Interaction cluster_1 Interaction Donor_No Protein A-Luciferase Blue Light Blue Light Donor_No->Blue Light Substrate Acceptor_No Protein B-YFP Donor_Yes Protein A-Luciferase Acceptor_Yes Protein B-YFP Donor_Yes->Acceptor_Yes Energy Transfer (BRET) Yellow Light Yellow Light Acceptor_Yes->Yellow Light

Caption: Principle of Bioluminescence Resonance Energy Transfer (BRET).

Ion Channel Modulation: Electrophysiology

If the target is an ion channel, patch-clamp electrophysiology is the gold standard for characterizing the compound's effect on channel function. [14][15][16][17][18] Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use cells expressing the ion channel of interest.

  • Patching: Form a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane.

  • Recording: Apply voltage protocols to elicit ion channel currents and record these currents in the absence and presence of your compound.

  • Data Analysis: Analyze the effects of the compound on current amplitude, kinetics, and voltage-dependence to determine its mechanism of action (e.g., blocker, opener, modulator). [15] Comparison of Cellular and Functional Assays

AssayTarget ClassPrincipleKey Outputs
Reporter Gene Assays GPCRs, Nuclear Receptors, etc.Transcriptional activation of a reporter geneEC50/IC50 for pathway modulation
BRET/FRET Protein-protein interactionsResonance energy transferModulation of protein-protein interactions
Electrophysiology Ion ChannelsDirect measurement of ionic currentsPotency and mechanism of ion channel modulation

Conclusion

Validating the mechanism of action of a novel compound derived from the 4-fluoropiperidin-3-ol scaffold is a meticulous process that requires a combination of unbiased discovery, rigorous biophysical and biochemical characterization, and definitive cellular and functional validation. By following the logical workflow outlined in this guide, researchers can build a compelling and data-driven narrative of their compound's MoA, which is essential for advancing a compound through the drug discovery pipeline.

References

  • Vertex AI Search. Isothermal titration calorimetry in drug discovery - PubMed.
  • Vertex AI Search. Target Identification and Validation (Small Molecules) - University College London.
  • Vertex AI Search.
  • Vertex AI Search. A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press.
  • Vertex AI Search.
  • Vertex AI Search. How does SPR work in Drug Discovery? - deNOVO Biolabs.
  • Vertex AI Search. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One - Research journals.
  • Vertex AI Search. How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone.
  • Vertex AI Search. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - Frontiers.
  • Vertex AI Search. Expert target identification & validation services for drug discovery - Nuvisan.
  • Vertex AI Search. Surface Plasmon Resonance (SPR) - Charnwood Discovery.
  • Vertex AI Search. Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells - PubMed.
  • Vertex AI Search. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences.
  • Vertex AI Search. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online.
  • Vertex AI Search. Surface Plasmon Resonance (SPR) & Biophysics - BioAscent.
  • Vertex AI Search. ITC Assay Service for Drug Discovery - Reaction Biology.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Vertex AI Search. A Technical Guide to Target Identification and Validation for Novel Small Molecules - Benchchem.
  • Vertex AI Search. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC - NIH.
  • Vertex AI Search. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments.
  • Vertex AI Search. In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects - MDPI.
  • Vertex AI Search. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - US.
  • Vertex AI Search. Ion channel electrophysiology in pharmaceutical research.
  • Vertex AI Search. GPCR Luciferase Reporter Cell Lines - Signosis.
  • Vertex AI Search. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC - NIH.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Ion Channel Testing Services | Functional & Binding Assays - Eurofins Discovery.
  • Vertex AI Search. Detection of Protein‑protein Interactions by FRET and BRET Methods - proLékaře.cz.
  • Vertex AI Search. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Vertex AI Search. What Are Enzyme Kinetic Assays? - Tip Biosystems.
  • Vertex AI Search. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC.
  • Vertex AI Search. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
  • Vertex AI Search. Enzyme kinetics - Wikipedia.
  • Vertex AI Search. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.
  • Vertex AI Search. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Vertex AI Search.
  • Vertex AI Search. Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
  • Vertex AI Search. How Is Enzyme Activity Measured? - Chemistry For Everyone - YouTube.
  • Vertex AI Search. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed.
  • Vertex AI Search.
  • Vertex AI Search. Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents - PubMed.
  • Vertex AI Search. 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • Vertex AI Search. Τhiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II - MDPI.

Sources

A Head-to-Head Comparison of Synthetic Routes to the Privileged Scaffold: 4-Fluoropiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-fluoropiperidin-3-ol moiety is a cornerstone in modern medicinal chemistry. Its strategic incorporation into drug candidates has been shown to significantly modulate key pharmacological properties, including metabolic stability, pKa, and binding affinity to target proteins. The presence of the fluorine atom, a bioisostere of hydrogen with unique electronic properties, can lead to enhanced membrane permeability and improved pharmacokinetic profiles. Consequently, robust and efficient synthetic access to this valuable building block, particularly in an enantiomerically pure form, is of paramount importance to researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of two prominent synthetic strategies for the preparation of 4-fluoropiperidin-3-ol, offering insights into the practical execution, mechanistic underpinnings, and relative merits of each approach.

Route 1: Enantioselective Fluorination of a Piperidinone Precursor Followed by Diastereoselective Reduction

This contemporary approach has gained significant traction due to its elegance in establishing the two contiguous stereocenters of the target molecule in a controlled manner. The general strategy commences with the readily available N-Boc-piperidin-4-one, which undergoes an organocatalyzed enantioselective α-fluorination to generate the key intermediate, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. Subsequent diastereoselective reduction of the ketone functionality furnishes the desired 4-fluoropiperidin-3-ol.

Conceptual Workflow

Route_1_Workflow start N-Boc-piperidin-4-one fluorination Enantioselective α-Fluorination start->fluorination intermediate tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate fluorination->intermediate reduction Diastereoselective Reduction intermediate->reduction product cis/trans-4-Fluoropiperidin-3-ol reduction->product

Caption: General workflow for the synthesis of 4-fluoropiperidin-3-ol via Route 1.

In-Depth Mechanistic Analysis

The crux of this route lies in two key transformations: the enantioselective fluorination and the diastereoselective reduction.

1. Enantioselective α-Fluorination:

The enantioselectivity of the α-fluorination is typically achieved through organocatalysis, often employing a chiral amine catalyst, such as a modified cinchona alkaloid, as pioneered by MacMillan and coworkers and adapted by Shaw et al. for this specific substrate.[1][2] The mechanism proceeds through the formation of a chiral enamine intermediate from the reaction of N-Boc-piperidin-4-one and the chiral amine catalyst. This enamine then attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI or Selectfluor®), from a sterically less hindered face, thereby inducing asymmetry in the product. The choice of the chiral catalyst is critical in dictating the absolute stereochemistry of the newly formed C-F bond.

Fluorination_Mechanism cluster_0 Enamine Formation cluster_1 Electrophilic Fluorination Ketone N-Boc-piperidin-4-one Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst, -H2O Catalyst Chiral Amine Catalyst Fluorinated_Product α-Fluorinated Ketone Enamine->Fluorinated_Product + NFSI NFSI NFSI (Electrophilic F+)

Caption: Simplified mechanism of organocatalyzed α-fluorination.

2. Diastereoselective Ketone Reduction:

The stereochemical outcome of the reduction of the α-fluoroketone is governed by the nature of the reducing agent and the steric and electronic environment of the carbonyl group. The fluorine atom at the α-position exerts a significant influence on the trajectory of hydride delivery.

  • Reduction with Sodium Borohydride (NaBH₄): This relatively small hydride donor can approach the carbonyl group from either the axial or equatorial face. The presence of the α-fluoro substituent can influence the conformational equilibrium of the piperidinone ring and the electronic nature of the carbonyl carbon, often leading to a mixture of cis and trans diastereomers. The Felkin-Anh model can be invoked to predict the major diastereomer, where the hydride attacks the carbonyl carbon from the side opposite to the largest substituent (in this case, the C-F bond is a key consideration).

  • Reduction with Bulkier Hydride Reagents (L-Selectride® or K-Selectride®): These reagents, with their sterically demanding tri-sec-butylborohydride structure, exhibit greater stereoselectivity.[3] They typically approach the carbonyl group from the less hindered face, which in a chair-like conformation of the piperidinone ring is often the equatorial face, leading to the formation of the axial alcohol. This high degree of stereocontrol is a significant advantage when a specific diastereomer is desired.[4]

Detailed Experimental Protocol: Synthesis of (3R,4S)-1-Boc-4-fluoropiperidin-3-ol

This protocol is adapted from the work of Shaw et al.[1]

Step 1: Enantioselective α-Fluorination

  • To a solution of N-Boc-piperidin-4-one (1.0 equiv.) in chloroform at room temperature is added a modified cinchona alkaloid catalyst (e.g., (DHQD)₂PHAL, 0.1 equiv.).

  • The mixture is stirred for 10 minutes before the addition of N-fluorobenzenesulfonimide (NFSI, 1.2 equiv.).

  • The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (R)-3-fluoro-4-oxopiperidine-1-carboxylate.

Step 2: Diastereoselective Reduction

  • The tert-butyl (R)-3-fluoro-4-oxopiperidine-1-carboxylate (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • A solution of L-Selectride® (1.0 M in THF, 1.2 equiv.) is added dropwise to the cooled solution.

  • The reaction is stirred at -78 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield (3R,4S)-1-Boc-4-fluoropiperidin-3-ol as the major diastereomer.

Route 2: Reduction of a Fluorinated Pyridine Precursor

This classical strategy relies on the construction of a suitably functionalized fluorinated pyridine ring, followed by its reduction to the corresponding piperidine. This approach can be advantageous if the fluorinated pyridine starting materials are readily accessible or can be synthesized efficiently.

Conceptual Workflow

Route_2_Workflow start Fluorinated Pyridine Precursor reduction Pyridine Ring Reduction start->reduction intermediate Fluorinated Piperidine Intermediate reduction->intermediate functionalization Functional Group Manipulation (if necessary) intermediate->functionalization product 4-Fluoropiperidin-3-ol functionalization->product

Caption: General workflow for the synthesis of 4-fluoropiperidin-3-ol via Route 2.

In-Depth Mechanistic Analysis

The key challenge in this route is the controlled reduction of the fluorinated pyridine ring without defluorination.

Pyridine Ring Reduction:

The hydrogenation of pyridine and its derivatives to piperidines is a well-established transformation, typically employing heterogeneous catalysts such as platinum, palladium, or rhodium on a solid support (e.g., carbon) under hydrogen pressure. However, the presence of a fluorine substituent on the pyridine ring introduces the risk of hydrodefluorination, a common side reaction in catalytic hydrogenation.

To circumvent this issue, alternative reduction methods have been developed. One such method is the dearomatization-hydrogenation (DAH) process . This involves an initial partial reduction of the pyridine ring to a di- or tetrahydropyridine intermediate, which is then hydrogenated under milder conditions to the fully saturated piperidine. This two-step, one-pot procedure can often mitigate the extent of C-F bond cleavage.

Another powerful technique is asymmetric hydrogenation of a fluorinated tetrahydropyridine intermediate. This approach can establish the stereocenters on the piperidine ring with high enantioselectivity. Rhodium and iridium complexes with chiral phosphine ligands are commonly employed for this purpose. The substrate, typically a tetrahydropyridine, coordinates to the chiral metal catalyst, and hydrogen is delivered to one face of the double bond, directed by the chiral ligand environment.

Illustrative Experimental Protocol: Synthesis from 3-Fluoro-4-aminopyridine

While a direct conversion to 4-fluoropiperidin-3-ol from 3-fluoro-4-aminopyridine is not explicitly detailed in a single source, a plausible multi-step sequence can be constructed based on established methodologies.[5][6][7]

Step 1: Diazotization and Hydrolysis of 3-Fluoro-4-aminopyridine

  • 3-Fluoro-4-aminopyridine (1.0 equiv.) is dissolved in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄).

  • The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite (1.1 equiv.) is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then carefully heated to promote hydrolysis to 3-fluoro-4-hydroxypyridine.

  • The reaction mixture is neutralized and the product is extracted with a suitable organic solvent.

  • Purification by crystallization or column chromatography yields 3-fluoro-4-hydroxypyridine.

Step 2: Reduction of 3-Fluoro-4-hydroxypyridine

  • 3-Fluoro-4-hydroxypyridine (1.0 equiv.) is dissolved in a suitable solvent (e.g., methanol or acetic acid).

  • A hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or rhodium on alumina, is added.

  • The mixture is subjected to hydrogenation in a high-pressure reactor (e.g., a Parr shaker) at elevated hydrogen pressure and temperature.

  • The reaction is monitored for the uptake of hydrogen.

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated.

  • The crude product is a mixture of cis- and trans-4-fluoropiperidin-3-ol, which can be separated by column chromatography or fractional crystallization.

Head-to-Head Comparison

FeatureRoute 1: Enantioselective Fluorination & ReductionRoute 2: Reduction of Fluorinated Pyridine
Stereochemical Control Excellent enantiocontrol in the fluorination step and good to excellent diastereocontrol in the reduction step.Stereochemistry is determined during the reduction of the pyridine ring or a subsequent resolution step. Can be challenging to control.
Starting Materials Readily available N-Boc-piperidin-4-one.Requires synthesis of a specific fluorinated pyridine precursor, which can be multi-step.
Key Reagents Chiral organocatalysts, electrophilic fluorinating agents (e.g., NFSI), and stereoselective reducing agents (e.g., L-Selectride®).Hydrogenation catalysts (Pt, Rh), high-pressure hydrogenation equipment.
Scalability Organocatalytic reactions can be scalable, but the cost of the catalyst and fluorinating agent may be a consideration.[8]Catalytic hydrogenation is generally highly scalable and cost-effective for large-scale production.
Safety Considerations Electrophilic fluorinating agents should be handled with care. Some reducing agents are pyrophoric.High-pressure hydrogenation requires specialized equipment and safety protocols.
Overall Yield Generally moderate to good, depending on the efficiency of the two key steps.Can be variable, with potential for yield loss due to hydrodefluorination.
Flexibility Allows for the synthesis of both enantiomers by selecting the appropriate chiral catalyst. Diastereoselectivity can be tuned by the choice of reducing agent.The stereochemical outcome is often less predictable and may require screening of catalysts and reaction conditions.

Conclusion and Future Outlook

Both synthetic routes presented offer viable pathways to the valuable 4-fluoropiperidin-3-ol scaffold.

Route 1 , the enantioselective fluorination/diastereoselective reduction sequence, stands out for its elegance and high degree of stereochemical control. For research and development purposes where access to specific enantiomers and diastereomers is critical, this modern organocatalytic approach is often the method of choice. The predictability of the stereochemical outcome and the modularity of the approach make it highly attractive for the synthesis of libraries of fluorinated piperidinols for structure-activity relationship studies.

Route 2 , involving the reduction of a fluorinated pyridine, represents a more traditional yet powerful strategy, particularly for large-scale synthesis. While achieving high stereoselectivity can be more challenging, the potential for high-throughput screening of hydrogenation conditions and the inherent scalability of catalytic hydrogenation make this route economically appealing for industrial applications.

The choice between these two synthetic strategies will ultimately depend on the specific needs of the researcher or organization, balancing factors such as the desired stereochemical purity, scale of synthesis, cost of reagents, and available equipment. As the demand for complex fluorinated building blocks continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies for compounds like 4-fluoropiperidin-3-ol will remain a key area of focus in synthetic organic chemistry.

References

  • Vesely, J., & Rios, R. (2012). Organocatalytic asymmetric fluorination reactions. Chemistry–An Asian Journal, 7(12), 2734-2747.
  • Shaw, S. J., de Solms, S. J., & Williams, T. M. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Organic letters, 15(17), 4342-4345.
  • Beierle, J. M., & MacMillan, D. W. (2011). Enantioselective organocatalytic α-fluorination of aldehydes. Journal of the American Chemical Society, 133(46), 18554-18557.
  • Phillips, E. M., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of organic chemistry, 84(13), 8006-8018.
  • Glorius, F., et al. (2019). Dearomative Hydrogenation of Fluorinated Pyridines.
  • Google Patents. (2014). Preparation method of 3-hydroxypyridine. CN103664760A.
  • Google Patents. (2010). Synthesis method of 3-fluorine-4-aminopyridine. CN101863829A.
  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Gouverneur, V., & Seppelt, K. (2015). F-chemistry. Chemical reviews, 115(2), 563-564.
  • Del Valle, J. R., & Goodman, M. (2003). Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. The Journal of organic chemistry, 68(10), 3923-3931.
  • Tormena, C. F. (2016). Diastereoselective reduction of 4-tert-butyl-2-X-cyclohexanone (X= F and Cl) with N-Selectride: an experimental and theoretical study. Journal of the Chilean Chemical Society, 61(2), 2974-2978.
  • Krische, M. J., et al. (2010). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Organic letters, 12(11), 2520-2522.
  • Chem-Station. (2017). L/N/K-Selectride. Retrieved from [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.
  • Vanecko, J. A., & West, F. G. (2007). Diastereoselective reduction of cyclic ketones. In Stereoselective Synthesis of Drugs and Natural Products (pp. 1-45). John Wiley & Sons.
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in stereoselective synthesis. John Wiley & Sons.

Sources

A Senior Application Scientist's Guide to the Positional Impact of Fluorine on Piperidinol pKa

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding and manipulating the physicochemical properties of lead compounds is paramount. Among these properties, the acid dissociation constant (pKa) of ionizable groups, such as the nitrogen in a piperidine ring, is critical as it governs a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The strategic introduction of fluorine has become a powerful tool in drug design to modulate these properties. This guide provides an in-depth comparison of how the position of a fluorine atom on the piperidinol scaffold is anticipated to impact its basicity, supported by established chemical principles and a detailed experimental protocol for pKa determination.

The Foundational Role of pKa in Drug Development

The basicity of a nitrogen atom in a drug candidate profoundly influences its behavior in the physiological environment. At the pH of blood (approximately 7.4), the ratio of the protonated (ionized) to the unprotonated (neutral) form of an amine is dictated by its pKa. This ratio is a key determinant of:

  • Solubility: The ionized form is generally more water-soluble, which is crucial for formulation and bioavailability.

  • Membrane Permeability: The neutral form is more lipid-soluble and can more readily cross cell membranes, a critical step for reaching intracellular targets.

  • Target Binding: The ionization state can dramatically affect the interactions with the target protein, influencing potency and selectivity.

  • Off-Target Effects: Basicity is often linked to interactions with off-targets like the hERG channel, which can lead to cardiotoxicity.

Therefore, the ability to fine-tune the pKa of a piperidine nitrogen is a valuable strategy for optimizing the overall pharmacological profile of a drug candidate.

The Influence of Fluorine: An Inductive Powerhouse

Fluorine is the most electronegative element, and its introduction into an organic molecule exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the molecule, influencing the electron density of neighboring atoms. When a fluorine atom is placed near a basic nitrogen, it pulls electron density away from the nitrogen, making its lone pair of electrons less available for protonation. This results in a decrease in the basicity of the amine, and consequently, a lower pKa value.

The magnitude of this pKa-lowering effect is highly dependent on the distance between the fluorine atom and the nitrogen. The closer the fluorine atom, the stronger the inductive effect and the greater the reduction in pKa.

Positional Isomers of Fluoropiperidinol: A Comparative Assessment

Let us consider the parent molecule, piperidin-4-ol, and analyze the expected impact of introducing a fluorine atom at the 2, 3, and 4-positions of the piperidine ring.

Data Presentation: pKa Values of Piperidinol and its Fluorinated Analogs
CompoundStructurePosition of Fluorine Relative to NitrogenExpected pKa ChangePredicted/Experimental pKa
Piperidin-4-olN/ABaseline10.74 (Experimental)[1]
2-Fluoropiperidin-4-olαStrong DecreasePredicted: ~7-8
3-Fluoropiperidin-4-olβModerate DecreasePredicted: ~8-9
4-Fluoropiperidin-4-olγMild DecreasePredicted: ~9-10
Analysis of Positional Effects:
  • 2-Fluoro Substitution (α-Position): With the fluorine atom directly adjacent to the nitrogen, the inductive effect is at its strongest. This proximity leads to a significant withdrawal of electron density from the nitrogen, making it substantially less basic. A considerable decrease in pKa is expected.

  • 3-Fluoro Substitution (β-Position): The fluorine atom at the 3-position is one carbon atom removed from the nitrogen. The inductive effect is still significant, leading to a noticeable decrease in basicity and pKa, though less pronounced than in the 2-fluoro isomer.

  • 4-Fluoro Substitution (γ-Position): At the 4-position, the fluorine atom is two carbon atoms away from the nitrogen. The inductive effect weakens with distance, so the impact on the nitrogen's basicity will be the least pronounced of the three isomers, resulting in a milder reduction in pKa.

Stereoelectronic Considerations: Beyond Simple Induction

The conformation of the piperidine ring also plays a crucial role. The effect of a fluorine substituent can differ depending on whether it occupies an axial or equatorial position. Generally, an axial fluorine atom can have a more pronounced effect on the basicity of the nitrogen due to through-space interactions and hyperconjugation effects, in addition to the through-bond inductive effect.

Experimental Determination of pKa: A Validated Protocol

To obtain accurate and reliable pKa values, potentiometric titration is a widely used and robust method. The following is a detailed, step-by-step protocol for the determination of the pKa of an amine hydrochloride, such as a piperidinol derivative.

Experimental Workflow for Potentiometric Titration

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter with standard buffers (pH 4, 7, 10) prep2 Prepare 0.1 M NaOH and 0.1 M HCl solutions prep1->prep2 prep3 Prepare 0.15 M KCl solution for ionic strength prep2->prep3 prep4 Accurately weigh ~1 mmol of the amine hydrochloride prep3->prep4 prep5 Dissolve in deionized water to make a ~1 mM solution prep4->prep5 titr1 Transfer a known volume (e.g., 20 mL) of the sample solution to a beaker prep5->titr1 titr2 Add KCl solution to maintain constant ionic strength titr1->titr2 titr3 Place on a magnetic stirrer and immerse the calibrated pH electrode titr2->titr3 titr4 Titrate with standardized 0.1 M NaOH, adding small increments titr3->titr4 titr5 Record the pH after each addition, allowing for stabilization titr4->titr5 anal1 Plot pH versus the volume of NaOH added titr5->anal1 anal2 Determine the equivalence point (inflection point of the curve) anal1->anal2 anal3 The pH at half the equivalence point volume is the pKa anal2->anal3 anal4 Repeat the titration at least three times and calculate the average pKa anal3->anal4

Caption: A stepwise workflow for the determination of pKa by potentiometric titration.

Step-by-Step Methodology:
  • Preparation of Solutions:

    • Prepare a standard solution of approximately 0.1 M sodium hydroxide (NaOH) and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).

    • Prepare a standard solution of approximately 0.1 M hydrochloric acid (HCl).

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength during the titration.

    • Accurately weigh an appropriate amount of the piperidinol hydrochloride salt to prepare a solution of known concentration (e.g., 1 mM).

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa (e.g., pH 4.01, 7.00, and 10.01).

  • Titration Procedure:

    • Pipette a known volume (e.g., 20.0 mL) of the piperidinol hydrochloride solution into a beaker.

    • Add a sufficient volume of the 0.15 M KCl solution.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin the titration by adding small, known volumes of the standardized 0.1 M NaOH solution from a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be done visually or by calculating the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

The Role of Computational Chemistry in pKa Prediction

In the absence of experimental data, computational methods provide a valuable alternative for estimating pKa values. Various software packages and web-based tools utilize different theoretical models, such as those based on quantum mechanics or quantitative structure-property relationships (QSPR), to predict the pKa of a molecule from its structure. While these predictions may not be as precise as experimental measurements, they are incredibly useful for guiding the design of new molecules and prioritizing synthetic efforts.

Conceptual Workflow for Computational pKa Prediction

computational_workflow cluster_input Input cluster_calculation Calculation Engine cluster_output Output input1 Draw or import the 3D structure of the molecule calc1 Select a theoretical model (e.g., QM, QSPR) input1->calc1 calc2 The software calculates the free energy of protonation calc1->calc2 calc3 Solvation effects are considered calc2->calc3 output1 Predicted pKa value is generated calc3->output1

Caption: A simplified workflow for predicting pKa using computational methods.

Conclusion: A Strategic Approach to pKa Modulation

The strategic placement of fluorine on the piperidinol ring offers a powerful and predictable means of modulating the basicity of the piperidine nitrogen. The pKa-lowering effect is primarily driven by the inductive electron-withdrawing nature of fluorine, with the magnitude of the effect being inversely proportional to the distance from the nitrogen atom. While experimental determination of pKa values through methods like potentiometric titration remains the gold standard for accuracy, computational prediction tools serve as an invaluable resource in the early stages of drug discovery. By understanding the fundamental principles governing these effects, researchers can make more informed decisions in the design and optimization of new therapeutic agents with improved pharmacological profiles.

References

  • Potentiometric Acid-Base Titration Guide. (n.d.). Scribd. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

  • Computational Approaches for the Prediction of pKa Values. (n.d.). Routledge. Retrieved from [Link]

  • 4-Hydroxypiperidine. (n.d.). Bouling Chemical Co., Limited. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Fluoropiperidin-3-ol Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-fluoropiperidin-3-ol scaffold is an increasingly prevalent motif in modern medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties. The strategic introduction of a fluorine atom can modulate basicity (pKa), lipophilicity, and metabolic stability, often leading to improved oral bioavailability and target engagement.[1][2][3] However, these same modifications can subtly alter the conformation and electrostatic profile of a molecule, creating the potential for unintended interactions with off-target proteins. This guide provides a comprehensive framework for drug discovery researchers to strategically profile the cross-reactivity of novel compounds based on this valuable scaffold. We will explore the causality behind experimental choices, present detailed, self-validating protocols for key assays, and offer a clear methodology for data interpretation, ensuring a robust understanding of a compound's selectivity profile long before it reaches clinical evaluation.

The Strategic Imperative of Off-Target Profiling

In contemporary drug discovery, understanding a compound's selectivity is not a secondary objective; it is paramount. Up to 90% of clinical trial failures can be attributed to safety or efficacy issues, many of which arise from unforeseen off-target interactions.[4] Proactively identifying these interactions in the preclinical phase is a critical risk mitigation strategy.[5] It allows for the early termination of promiscuous candidates, saving significant time and resources, and provides a rationale for optimizing lead compounds to minimize adverse effects and maximize therapeutic index.[4][6] This guide outlines a tiered, multi-assay approach to systematically de-risk compounds built upon the 4-fluoropiperidin-3-ol core.

Below is a generalized structure of the chemical class discussed in this guide.

cluster_0 Generalized 4-Fluoropiperidin-3-ol Scaffold mol R1 R1 mol->R1 R2 R2 mol->R2 cluster_workflow Cross-Reactivity Profiling Workflow tier1 Tier 1: Target Engagement Is the compound hitting the intended target in a cell? tier2 Tier 2: Broad Selectivity Screening What else could the compound be hitting? tier1->tier2 Confirm On-Target Activity tier3 Tier 3: Functional Validation & Lead Optimization Do the off-targets matter functionally? tier2->tier3 Identify Key Off-Targets data Data Analysis & Prioritization tier3->data Generate Actionable Insights

Caption: A tiered workflow for systematic cross-reactivity profiling.

Tier 1: Confirming On-Target Engagement in a Cellular Milieu

Before assessing what a compound shouldn't bind to, it is imperative to confirm it binds the intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to verify target engagement in intact cells or tissues. [7]The principle is based on ligand-induced thermal stabilization of the target protein. [8][9]Binding of a compound increases the energy required to denature the protein, resulting in a measurable shift in its melting temperature (Tm). [10][11] Why this choice? Unlike biochemical assays that use purified, often truncated proteins, CETSA accounts for the complexities of the cellular environment, such as membrane transport, protein folding, and the presence of endogenous cofactors, providing a more authentic measure of target engagement. [10]

Tier 2: Broad-Spectrum Off-Target Screening

Once on-target engagement is confirmed, the next step is to screen for potential off-target liabilities across large panels of biologically relevant proteins. The two most critical panels for small molecules are kinases and G-protein coupled receptors (GPCRs).

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, making them common off-targets for small molecule drugs. [12]Large-scale kinase panels, such as Eurofins' KINOMEscan® or Reaction Biology's HotSpot™, are indispensable tools. [13][14][15]

  • Binding Assays (e.g., KINOMEscan®): These assays quantify the binding affinity (Kd) of a compound to a large panel of kinases through a competition-based format. [16]They are independent of ATP concentration and can identify interactions with both active and inactive kinase conformations, including allosteric binders. [14][16]* Activity-Based Assays (e.g., HotSpot™): These radiometric assays directly measure the inhibition of kinase catalytic activity by quantifying the transfer of ³³P-labeled phosphate from ATP to a substrate. [12][15]This provides a functional readout of inhibition (IC50) and can be performed at physiological ATP concentrations to better mimic cellular conditions. [17] Why this choice? A dual approach is often most informative. A binding assay provides a comprehensive view of all potential interactors, while an activity assay confirms that this binding translates to functional inhibition. Discrepancies between the two can reveal important mechanistic details.

For compounds targeting receptors, or as a general safety screen, receptor binding assays are essential. These are typically competitive assays that measure the ability of a test compound to displace a high-affinity radiolabeled ligand from a receptor preparation. [18][19][20] Why this choice? This is a time-tested, robust method for identifying interactions across major receptor families. It provides quantitative affinity data (Ki) that is crucial for assessing potential side effects related to neurotransmitter, hormone, or ion channel modulation. [21][22]

Case Study: Profiling "Compound X"

To illustrate the application of this workflow, let's consider a hypothetical 4-fluoropiperidin-3-ol based compound, Compound X , designed as a selective inhibitor of Kinase A.

Tier 1 Data: CETSA

The initial CETSA experiment confirms that Compound X engages and stabilizes Kinase A in HEK293 cells, with a thermal shift (ΔTm) of +5.2 °C, indicating robust target binding.

ParameterResultInterpretation
Target ProteinKinase AIntended Target
Cell LineHEK293Human Embryonic Kidney
Compound Conc.1 µM
ΔTm (Tm with Cmpd - Tm vehicle) +5.2 °C Strong Target Engagement
Tier 2 Data: Kinome & Receptor Screening

Compound X was screened at 1 µM against a 468-member kinase panel and a 44-member receptor/ion channel panel.

Table 1: KINOMEscan® Binding Data (Select Hits, Kd < 1 µM)

Kinase TargetGene SymbolDissociation Constant (Kd) in nMInterpretation
Kinase A KINA 15 Potent On-Target Binding
Kinase BKINB85Significant Off-Target
Kinase CKINC250Moderate Off-Target
Kinase DKIND950Weak Off-Target

Table 2: Receptor Binding Assay Data (% Inhibition @ 1 µM)

Receptor Target% InhibitionInterpretation
Serotonin 5-HT2A65%Potential for CNS side effects
Dopamine D212%Likely not significant
hERG Channel28%Low risk, but warrants follow-up
Data Interpretation and Next Steps

The profiling data confirms that Compound X is a potent binder of its intended target, Kinase A. However, it also reveals a significant off-target interaction with Kinase B and moderate binding to the 5-HT2A receptor.

  • Actionable Insight: The next step is to perform a functional, activity-based IC50 assay for Kinase B to determine if the observed binding translates to potent inhibition.

  • Lead Optimization: A medicinal chemist can now use this information to design new analogs of Compound X that retain potency for Kinase A while reducing affinity for Kinase B and the 5-HT2A receptor.

Detailed Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western Blot-based CETSA for assessing target engagement.

start 1. Cell Culture & Treatment Grow cells to 80% confluency. Treat with Vehicle or Compound. heat 2. Heating Step Aliquot cell suspension. Heat aliquots to different temps (e.g., 40°C to 70°C). start->heat lyse 3. Lysis Freeze-thaw cells 3x to ensure lysis. heat->lyse spin 4. Separation Centrifuge at 20,000 x g. Collect supernatant (soluble fraction). lyse->spin detect 5. Detection Analyze soluble protein by SDS-PAGE / Western Blot. spin->detect analyze 6. Analysis Quantify band intensity. Plot vs. Temperature to get melting curve. detect->analyze

Caption: Experimental workflow for a Western Blot-based CETSA.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293) and grow to ~80% confluency. Treat cells with either vehicle control (e.g., 0.1% DMSO) or the test compound at the desired concentration for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by cooling to 25°C for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

  • Western Blot Analysis: Normalize the protein concentration for all samples. Analyze the samples by SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody specific for the target protein, followed by a suitable HRP-conjugated secondary antibody.

  • Data Analysis: Detect the signal using a chemiluminescence imager. Quantify the band intensities and normalize them to the intensity at the lowest temperature (e.g., 40°C). Plot the relative intensity versus temperature to generate melting curves for both vehicle- and compound-treated samples. The difference in the midpoint of these curves is the ΔTm.

Protocol: Competition Binding Kinase Assay (e.g., KINOMEscan®)

This protocol outlines the general principle of a competition-based affinity binding assay.

Methodology:

  • Assay Components: The assay consists of three key components: (1) the kinase of interest tagged with DNA, (2) a reference ligand immobilized on a solid support (e.g., beads), and (3) the test compound. [16]2. Incubation: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound in a multi-well plate.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site. A higher affinity test compound will result in less kinase being captured by the beads.

  • Separation and Quantification: The beads are washed to remove unbound kinase. The amount of bead-bound kinase is then quantified by detecting the associated DNA tag using qPCR. [16]5. Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. For single-concentration screening, this is reported as "% of Control". For dose-response curves, the data is fitted to determine the dissociation constant (Kd).

Protocol: Radioligand Receptor Binding Assay

This protocol describes a standard filtration-based assay to determine a compound's affinity for a specific receptor.

Methodology:

  • Receptor Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., 5-HT2A).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors as needed).

  • Reaction Mixture: In a 96-well plate, set up the following reactions:

    • Total Binding: Receptor membranes + radioligand (e.g., [³H]-ketanserin for 5-HT2A) + assay buffer.

    • Non-Specific Binding (NSB): Receptor membranes + radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM mianserin).

    • Competition: Receptor membranes + radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove residual unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • For competition wells, calculate the % inhibition caused by the test compound.

    • Plot % inhibition versus the log of the test compound concentration and fit the data using non-linear regression to determine the IC50.

    • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The 4-fluoropiperidin-3-ol scaffold represents a powerful tool in the medicinal chemist's arsenal. However, its successful application hinges on a deep and early understanding of a compound's selectivity profile. A haphazard approach to profiling is a recipe for late-stage failure. By implementing a strategic, tiered workflow that combines robust, physiologically relevant assays like CETSA with broad-spectrum screening panels, researchers can build a comprehensive and actionable dataset. This data-driven approach not only de-risks development candidates but also provides invaluable insights that guide the rational design of safer, more effective next-generation therapeutics.

References

  • Predictive in silico off-target profiling in drug discovery. PubMed. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Off-Target Profiling. Creative Biolabs. Available at: [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Cellular thermal shift assay. Wikipedia. Available at: [Link]

  • Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central. Available at: [Link]

  • Principle of the cellular thermal shift assay (CETSA). ResearchGate. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]

  • Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link]

  • Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Kinase Screening & Profiling Service. SpiroChem. Available at: [Link]

  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. Available at: [Link]

  • Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. PubMed. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available at: [Link]

  • Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. ACS Publications. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available at: [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Receptor Binding Assays. MilliporeSigma. Available at: [Link]

  • 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. PubMed. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

Sources

The Rigid Embrace: A Comparative Guide to the Conformational Landscape of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the piperidine ring stands as a cornerstone, a privileged scaffold found in a vast array of pharmaceuticals. Its conformational flexibility, however, can be both a blessing and a curse. While allowing for adaptation to various biological targets, this inherent floppiness can also lead to entropic penalties upon binding and a lack of target specificity. The strategic introduction of fluorine, an element with a unique personality, offers a powerful tool to tame this conformational dynamism, locking the piperidine ring into well-defined, and often more bioactive, geometries. This guide provides a comprehensive comparative analysis of the conformational rigidity of fluorinated piperidines, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation therapeutics.

The Piperidine Chair and the Influence of Fluorine: A Tale of Two Conformations

The piperidine ring, much like its carbocyclic cousin cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. This results in two distinct substituent positions: axial and equatorial. For most substituents, the equatorial position is thermodynamically favored to avoid unfavorable 1,3-diaxial interactions. Fluorine, however, defies this simple steric argument, often exhibiting a surprising preference for the more sterically hindered axial position. This phenomenon, a cornerstone of fluorinated piperidine chemistry, arises from a subtle interplay of stereoelectronic effects.

The preference of a substituent for the equatorial position is quantified by its conformational free energy, or "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers.[1] A larger A-value signifies a stronger equatorial preference. For fluorine, these values are often smaller than expected based on its size and can even become negative, indicating an axial preference.

The primary drivers behind the axial preference of fluorine in piperidines are:

  • Hyperconjugation (Gauche Effect): A stabilizing interaction occurs between the antibonding orbital of the carbon-fluorine bond (σC-F) and the filled bonding orbitals of adjacent anti-periplanar carbon-hydrogen or carbon-carbon bonds. In the axial conformation of 3-fluoropiperidine, for instance, the σC-F orbital can favorably interact with the anti-periplanar C-H and C-N bonds, leading to stabilization.[2][3] This is a manifestation of the well-known gauche effect.

  • Electrostatic Interactions (Charge-Dipole): The highly polarized C-F bond possesses a significant dipole moment. In protonated piperidines, a favorable electrostatic interaction can occur between the partial negative charge on the axial fluorine and the positive charge on the nearby nitrogen atom (C-F···H-N+).[2][4][5] This charge-dipole interaction can significantly stabilize the axial conformer.

  • Solvent Effects: The surrounding solvent environment can play a crucial role in modulating the conformational equilibrium. Polar solvents can stabilize the conformer with the larger dipole moment.[2] For instance, in the case of 4-fluoropiperidinium salts, the equatorial conformer, possessing a larger dipole moment, can be preferentially stabilized in aqueous solutions, sometimes overriding the intrinsic preference for the axial position.[2]

A Data-Driven Comparison of Fluorinated Piperidines

The degree of fluorination and the position of the fluorine atom(s) on the piperidine ring have a profound impact on its conformational rigidity. The following sections provide a comparative analysis based on experimental and computational data.

Monofluorinated Piperidines

2-Fluoropiperidine: The conformational equilibrium in 2-fluoropiperidine is complex, influenced by the anomeric effect in addition to the factors mentioned above. The axial conformer is often significantly populated, and the equilibrium can be sensitive to the nature of the N-substituent and the solvent.

3-Fluoropiperidine: This is one of the most extensively studied fluorinated piperidines. In its protonated form, the axial conformer is strongly favored due to the stabilizing C-F···H-N+ charge-dipole interaction.[2][3] Even in the free amine, a significant population of the axial conformer is often observed due to hyperconjugative effects.

4-Fluoropiperidine: In contrast to the 3-fluoro isomer, the 4-fluoropiperidinium cation often shows a preference for the equatorial conformer in polar solvents, a phenomenon attributed to the larger dipole moment of the equatorial conformer being better solvated.[2]

Di- and Polyfluorinated Piperidines

The introduction of multiple fluorine atoms can lead to even more pronounced conformational biases. For example, in cis-3,5-difluoropiperidine derivatives, the diaxial conformer is often overwhelmingly favored.[2][4] This is a consequence of the additive effects of hyperconjugation and electrostatic interactions.

Quantitative Conformational Preferences

The following table summarizes the experimentally determined and computationally calculated free energy differences (ΔG°) between the equatorial and axial conformers for a selection of fluorinated piperidine derivatives. A positive ΔG° indicates a preference for the axial conformer.

CompoundN-SubstituentSolventΔG° (kcal/mol) (axial - equatorial)Predominant ConformerReference
3-FluoropiperidineHWater+0.1Axial[2][4]
3-FluoropiperidineTFAChloroform+0.1Axial[2][4]
3-FluoropiperidiniumHClWater+1.8Axial[2][4]
4-FluoropiperidiniumHClWater-1.0Equatorial[2]
cis-3,5-DifluoropiperidineHWater+0.8Axial[2][4]
cis-3,5-DifluoropiperidineTFAChloroform+0.9Axial[2][4]
cis-3,5-DifluoropiperidiniumHClWater+3.9Axial[2][4]

Visualizing the Conformational Landscape

The following diagrams illustrate the key conformational equilibria discussed.

Caption: Conformational equilibria of 3- and 4-fluoropiperidinium ions.

Experimental and Computational Protocols for Conformational Analysis

Accurate determination of conformational preferences relies on a combination of experimental and computational techniques.

Experimental Protocol: Dynamic NMR (DNMR) Spectroscopy

DNMR is a powerful technique for quantifying the energy barriers of conformational exchange processes, such as the ring inversion of piperidines.

Methodology:

  • Sample Preparation: Dissolve a known concentration of the fluorinated piperidine in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈, or a Freon mixture for very low temperatures).

  • Variable Temperature NMR: Acquire a series of ¹H or ¹⁹F NMR spectra over a wide temperature range. Start from a temperature where the exchange is slow on the NMR timescale (separate signals for axial and equatorial conformers are observed) and increase the temperature until the exchange is fast (a single, averaged signal is observed).

  • Data Analysis (Lineshape Analysis): The rate constants for the conformational exchange at different temperatures can be extracted by fitting the experimental spectra to theoretical lineshapes using specialized software.

  • Eyring Analysis: Plot ln(k/T) versus 1/T (where k is the rate constant and T is the temperature in Kelvin). The activation enthalpy (ΔH‡) and entropy (ΔS‡) for the ring inversion can be determined from the slope and intercept of the resulting Eyring plot, respectively. The Gibbs free energy of activation (ΔG‡) at a specific temperature can then be calculated.

G cluster_workflow DNMR Workflow A Sample Preparation B Variable Temperature NMR Data Acquisition A->B C Lineshape Analysis B->C D Eyring Plot Analysis C->D E Determination of ΔH‡, ΔS‡, and ΔG‡ D->E G cluster_workflow DFT Workflow for Conformational Analysis A Conformational Search B Geometry Optimization A->B C Frequency Calculation B->C D Solvation Modeling C->D E Relative Free Energy Calculation D->E

Caption: Computational workflow for DFT-based conformational analysis.

Implications for Drug Design and Medicinal Chemistry

The ability to control the conformation of the piperidine ring through fluorination has significant implications for drug discovery:

  • Enhanced Binding Affinity: By pre-organizing the piperidine scaffold into a bioactive conformation, the entropic penalty upon binding to a biological target can be minimized, potentially leading to higher binding affinity.

  • Improved Selectivity: A conformationally rigid ligand is less likely to bind to off-target receptors, leading to improved selectivity and a better side-effect profile.

  • Modulation of Physicochemical Properties: Fluorination can influence a molecule's pKa, lipophilicity, and metabolic stability. For example, an axial fluorine atom adjacent to the piperidine nitrogen can increase its basicity. [5]* Vectorial Display of Substituents: A rigid piperidine core allows for the precise spatial positioning of other substituents, enabling the optimization of interactions with the target protein.

Conclusion

The strategic incorporation of fluorine into the piperidine scaffold provides a powerful and predictable means of controlling its conformational landscape. The preference of fluorine for the axial position, driven by a combination of hyperconjugation and electrostatic interactions, can be harnessed to create conformationally rigid molecules with enhanced pharmacological properties. A thorough understanding of the principles outlined in this guide, supported by robust experimental and computational analysis, is essential for the rational design of fluorinated piperidine-containing drugs with improved efficacy and selectivity.

References

  • Hoffmann, R. W. (2009). The A-Value of a Substituent. Angewandte Chemie International Edition, 48(42), 7674-7675. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Juaristi, E., & Cuevas, G. (1992). The anomeric effect. Tetrahedron, 48(24), 5019-5087. [Link]

  • Nairoukh, Z., & Glorius, F. (2017). A unified strategy for the synthesis of (multi)fluorinated piperidines. Angewandte Chemie International Edition, 56(43), 13397-13401. [Link]

  • Holton, R. A., & Zoeller, J. R. (2019). The effect of fluorine substitution on the pKa of piperidine. Journal of Organic Chemistry, 84(1), 479-483. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride. As a fluorinated heterocyclic compound used in research and development, its unique chemical properties necessitate a rigorous and informed approach to waste management. This guide moves beyond mere compliance, explaining the scientific rationale behind each procedural step to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Disposal Rationale

(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride is a specialized chemical whose hazard profile is primarily derived from its classification as a skin, eye, and respiratory irritant.[1] However, a deeper analysis of its structure reveals the critical considerations for its disposal. The presence of a carbon-fluorine bond, one of the strongest single bonds in organic chemistry, and its heterocyclic nature, dictates the necessary disposal methodology.

The primary concern with fluorinated organic compounds is their potential for environmental persistence and the generation of hazardous decomposition byproducts if not disposed of correctly.[2] Incomplete combustion can lead to the formation of highly toxic and corrosive gases, such as hydrogen fluoride (HF) and hydrogen chloride (HCl), as well as nitrogen oxides (NOx).[3] Therefore, the only acceptable method of disposal is through complete destruction via high-temperature incineration.

Table 1: Chemical and Hazard Summary

PropertyInformation
Chemical Name (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride
Molecular Formula C₅H₁₁ClFNO
Known Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
Primary Disposal Risk Generation of hazardous combustion byproducts including Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx).[3]
Recommended Disposal High-temperature chemical incineration equipped with afterburners and scrubbers to neutralize acidic gases.[3]

Mandatory Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound for any purpose, including disposal preparation, all personnel must be equipped with the appropriate PPE. The rationale for each piece of equipment is to create a barrier against the specific hazards identified.

  • Eye Protection : Safety glasses with side shields are mandatory at a minimum. However, given the "serious eye irritation" warning, chemical splash goggles are strongly recommended to provide a complete seal around the eyes.

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.

  • Body Protection : A standard laboratory coat should be worn and kept fully fastened.

  • Respiratory Protection : If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[3]

All handling of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride, including the preparation of waste containers, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

Adherence to this protocol is critical for ensuring compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5][6][7]

Step 1: Waste Characterization and Segregation

This compound must be classified as a Hazardous Halogenated Organic Chemical Waste . This classification is crucial and dictates its handling pathway.

  • Action : Designate a specific waste container for this compound and other halogenated organic waste.

  • Causality : Never mix halogenated waste with non-halogenated waste. Doing so unnecessarily classifies the entire volume of waste as more hazardous and significantly increases disposal costs. Segregation is a cornerstone of responsible and cost-effective laboratory waste management.[8][9]

Step 2: Containerization

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Action : Use only a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is appropriate.[5] The container must be in good condition, free of cracks or residue on the outside.[4]

  • Causality : Using a compatible container prevents the chemical from degrading the container material over time, which could lead to spills. A secure cap prevents the release of vapors and protects against accidental spillage.[10]

Step 3: Waste Labeling

Proper labeling is a legal requirement and a critical safety communication tool.[11]

  • Action : Affix a completed hazardous waste label to the container before adding any waste. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full, unabbreviated chemical name: "(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride" .

    • The accumulation start date (the date the first drop of waste enters the container).[12]

    • Clear indication of the associated hazards (e.g., Irritant).

  • Causality : Accurate labeling ensures that anyone handling the container, from lab personnel to waste disposal technicians, is immediately aware of its contents and the associated dangers, ensuring it is handled and stored correctly throughout its lifecycle.

Step 4: Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) prior to collection.

  • Action : Store the sealed and labeled waste container in a designated SAA. This area should be at or near the point of generation. The container must be kept within a secondary containment unit (such as a chemical-resistant tray or bin) to contain any potential leaks.[4][8] Store it away from incompatible materials.

  • Causality : Secondary containment is a critical safeguard, ensuring that if the primary container fails, the hazardous material is captured and does not cause a wider contamination event. Storing waste at the point of generation until it is ready for pickup minimizes the risks associated with moving hazardous materials through the facility.[5]

Step 5: Final Disposal Arrangement

This chemical waste must not be disposed of down the drain or in regular trash under any circumstances.[4]

  • Action : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Causality : Licensed contractors are equipped to transport hazardous waste and ensure it is sent to a permitted Treatment, Storage, and Disposal Facility (TSDF). The designated disposal method must be high-temperature incineration , which uses controlled flame combustion with specialized equipment to ensure the complete breakdown of the fluorinated molecule and scrubbers to neutralize the resulting acidic gases like HF and HCl.[3] This is the only method that reliably destroys such persistent chemical structures, preventing their release into the environment.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride.

G Disposal Workflow for (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride start Start: Waste Generation identify Step 1: Identify as 'Halogenated Organic Waste' start->identify ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe containerize Step 3: Use a Labeled, Compatible Waste Container ppe->containerize store Step 4: Store in Secondary Containment in Satellite Accumulation Area containerize->store contact_ehs Step 5: Contact EHS for Pickup (Waste is ready for disposal) store->contact_ehs disposal Final Disposal: High-Temperature Incineration by Licensed Vendor contact_ehs->disposal end End: Compliant Disposal disposal->end

Caption: A flowchart illustrating the key procedural steps for compliant waste management.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • For a Small Spill (manageable by trained personnel):

    • Alert all personnel in the immediate area.

    • Ensure you are wearing the full, appropriate PPE as described in Section 2.

    • Cover the spill with a chemically inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Label the container as "Spill Debris containing (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride" and dispose of it as hazardous waste.

    • Clean the spill area with soap and water.

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency response number or EHS office immediately.

    • Prevent entry into the affected area.

By adhering to these scientifically grounded procedures, researchers can ensure the safe handling and disposal of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

  • Daniels Health. (2025, May 21).
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • MCF Environmental Services. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?
  • Ace Waste. (n.d.).
  • Centers for Disease Control and Prevention (CDC). (n.d.).
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Capot Chemical. (2020, March 6). MSDS of (3R,4S)-3-Fluoropiperidin-4-ol.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet - 4,4-Difluoropiperidine hydrochloride.
  • Thermo Fisher Scientific. (2011, September 30). Safety Data Sheet - Phenazopyridine hydrochloride.
  • U.S. Environmental Protection Agency (EPA). (2025, May 30).
  • BLD Pharm. (n.d.). cis-4-fluoropiperidin-3-ol;hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoropiperidin-4-ol hydrochloride. PubChem Compound Summary for CID 68442624.
  • Cayman Chemical. (2026, January 13).
  • Cayman Chemical. (2025, August 28). Safety Data Sheet - 2'-fluoro, ortho-fluoro (±)-cis-3-methyl Fentanyl (hydrochloride).
  • Palumbo Piccionello, A., et al. (2025, March 3). Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • Compo Expert. (2023, April 7).
  • Navratil, J. D. (1967, December). DISPOSAL OF FLUORINE. OSTI.GOV.
  • U.S. Environmental Protection Agency (EPA). (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • University of Oxford. (2025, March 27).
  • Pace, V., et al. (2022).

Sources

A Senior Application Scientist's Guide to Handling (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride (CAS No. 1638765-12-4). As a fluorinated piperidine derivative, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to build a robust culture of safety.

Core Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this exact rel-diastereomer is not widely available, we can construct a reliable hazard profile by analyzing its structural components and data from closely related analogs.

  • Piperidine Moiety: The parent compound, piperidine, is known to be toxic and corrosive.[1][2] Derivatives often retain this hazardous nature, capable of causing severe skin burns, eye damage, and toxicity upon contact or inhalation.[1]

  • Fluorine Substitution: The presence of a fluorine atom classifies this compound as a halogenated organic. Halogenated compounds can present unique toxicological profiles and have specific environmental disposal requirements.[3][4][5] Combustion of such materials can produce highly toxic gases like hydrogen fluoride and hydrogen chloride.[6]

  • Hydrochloride Salt: The hydrochloride salt form means the compound is acidic and can be corrosive. It also implies that the compound is likely a solid, potentially a fine powder, which increases the risk of inhalation.[7][8]

  • Analog Data: The GHS hazard classification for the related compound 3-Fluoropiperidin-4-ol hydrochloride (CID 68442624) warns that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It is prudent to assume (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride shares these hazards.

Based on this analysis, the primary risks are eye and skin irritation/corrosion, respiratory tract irritation from airborne particles, and potential systemic toxicity.

The Hierarchy of Controls: A Safety-First Framework

Before detailing Personal Protective Equipment (PPE), we must implement a safety framework that prioritizes risk mitigation at its source. PPE is the final line of defense, not the first.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Handling Eng Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Admin Administrative Controls (e.g., SOPs, Designated Areas, Training) Eng->Admin More Effective PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Admin->PPE More Effective caption Fig 1. Hierarchy of Controls.

Caption: Fig 1. Prioritizing safety measures from most to least effective.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][7]

  • Ventilated Balance Enclosure: For weighing, a dedicated ventilated balance enclosure or powder containment hood is ideal to minimize the release of fine particles.

Administrative Controls:

  • Designated Area: Cordon off a specific area within the lab for handling this compound. Label this area clearly with the compound's identity and associated hazards.

  • Standard Operating Procedure (SOP): All personnel must read and sign a specific SOP for this compound before beginning work.

  • Training: Ensure all users are trained on the specific hazards and the procedures outlined in this guide.

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE is dictated by the hazards identified in Section 1. The following table summarizes the required PPE and the rationale for its use.

Protection Type Specification Rationale
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield is required over the goggles when handling >5g or when there is a significant splash risk.[10]Protects against airborne particles and splashes that can cause serious, irreversible eye damage (H319).[6][9][11] A face shield provides a broader barrier for the entire face.[12]
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum thickness of 4-6 mil). Double-gloving is recommended.Prevents skin contact, which can cause irritation or burns (H315) and potential absorption.[1][8][9] Always check glove manufacturer data for compatibility.
Body Protection Flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes.Minimizes skin exposure to the chemical.[1] A lab coat provides a removable barrier in case of a spill.
Respiratory Protection Generally not required if work is conducted within a certified fume hood. For spill cleanup or if a fume hood is unavailable, a NIOSH-approved respirator with N95 particulate filters is the minimum.[11][13]Protects against inhalation of the powdered compound, which may cause respiratory irritation (H335).[9] All respirator use requires prior medical clearance and fit-testing as per OSHA regulations.[12]

Step-by-Step Handling & Operational Protocol

This workflow is designed to minimize exposure at every stage of handling.

Handling_Workflow cluster_workflow Safe Handling Workflow for (3R,4R)-rel-4-Fluoropiperidin-3-ol HCl start START: Assemble Materials & Verify Fume Hood Operation prep 1. Preparation Don all required PPE Prepare designated work area start->prep weigh 2. Weighing Use anti-static weigh paper/boat Weigh inside fume hood or enclosure Handle gently to avoid dust prep->weigh Check PPE fit transfer 3. Transfer & Dissolution Slowly add solid to solvent Use a powder funnel if necessary Ensure vessel is properly labeled weigh->transfer reaction 4. Reaction/Use Keep vessel closed/covered Maintain constant ventilation transfer->reaction cleanup 5. Decontamination & Cleanup Clean spatula/surfaces with 70% ethanol Dispose of wipes in solid waste reaction->cleanup After use disposal 6. Waste Segregation Place all contaminated solids/liquids in 'Halogenated Organic Waste' container cleanup->disposal end END: Doff PPE & Wash Hands disposal->end

Caption: Fig 2. A procedural workflow for safe chemical handling.

Detailed Steps:

  • Preparation:

    • Verify that the chemical fume hood has a current certification sticker and is functioning correctly.

    • Don all PPE as specified in the table above.

    • Cover the work surface of the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary glassware, spatulas, and reagents.

  • Weighing:

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure.

    • Use an anti-static weigh boat or creased weigh paper.

    • Open the container slowly to avoid creating a plume of dust.

    • Use a clean spatula to carefully transfer the desired amount. Do not tap or shake the container unnecessarily.

    • Close the primary container tightly immediately after weighing.

  • Dissolution/Transfer:

    • To add the solid to a solvent, slowly slide the powder from the weigh boat into the vessel.

    • If adding to a narrow-mouthed vessel like a round-bottom flask, use a powder funnel.

    • Always add the solid to the liquid, not the other way around, to prevent splashing.

  • Post-Use Decontamination:

    • Thoroughly wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a cloth dampened with 70% ethanol or another appropriate solvent.

    • Dispose of the contaminated wipes and bench paper into the designated solid waste container.

Spill and Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][13] Remove contact lenses if possible. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7][13]

  • Minor Spill (<1g):

    • Ensure proper PPE is worn, including respiratory protection if necessary.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the material into a designated, labeled container for halogenated waste.[11] Avoid creating dust.[11]

    • Wipe the spill area with a damp cloth and dispose of it as hazardous waste.

  • Major Spill (>1g):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Classification: As a fluorinated organic compound, (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride and any materials contaminated with it must be treated as Halogenated Organic Waste .[3][4]

  • Segregation: Never mix halogenated waste with non-halogenated organic waste.[5] This is crucial because disposal methods differ, and cross-contamination can significantly increase disposal costs and environmental risk.[4]

  • Containers:

    • Liquid Waste: Collect all solutions containing the compound in a clearly labeled, sealed container designated "Halogenated Organic Liquid Waste."

    • Solid Waste: Collect all contaminated consumables (gloves, weigh boats, paper towels, silica gel) in a separate, clearly labeled, sealed container or bag designated "Halogenated Organic Solid Waste."

  • Labeling: All waste containers must be labeled with a hazardous waste tag that includes the full chemical name of all constituents and their approximate percentages.[4][5]

  • Disposal Request: Once a waste container is full, submit a chemical waste pickup request through your institution's EHS department. Do not pour any amount of this chemical down the drain.[3][14]

By adhering to these scientifically grounded procedures, researchers can confidently and safely utilize (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride, ensuring both personal safety and the integrity of their scientific work.

References

  • Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]

  • Halogenated Solvents in Laboratories. Temple University Campus Operations. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • Standard Operating Procedure: Hydrochloric Acid. University of California, Santa Cruz. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • MSDS of (3R,4S)-3-Fluoropiperidin-4-ol. Capot Chemical. [Link]

  • 3-Fluoropiperidin-4-ol hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]

  • Hydrochloric acid - Standard Operating Procedure. University of California, Los Angeles. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • What are some safety precautions to take when using hydrochloric acid in a laboratory setting?. Quora. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.